Aurora kinase inhibitor-11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C11H10BrN3OS |
|---|---|
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
4-[(5-bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C11H10BrN3OS/c1-13-10(16)7-2-4-8(5-3-7)15-11-14-6-9(12)17-11/h2-6H,1H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
IMMYNZJEOGNQTM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(S2)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Aurora Kinase Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature on a specific compound designated "Aurora kinase inhibitor-11" is limited. To provide a comprehensive technical guide that meets the core requirements of this request, this document will focus on the well-characterized and clinically relevant Aurora kinase inhibitors, AZD1152-HQPA (Barasertib) , a selective Aurora B inhibitor, and Alisertib (MLN8237) , a selective Aurora A inhibitor. These compounds serve as exemplary models to elucidate the intricate mechanisms of action of this important class of anticancer agents.
Introduction to Aurora Kinases and Their Inhibition
The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. In mammalian cells, there are three main isoforms: Aurora A, Aurora B, and Aurora C. Aurora A is crucial for centrosome maturation and separation, as well as for the formation of the bipolar spindle. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is less understood but is thought to overlap with Aurora B, particularly in meiosis.
Given their critical role in cell division, the overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors are small molecules designed to competitively bind to the ATP-binding pocket of these kinases, thereby blocking their catalytic activity and disrupting the mitotic process, ultimately leading to cancer cell death.
Core Mechanism of Action
The primary mechanism of action for Aurora kinase inhibitors is the competitive inhibition of the kinase's ability to phosphorylate its downstream substrates. This is achieved by the inhibitor occupying the ATP-binding site on the enzyme. However, the specific cellular consequences of this inhibition depend on which Aurora kinase isoform is targeted.
Selective Inhibition of Aurora A (e.g., Alisertib/MLN8237)
Inhibition of Aurora A kinase leads to defects in the formation and function of the mitotic spindle. The key molecular and cellular consequences include:
-
Disruption of Mitotic Spindle Assembly: Inhibition of Aurora A results in defects in centrosome maturation and separation, leading to the formation of monopolar or multipolar spindles.[1]
-
Mitotic Arrest: The presence of defective spindles activates the spindle assembly checkpoint (SAC), causing a transient arrest in mitosis.[1]
-
Apoptosis or Mitotic Catastrophe: Cells that are unable to resolve the mitotic arrest may undergo apoptosis directly from mitosis or exit mitosis without proper chromosome segregation, a process known as mitotic slippage. This results in aneuploid daughter cells that may subsequently undergo apoptosis or senescence.[1]
Selective Inhibition of Aurora B (e.g., AZD1152-HQPA/Barasertib)
Inhibition of Aurora B kinase disrupts the chromosomal passenger complex's functions, leading to a different set of cellular outcomes:
-
Failure of Cytokinesis: A primary consequence of Aurora B inhibition is the failure of the cell to complete cytokinesis, the final stage of cell division where the cytoplasm is divided.[2][3]
-
Endoreduplication and Polyploidy: Cells that fail cytokinesis re-enter the cell cycle without dividing, leading to a doubling of their chromosome content (endoreduplication) and the formation of large, polyploid cells.[2][3]
-
Apoptosis: The accumulation of polyploid cells and the associated genomic instability ultimately trigger apoptotic cell death.[2][3]
-
Inhibition of Histone H3 Phosphorylation: A key biomarker for Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (pHH3). Aurora B inhibitors potently block this phosphorylation event.[2]
Quantitative Data on Representative Inhibitors
The potency and selectivity of Aurora kinase inhibitors are critical determinants of their biological effects. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Inhibitor | Target(s) | IC50 | Ki | Cell Growth Inhibition (GI50/IC50) |
| AZD1152-HQPA | Aurora B >> Aurora A | 0.37 nM (Aurora B), 1368 nM (Aurora A)[4] | 0.36 nM (Aurora B)[2][3], 1369 nM (Aurora A)[3] | 3-40 nM in leukemia cell lines[4], 8-125 nM in breast cancer cell lines[5] |
| Alisertib (MLN8237) | Aurora A >> Aurora B | 1.2 nM (Aurora A)[6], 396.5 nM (Aurora B)[6] | Not explicitly stated | 0.003-1.71 µM in multiple myeloma cell lines[6] |
| MK-8745 | Aurora A >> Aurora B | 0.6 nM (Aurora A)[7][8], 280 nM (Aurora B)[8] | Not explicitly stated | Not explicitly stated |
| CCT129202 | Pan-Aurora | 42 nM (Aurora A), 198 nM (Aurora B), 227 nM (Aurora C)[9] | 49.8 nM (Aurora A)[9] | 0.08-1.7 µM in various human tumor cell lines[9] |
Signaling Pathways and Experimental Workflows
Aurora B Signaling Pathway and Inhibition
The following diagram illustrates the central role of Aurora B in mitosis and the point of intervention by an inhibitor like AZD1152-HQPA.
Caption: Aurora B kinase signaling pathway and the mechanism of inhibition by AZD1152-HQPA.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the IC50 of an Aurora kinase inhibitor in a biochemical assay.
Caption: A generalized experimental workflow for an in vitro Aurora kinase inhibition assay.
Detailed Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from standard kinase assay methodologies.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
AZD1152-HQPA
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of AZD1152-HQPA in DMSO, followed by a final dilution in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of Aurora B kinase diluted in Kinase Assay Buffer to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of an Aurora kinase inhibitor on cancer cell viability.
Materials:
-
Human cancer cell line (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium
-
AZD1152-HQPA
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AZD1152-HQPA or DMSO (vehicle control) for 72 hours.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of the inhibitor concentration to calculate the GI50/IC50 value.
Western Blot for Phospho-Histone H3
This protocol is for detecting the inhibition of Aurora B kinase activity in cells by measuring the phosphorylation of its substrate, Histone H3.
Materials:
-
Human cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells)
-
Complete cell culture medium
-
AZD1152-HQPA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of AZD1152-HQPA for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control to confirm equal protein loading.
Conclusion
Aurora kinase inhibitors represent a promising class of targeted therapies for a wide range of cancers. Their mechanism of action is centered on the disruption of mitosis, but the specific cellular phenotypes and downstream consequences are dependent on the isoform selectivity of the inhibitor. A thorough understanding of their biochemical potency, cellular effects, and impact on signaling pathways, as detailed in this guide, is essential for their continued development and clinical application. The use of well-characterized inhibitors like AZD1152-HQPA and Alisertib has been instrumental in advancing our knowledge of Aurora kinase biology and its role in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
Aurora Kinase A: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora kinase A (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of cell division. Its multifaceted functions, particularly in ensuring the fidelity of mitosis and meiosis, have positioned it as a key molecule in cellular homeostasis. However, the frequent dysregulation of AURKA in a wide array of human cancers has also established it as a bona fide oncogene and a compelling target for cancer therapy. This in-depth technical guide provides a comprehensive overview of the biological functions of Aurora kinase A, its intricate signaling networks, and its implications in tumorigenesis. We delve into detailed methodologies for key experiments, present quantitative data on its activity and expression, and visualize complex pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Biological Functions of Aurora Kinase A
Aurora kinase A is a master regulator of mitotic progression, with its activity tightly controlled throughout the cell cycle. Its expression and kinase activity are low during the G1 and S phases, begin to increase in the G2 phase, and peak during mitosis.[1] AURKA's functions are critical for the successful execution of cell division, from the initial stages of mitotic entry to the final steps of cytokinesis.
Role in Mitosis
Mitosis is a fundamental process of cell division, and AURKA orchestrates several key events to ensure the accurate segregation of genetic material into two daughter cells.
-
Centrosome Maturation and Separation: In the G2 phase, AURKA localizes to the centrosomes and is essential for their maturation.[2] This process involves the recruitment of various proteins, including γ-tubulin, which is crucial for microtubule nucleation.[3] AURKA's activity is required for the separation of the duplicated centrosomes, a critical step for the formation of a bipolar mitotic spindle.[4]
-
Spindle Assembly and Stability: AURKA is a key player in the assembly of the mitotic spindle.[4] It contributes to the stability of the spindle microtubules, ensuring the proper architecture required for chromosome alignment.[5] Inhibition of AURKA leads to defects in spindle formation, often resulting in monopolar or multipolar spindles, which can cause chromosome missegregation.
-
Chromosome Alignment and Segregation: By regulating the dynamics of microtubules and their interaction with kinetochores, AURKA ensures the correct alignment of chromosomes at the metaphase plate. Although Aurora B kinase has a more direct role at the kinetochore, AURKA's influence on spindle integrity is paramount for proper chromosome segregation.
Role in Meiosis
Aurora kinase A is also indispensable for the specialized cell division process of meiosis, which gives rise to gametes. In oocytes, AURKA is essential for the completion of meiosis I.[6] Its functions in meiosis include regulating spindle formation and ensuring the accurate segregation of homologous chromosomes.[6] Perturbations in AURKA activity during meiosis can lead to aneuploidy in the resulting gametes, which is a leading cause of miscarriages and genetic disorders.
Aurora Kinase A Signaling Pathways
The diverse functions of Aurora kinase A are mediated through its interaction with and phosphorylation of a multitude of downstream substrates. Its activity is also tightly regulated by upstream signals and interacting proteins.
Activation of Aurora Kinase A
The activation of AURKA is a multi-step process involving phosphorylation and interaction with co-activators. A key event is the autophosphorylation of Threonine 288 (Thr288) within its activation loop, which significantly increases its kinase activity.[5] This process is facilitated by its interaction with activating proteins such as TPX2 (Targeting Protein for Xklp2).[5]
Key Substrates and Interacting Proteins
AURKA interacts with a vast network of proteins to exert its cellular functions. Some of its key substrates and interacting partners include:
-
TPX2: A crucial co-factor that targets AURKA to the spindle microtubules and is essential for its activation.[5]
-
PLK1 (Polo-like kinase 1): Another key mitotic kinase that is both an upstream regulator and a downstream substrate of AURKA, forming a complex regulatory loop.
-
TACC3 (Transforming acidic coiled-coil containing protein 3): A substrate of AURKA that is important for microtubule stabilization and spindle assembly.
-
p53: A tumor suppressor protein that is phosphorylated and inactivated by AURKA, providing a direct link between AURKA and cancer.[4]
-
BRCA1 (Breast Cancer Type 1 Susceptibility Protein): AURKA can phosphorylate BRCA1, impacting its role in DNA damage repair.
Role of Aurora Kinase A in Cancer
The oncogenic potential of Aurora kinase A is well-established, with its overexpression being a common feature in a wide range of human malignancies, including breast, lung, ovarian, colon, and pancreatic cancers.[5]
Overexpression and Gene Amplification
Elevated levels of AURKA in cancer cells are often a result of gene amplification of its locus on chromosome 20q13.2.[5] Overexpression of AURKA can lead to:
-
Chromosomal Instability (CIN): By causing defects in centrosome number and spindle assembly, AURKA overexpression promotes aneuploidy, a hallmark of cancer.
-
Uncontrolled Cell Proliferation: AURKA can override cell cycle checkpoints, leading to uncontrolled cell division.
-
Inhibition of Apoptosis: By inactivating tumor suppressors like p53, AURKA can help cancer cells evade programmed cell death.
Aurora Kinase A as a Therapeutic Target
The critical role of AURKA in cancer has made it an attractive target for the development of novel anti-cancer therapies. Several small molecule inhibitors targeting AURKA have been developed and are in various stages of clinical trials.
Quantitative Data
Expression of Aurora Kinase A in Cancer
Quantitative studies have consistently shown the upregulation of AURKA expression in various cancer types compared to their normal tissue counterparts.
| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |
| Breast Cancer | Up to 15-fold | [5] |
| Lung Adenocarcinoma | Significantly upregulated (AUC = 0.975) | [7] |
| Ovarian Cancer | Frequently overexpressed | [5] |
| Colon Cancer | Frequently overexpressed | [5] |
| Pancreatic Cancer | Frequently overexpressed | [5] |
| Hepatocellular Carcinoma | Overexpressed in 61% of cases | [5] |
Inhibitors of Aurora Kinase A
A number of small molecule inhibitors targeting Aurora kinase A have been developed. Their potency is often measured by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [8] |
| MK-5108 (VX-689) | Aurora A | 0.064 | |
| Danusertib (PHA-739358) | Pan-Aurora | 13 (Aurora A) | [8] |
| AMG 900 | Pan-Aurora | 5 (Aurora A) | [8] |
| PF-03814735 | Pan-Aurora | 5 (Aurora A) | [8] |
| CYC116 | Aurora A/B | 34-1370 (cell lines) | |
| Hesperadin | Aurora B > Aurora A | - | [5] |
| ZM447439 | Aurora B > Aurora A | - |
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
This protocol describes a common method to measure the kinase activity of Aurora A by quantifying the amount of ADP produced using a luminescence-based assay like ADP-Glo™.
Methodology:
-
Reagent Preparation:
-
Thaw recombinant human Aurora A kinase, substrate (e.g., Kemptide), ATP, and kinase assay buffer.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase buffer, substrate, and ATP.
-
Add the test inhibitor or vehicle control to the respective wells.
-
-
Initiate Reaction:
-
Add the diluted Aurora A kinase to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
-
Stop Reaction and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
This protocol outlines the steps to identify proteins that interact with Aurora A in a cellular context.
Methodology:
-
Cell Lysis:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and phosphorylation states.
-
-
Pre-clearing (Optional):
-
Incubate the cell lysate with Protein A/G beads to reduce non-specific binding of proteins to the beads.
-
-
Antibody Incubation:
-
Incubate the pre-cleared lysate with a primary antibody specific for Aurora A overnight at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
-
Elution:
-
Elute the immunoprecipitated protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
-
Conclusion
Aurora kinase A is a multifaceted protein with indispensable roles in cell division and a significant implication in the pathogenesis of cancer. Its intricate regulation and diverse downstream targets underscore its importance as a central node in cellular signaling. The development of specific inhibitors against AURKA holds great promise for targeted cancer therapy. This technical guide provides a foundational understanding of AURKA's biology and offers detailed methodologies to aid researchers and drug developers in their quest to further unravel its complexities and exploit its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Role of Aurora kinase B in mitosis and cancer
An In-depth Technical Guide on the Role of Aurora Kinase B in Mitosis and Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora kinase B (AURKB) is a crucial serine/threonine kinase that orchestrates multiple pivotal events during cell division to ensure genomic integrity. As the catalytic heart of the Chromosomal Passenger Complex (CPC), AURKB's precise spatiotemporal regulation is fundamental for processes including chromosome condensation, kinetochore-microtubule attachments, activation of the spindle assembly checkpoint (SAC), and cytokinesis.[1][2][3] Consequently, dysregulation of AURKB expression or activity is frequently observed in various human malignancies, where it contributes to aneuploidy and tumorigenesis.[4][5] This has positioned AURKB as a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of AURKB's function in mitosis, its implications in oncology, methodologies for its study, and current therapeutic strategies.
Aurora Kinase B and the Chromosomal Passenger Complex (CPC)
Aurora B functions as the enzymatic core of the Chromosomal Passenger Complex (CPC), which also comprises three non-enzymatic subunits: Survivin (BIRC5), Borealin (CDCA8), and Inner Centromere Protein (INCENP).[1][2] These subunits are essential for the proper localization and function of the entire complex.[2] INCENP, in particular, acts as a scaffold and stimulates the kinase activity of Aurora B.[2] The CPC exhibits a dynamic localization pattern throughout mitosis, which is critical for its function. It localizes to the centromeres in prophase and metaphase, relocates to the central spindle in anaphase, and finally concentrates at the midbody during cytokinesis.[1][2][6]
Core Functions of Aurora Kinase B in Mitosis
Chromosome Condensation and Cohesion
Aurora B plays a role in the global condensation of chromosomes during mitosis. It directly phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification historically linked to chromatin compaction.[2][7] While not the sole driver of condensation, its activity is crucial for proper chromosome structure.[2] Additionally, in conjunction with Polo-like kinase 1 (Plk1), Aurora B controls the dissolution of cohesin complexes along the chromosome arms during prophase, while centromeric cohesion is preserved until anaphase onset.[1]
Regulation of Kinetochore-Microtubule Attachments
A primary function of Aurora B is to ensure the correct biorientation of sister chromatids on the mitotic spindle.[2][3] It achieves this by acting as a key component of the error correction mechanism, which destabilizes improper kinetochore-microtubule attachments.[3] Erroneous attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments, lack the tension generated by proper amphitelic attachments.[3] In the absence of tension, Aurora B, localized at the inner centromere, can phosphorylate various components of the outer kinetochore, including the Ndc80 complex.[8] This phosphorylation reduces the affinity of the kinetochore for microtubules, promoting their detachment and providing an opportunity for correct attachments to form.[3][8]
Spindle Assembly Checkpoint (SAC) Signaling
The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[2][3] Aurora B is a key upstream regulator of the SAC.[9] By destabilizing incorrect kinetochore-microtubule attachments, it indirectly generates the unattached kinetochores that are the primary signal for SAC activation.[3][10] Furthermore, Aurora B directly promotes SAC signaling by phosphorylating kinetochore proteins, such as Bub1, which is necessary for the recruitment and maintenance of other SAC components like Mad2 and BubR1 at the kinetochore.[2][11][12] This ensures that the anaphase-promoting complex/cyclosome (APC/C) remains inhibited until all chromosomes are bioriented.[3]
Cytokinesis
Following chromosome segregation in anaphase, the CPC, including Aurora B, relocates to the central spindle and subsequently to the midbody.[1][6] This relocalization is essential for the successful completion of cytokinesis.[1] At the cleavage furrow, Aurora B phosphorylates several substrates, including myosin II regulatory light chain, which is necessary for the proper localization and function of the contractile ring.[2] It also phosphorylates intermediate filament proteins, promoting their disassembly at the cleavage plane to facilitate cell division.[2]
Aurora Kinase B in Cancer
The critical functions of Aurora B in mitosis mean that its misregulation can lead to chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[5]
Overexpression in Human Tumors
Overexpression of AURKB mRNA and protein is a common feature across a wide range of human cancers, including breast, lung, colon, liver, prostate, and hematological malignancies.[4][13][14][15] Elevated AURKB expression often correlates with high tumor grade, advanced stage, and poor patient prognosis.[4][14][15] For instance, in hepatocellular carcinoma (HCC) and retinoblastoma, high AURKB levels are associated with more aggressive disease.[14][15] However, it is noteworthy that increased AURKB expression does not always correlate with a proportional increase in its co-activator INCENP, which can paradoxically lead to reduced kinase activity and mitotic defects.[13]
| Cancer Type | Frequency of AURKB Overexpression (mRNA) | Associated Prognosis | Reference |
| Breast Cancer | ≥80% | Poor survival with high AURKB:INCENP ratio | [13] |
| Hepatocellular Carcinoma | Significantly higher than normal tissue | Poor prognosis, correlated with T stage | [14] |
| Prostate Cancer | ~60% | Promotes tumor progression | [13][16] |
| Colorectal Cancer | ~60% | Implicated in tumorigenesis | [4][13] |
| Lung Cancer | ≥80% | Target for therapy | [4][13] |
| Retinoblastoma | Markedly elevated | Correlates with optic nerve invasion | [15] |
| B-cell ALL | Inverse correlation with p21Cip1 | Implicated in tumor development | [5] |
Role in Tumorigenesis
Overexpression of Aurora B can drive tumorigenesis through multiple mechanisms. Firstly, by overriding the spindle assembly checkpoint, it can lead to premature anaphase entry and chromosome missegregation, directly causing aneuploidy.[5] Secondly, sustained AURKB expression can confer resistance to other therapies, such as PI3K inhibitors in head and neck squamous cell carcinoma.[11] Thirdly, Aurora B has been shown to suppress the expression of the cell cycle inhibitor p21Cip1, a key target of the p53 tumor suppressor, thereby promoting proliferation.[5]
As a Therapeutic Target
The frequent overexpression of Aurora B in tumors and its essential role in cell division make it an attractive target for cancer therapy.[4][17] Inhibition of Aurora B leads to defects in chromosome alignment, failure of cytokinesis, and the generation of polyploid cells, which ultimately can trigger apoptosis.[7] Numerous small-molecule inhibitors targeting Aurora B have been developed and evaluated in preclinical and clinical settings.
| Inhibitor | Type | IC50 (Aurora B) | Selectivity | Status/Note | Reference |
| AZD1152 (Barasertib) | ATP-competitive | 0.37 - 1 nM | >1000-fold vs Aurora A | Clinical trials for AML and solid tumors | [4] |
| GSK1070916 | ATP-competitive | 0.38 nM | >250-fold vs Aurora A | Clinical trials for solid tumors and leukemia | [4] |
| VX-680 (Tozasertib) | Pan-Aurora inhibitor | 18 nM | More potent against Aurora A (0.6 nM) | Clinical trials for various cancers | [4] |
| BI 847325 | Dual Aurora/MEK inhibitor | 3 nM | Also inhibits Aurora A/C and MEK | Preclinical and clinical evaluation | [4] |
| HOI-07 | Aurora B specific | ~0.1 µM | No effect on Aurora A at 1 µM | Preclinical | [7] |
Experimental Protocols for Studying Aurora Kinase B
In Vitro Kinase Assay
This protocol is used to measure the direct enzymatic activity of Aurora B and to assess the potency of inhibitors.
Principle: Recombinant active Aurora B phosphorylates a substrate (e.g., Histone H3 or Myelin Basic Protein) using ATP. The amount of phosphorylation or ADP produced is then quantified. The luminescence-based ADP-Glo™ assay is a common method.[17][18]
Materials:
-
Purified recombinant active Aurora B kinase.
-
Substrate: Inactive Histone H3[7] or Myelin Basic Protein (MBP).[19]
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT, 5 mM beta-glycerophosphate).[7]
-
ATP (at or near Km concentration).
-
Test inhibitors dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).[17][19]
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Buffer. The final DMSO concentration should not exceed 1%.[19]
-
In a 384-well plate, add 1 µl of inhibitor solution (or DMSO for control).[17]
-
Add 2 µl of diluted Aurora B enzyme to each well.[17]
-
Prepare a mix of substrate and ATP in Kinase Buffer.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.[17]
-
Stop the reaction and measure the output:
-
For ADP-Glo™: Add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes at room temperature. Then add 10 µl of Kinase Detection Reagent, incubate for 30 minutes, and read luminescence.[17]
-
For Western Blot: Stop the reaction with SDS sample buffer. Run samples on SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 Ser10).[7]
-
Immunofluorescence Microscopy
This method is used to visualize the subcellular localization of Aurora B and the effects of its inhibition on mitotic structures.
Principle: Cells are fixed and permeabilized, then incubated with primary antibodies against Aurora B or other markers (e.g., α-tubulin for microtubules). Fluorescently labeled secondary antibodies are used for visualization. DNA is counterstained with DAPI.[7]
Procedure:
-
Seed cells (e.g., A549 or HeLa) on glass coverslips or in chamber slides and culture overnight.
-
Treat cells with the test compound or vehicle (DMSO) for the desired time (e.g., 24-48 hours).[7]
-
Wash cells with PBS and fix with ice-cold methanol (B129727) for 10-15 minutes.[7]
-
Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[7]
-
Incubate with primary antibodies (e.g., anti-Aurora B, anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole) for 10-30 minutes.[7]
-
Mount coverslips on slides with mounting medium and visualize using a fluorescence microscope.
Immunoprecipitation (IP) and Western Blotting
This protocol is used to study protein-protein interactions (e.g., Aurora B with other CPC components or substrates) and to assess the phosphorylation status of downstream targets in cells.
Principle: A specific antibody is used to pull down Aurora B and its binding partners from a cell lysate. The resulting protein complexes are then analyzed by Western blotting.
Procedure:
-
Treat cultured cells as required and harvest.
-
Lyse cells in ice-cold IP Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, 0.1-0.5% Triton X-100, supplemented with protease and phosphatase inhibitors).[20]
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[18]
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-Aurora B antibody (or control IgG) for 2-4 hours or overnight at 4°C.[21]
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with IP Lysis Buffer.
-
Elute the proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against Aurora B, its known interactors (e.g., INCENP, Survivin, EB1), or phosphorylated substrates (e.g., phospho-Histone H3 Ser10).[7][21]
Conclusion and Future Directions
Aurora kinase B is an indispensable regulator of mitosis whose activity must be flawlessly controlled to maintain genome stability. Its widespread overexpression in cancer and correlation with poor outcomes have solidified its status as a high-value therapeutic target. While several inhibitors have been developed, challenges related to selectivity, off-target effects, and intrinsic or acquired resistance remain. Future research should focus on developing more selective Aurora B inhibitors, identifying predictive biomarkers for patient stratification, and exploring rational combination therapies that exploit synthetic lethal interactions with AURKB inhibition. A deeper understanding of the complex regulatory networks governing Aurora B function will continue to unveil new avenues for therapeutic intervention against cancer.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AURKB aurora kinase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora B Kinase Promotes CHIP-Dependent Degradation of HIF1α in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.co.uk [promega.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. academic.oup.com [academic.oup.com]
- 21. pnas.org [pnas.org]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, key regulators of mitotic progression, have emerged as a pivotal target in oncology. Their overexpression is a hallmark of numerous cancers, correlating with genetic instability and poor prognosis. This has spurred a global effort in the discovery and development of small molecule inhibitors aimed at disrupting the lifecycle of malignant cells. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel Aurora kinase inhibitors, offering a comprehensive resource for professionals in the field of drug development.
The Aurora Kinase Family: Prime Targets in Oncology
The Aurora kinase family consists of three highly homologous serine/threonine kinases (Aurora A, B, and C) that play critical roles in orchestrating the complex process of cell division.
-
Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.
-
Aurora B , a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.
-
Aurora C shares functions with Aurora B and is highly expressed in meiotic cells.
Given their fundamental roles in mitosis, the dysregulation of Aurora kinases can lead to aneuploidy and tumorigenesis, making them attractive targets for therapeutic intervention.
Discovery of Novel Aurora Kinase Inhibitors: A Multi-pronged Approach
The identification of potent and selective Aurora kinase inhibitors is a multifaceted process that integrates computational methods with high-throughput screening and detailed cellular characterization.
High-Throughput Screening (HTS)
Initial discovery efforts often involve high-throughput screening of large chemical libraries against purified Aurora kinase enzymes. Biochemical assays, such as the luminescence-based ADP-Glo™ kinase assay, are instrumental in identifying initial "hit" compounds that modulate kinase activity.
Structure-Based Drug Design (SBDD)
Once initial hits are identified, structure-based drug design (SBDD) plays a crucial role in optimizing their potency and selectivity. By leveraging the crystal structures of Aurora kinases, medicinal chemists can rationally design modifications to enhance the binding affinity and specificity of the inhibitor. This iterative process of design, synthesis, and testing is fundamental to the development of clinical candidates.
Phenotypic Screening
In addition to target-based approaches, phenotypic screening has emerged as a powerful tool for discovering novel inhibitors. This strategy involves screening compound libraries in cell-based assays to identify molecules that induce a desired cellular phenotype consistent with Aurora kinase inhibition, such as polyploidy or apoptosis. High-content imaging (HCI) is a particularly valuable technology in this context, allowing for the simultaneous measurement of multiple cellular parameters.
Synthesis of Novel Aurora Kinase Inhibitors: An Exemplary Pathway
The chemical synthesis of Aurora kinase inhibitors often involves multi-step reaction sequences to construct the core scaffolds and introduce various functional groups that fine-tune their pharmacological properties. Below is a generalized, exemplary synthetic scheme for a pyrimidine-based Aurora kinase inhibitor, a common scaffold among clinical candidates.
Exemplary Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
The synthesis of a pyrimidine-based inhibitor may commence with the construction of a substituted pyrimidine (B1678525) core. This is often achieved through the condensation of a guanidine (B92328) derivative with a β-ketoester or a related three-carbon electrophile. Subsequent functionalization of the pyrimidine ring is then carried out through a series of reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to introduce the desired side chains. These side chains are crucial for achieving high potency and selectivity for the target Aurora kinase. For instance, a key step might involve a Suzuki or Buchwald-Hartwig coupling to append an aryl or heteroaryl group at a specific position on the pyrimidine core. Finally, purification of the final compound is typically achieved through column chromatography or recrystallization to yield the highly pure inhibitor required for biological evaluation.
Quantitative Data Presentation
A critical aspect of drug discovery is the quantitative comparison of the potency and selectivity of different inhibitors. The following tables summarize key data for several prominent Aurora kinase inhibitors.
| Inhibitor | Type | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | - | [1] |
| Barasertib (AZD1152-HQPA) | Aurora B selective | 1369 | 0.37 | - | [2] |
| AMG 900 | Pan-Aurora | 5 | 4 | 1 | [1] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | [2] |
| MK-5108 | Aurora A selective | 0.064 | 14.08 (220-fold higher) | 12.16 (190-fold higher) | [3] |
| SNS-314 | Pan-Aurora | 9 | 31 | 3 | [3] |
| PF-03814735 | Pan-Aurora | 5 | 0.8 | - | [3] |
| CYC116 | Pan-Aurora | 44 | 19 | 65 | [3] |
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | HCT-116 | Colon Cancer | 2.5 | [4] |
| AMG 900 | HCT-15 | Colon Cancer | <10 | [5] |
| AMG 900 | MES-SA-Dx5 | Uterine Sarcoma | <10 | [5] |
| Barasertib (AZD1152-HQPA) | SCLC lines | Small Cell Lung Cancer | Varies | [2] |
| SNS-314 | Various | Various | 1.8 - 24.4 | [3] |
| PF-03814735 | Various | Various | 42 - 150 | [3] |
| CYC116 | Various | Various | 34 - 1370 | [3] |
Key Experimental Protocols
Reproducible and robust experimental protocols are the cornerstone of preclinical drug development. The following sections provide detailed methodologies for key assays used to characterize Aurora kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor dilution.
-
Add 5 µL of a mix containing the kinase substrate and ATP in Kinase Assay Buffer.
-
To initiate the reaction, add 2.5 µL of diluted Aurora kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[6]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7][8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][8]
-
-
Data Acquisition: Measure luminescence using a plate reader.
Western Blot Analysis of Phospho-Histone H3 (Ser10)
This cell-based assay is a hallmark for assessing the in-cell activity of Aurora B inhibitors.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples for loading.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
High-Content Imaging for Cellular Phenotyping
High-content imaging (HCI) allows for the quantitative analysis of inhibitor-induced cellular phenotypes.
Materials:
-
Cancer cell line of interest
-
Test compounds (inhibitors)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-α-tubulin)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating and Treatment: Seed cells in multi-well imaging plates and treat with inhibitors.
-
Fixation and Permeabilization: Fix the cells with fixative and then permeabilize with permeabilization buffer.
-
Immunostaining:
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain.
-
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify various cellular parameters, such as nuclear size, DNA content (based on DAPI intensity), and the intensity of phospho-Histone H3 staining.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the intricate signaling networks and experimental processes is crucial for rational drug design. The following diagrams, generated using the DOT language, provide a visual representation of these complexities.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. promega.com [promega.com]
The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Pyrimidine-Based Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinases—a family of serine/threonine kinases crucial for the regulation of mitosis—have emerged as prominent targets in oncology drug discovery. Their overexpression in a variety of human cancers has spurred the development of numerous small molecule inhibitors. Among these, compounds featuring a pyrimidine (B1678525) core have demonstrated significant promise, with several advancing into clinical trials. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrimidine-based Aurora kinase inhibitors, offering a valuable resource for the design and development of next-generation therapeutics. We will delve into the quantitative data driving SAR insights, detail the experimental protocols for inhibitor evaluation, and visualize the complex biological pathways and experimental workflows.
The Pyrimidine Scaffold: A Privileged Structure for Aurora Kinase Inhibition
The pyrimidine ring system serves as a versatile and effective scaffold for the design of Aurora kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinases is a cornerstone of its inhibitory activity. The 2,4-disubstituted pyrimidine core is a particularly common motif, allowing for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Insights
Systematic modifications of the pyrimidine scaffold have yielded critical insights into the structural requirements for potent Aurora kinase inhibition. The following sections and accompanying data tables summarize key SAR findings from various studies.
2,4,6-Trisubstituted Pyrimidine Derivatives
A notable class of inhibitors is based on a 2,4,6-trisubstituted pyrimidine core. Structure-activity relationship studies have revealed that substitutions at these positions are critical for potent inhibition of Aurora kinases and antiproliferative activity. For instance, Long et al. developed a series of N-trisubstituted pyrimidine derivatives and identified compound 11j as a highly potent inhibitor.[1]
Key SAR Observations for N-trisubstituted Pyrimidines:
-
Substitution at the 2- and 4-positions: Anilinic substituents at these positions are crucial for activity, forming hydrogen bonds with the hinge region of the kinase.
-
Substitution at the 6-position: Small alkyl groups, such as a methyl group, are often well-tolerated and can contribute to favorable interactions within the binding pocket.
-
Substituents on the aniline (B41778) rings: The nature and position of substituents on the aniline rings significantly impact potency and selectivity. Electron-withdrawing and lipophilic groups can enhance activity.
| Compound | R1 | R2 | R3 | Aurora A IC50 (nM)[1] | U937 Cell IC50 (nM)[1] |
| 11a | H | H | H | 115.3 | 256.4 |
| 11e | 4-F | H | H | 35.2 | 89.7 |
| 11j | 4-Cl | 3-CF3 | 4-OCH3 | 7.1 | 12.2 |
| 11l | 4-Br | 3-NO2 | 4-OCH3 | 15.6 | 45.3 |
2,4-Diaminopyrimidine (B92962) Derivatives
Another extensively studied class of inhibitors features a 2,4-diaminopyrimidine scaffold. Chi et al. designed a series of these derivatives with the aim of inhibiting Aurora A kinase and reducing levels of MYC oncoproteins.[2][3] Their work led to the identification of compound 13 , a potent inhibitor of Aurora A.[2][3]
Key SAR Observations for 2,4-Diaminopyrimidine Derivatives:
-
N4-Substitution: A substituted pyrazolyl group at the N4-position was found to be favorable for activity.[2][3]
-
N2-Substitution: A pyrrolidinyl linker at the N2-position provided a key attachment point for further modification.[2][3]
-
Phenyl Ring Substituents: Halogen substitutions on the phenyl ring attached to the pyrrolidine (B122466) linker were critical for potency. A 4-chloro-2-fluorophenyl group (as in compound 13 ) was identified as optimal.[2][3] The positions of these halogens are crucial for activity.[2][3] Replacing the chlorine with a fluorine atom decreased inhibitory activity.[2][3]
-
Piperazine Moiety: An ethylpiperazine group attached to the pyrimidine core contributed to the overall potency and properties of the compounds.[2][3]
| Compound | Phenyl Ring Substitution | Aurora A IC50 (nM)[2][3] | cMYC Reduction (%) at 1.0 µM[2][3] | MYCN Reduction (%) at 1.0 µM[2][3] |
| 7 | 4-Chlorophenyl | 25.3 ± 4.5 | 10 ± 5 | 15 ± 7 |
| 10 | 4-Chloro-3-fluorophenyl | 52.2 ± 8.1 | 35 ± 8 | 40 ± 11 |
| 13 | 4-Chloro-2-fluorophenyl | 15.8 ± 3.2 | >50 | >50 |
| 17 | 4-Chloro-2,3-difluorophenyl | 64.9 ± 13.7 | 40 ± 9 | 45 ± 12 |
| 19 | 4-Fluorophenyl | >100 | Not Determined | Not Determined |
Clinically Investigated Pyrimidine-Based Aurora Kinase Inhibitors
Several pyrimidine-based inhibitors have progressed into clinical trials, underscoring the therapeutic potential of this scaffold. These compounds exhibit varying degrees of selectivity for the different Aurora kinase isoforms.[4]
| Compound | Target(s) | Aurora A IC50 (µM)[4] | Aurora B IC50 (µM)[4] |
| Alisertib (MLN8237) | Aurora A | 0.0012 | - |
| Barasertib (AZD1152) | Aurora B | - | 0.00037 |
| ENMD-2076 | Aurora A, others | 0.014 | - |
| AMG900 | Aurora A, B, C | - | 0.004 |
| PF-03814735 | Pan-Aurora | 0.0008 | - |
Experimental Protocols
The evaluation of Aurora kinase inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a widely used method for determining the IC50 values of inhibitors in a cell-free system.[5][6][7]
Materials:
-
Recombinant Aurora kinase (A or B)
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
ATP
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer with a final DMSO concentration of 1%.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7] Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7] Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (ATPlite™ Assay)
This assay assesses the effect of inhibitors on the proliferation of cancer cell lines by measuring the intracellular ATP levels, which correlate with the number of viable cells.[5]
Materials:
-
Cancer cell line (e.g., U937, HeLa)
-
Cell culture medium and supplements
-
Test compounds (inhibitors) dissolved in DMSO
-
ATPlite™ Assay Kit (PerkinElmer)
-
White, opaque 96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
Lysis and ATP Measurement:
-
Add the lysis buffer from the ATPlite™ kit to each well and shake for 5 minutes.
-
Add the substrate solution to each well and shake for another 5 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the IC50 value.
Western Blotting for Target Engagement and Downstream Effects
Western blotting is used to confirm that the inhibitor engages with its target in cells and to assess its effects on downstream signaling pathways. For Aurora kinase inhibitors, this often involves measuring the phosphorylation status of key substrates like Histone H3 at Serine 10 (a substrate of Aurora B) or the levels of proteins like MYC.[2][3][6]
Materials:
-
Cancer cell line
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-cMYC, anti-MYCN, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment: Treat cells with a dose range of the inhibitor for a specified time (e.g., 24 hours).[2][3]
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the signal using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels or phosphorylation.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Understanding the biological context in which Aurora kinase inhibitors function is paramount. The following diagrams, generated using the DOT language, illustrate the Aurora kinase signaling pathway and a typical experimental workflow for inhibitor discovery.
Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.
References
- 1. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.co.uk [promega.co.uk]
The Crossroads of Mitotic Intervention: A Technical Guide to Pan-Aurora Kinase Inhibitors Versus Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This has led to the development of a diverse landscape of small molecule inhibitors, broadly categorized as pan-Aurora inhibitors, which target multiple family members, and selective inhibitors, which are designed to target a specific Aurora kinase, most commonly Aurora A or Aurora B. This technical guide provides an in-depth comparison of these two classes of inhibitors, detailing their mechanisms of action, summarizing key preclinical and clinical data, and providing established experimental protocols for their evaluation.
Introduction: The Aurora Kinase Family - Guardians of Mitosis
The three principal members of the Aurora kinase family have distinct, yet coordinated, roles throughout the cell cycle, primarily during mitosis[1].
-
Aurora A is primarily associated with centrosome maturation and separation, spindle assembly, and mitotic entry[2]. Its activity is crucial for the establishment of a bipolar spindle, a prerequisite for accurate chromosome segregation.
-
Aurora B is a component of the chromosomal passenger complex (CPC)[3]. This complex localizes to centromeres in early mitosis and relocates to the spindle midzone during anaphase. Aurora B is essential for proper chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint (SAC), and cytokinesis[4].
-
Aurora C shares significant homology with Aurora B and is also a component of the CPC[5]. While its expression is more restricted, primarily to meiotic cells, it is also found to be aberrantly expressed in some cancers. It is believed to have functions that overlap with Aurora B[5][6].
Given their critical roles in cell division, the overexpression of Aurora kinases can lead to genomic instability and aneuploidy, contributing to tumorigenesis[7]. This has established them as compelling targets for anti-cancer drug development[4].
Pan-Aurora Kinase Inhibitors: A Multi-pronged Attack
Pan-Aurora kinase inhibitors are designed to inhibit multiple Aurora kinase family members simultaneously. This broad-spectrum inhibition is predicated on the hypothesis that targeting the distinct and essential functions of both Aurora A and B will lead to a more potent anti-tumor effect.
Mechanism of Action and Cellular Phenotypes:
Inhibition of both Aurora A and Aurora B by a pan-inhibitor results in a complex cellular phenotype that combines the effects of inhibiting each kinase individually. This typically includes:
-
Defective Spindle Formation: Due to Aurora A inhibition, cells fail to form a proper bipolar spindle, often resulting in monopolar or disorganized spindles[3].
-
Failed Cytokinesis and Polyploidy: Inhibition of Aurora B disrupts the final stages of cell division, leading to a failure of cytokinesis and the formation of large, polyploid cells[8]. This is a hallmark phenotype of Aurora B inhibition.
-
Apoptosis: The accumulation of severe mitotic errors ultimately triggers programmed cell death (apoptosis)[8].
Selective Aurora Kinase Inhibitors: Precision Targeting
Selective inhibitors are developed to target a single Aurora kinase, with the majority focusing on either Aurora A or Aurora B. The rationale behind this approach is to achieve a more targeted therapeutic effect with a potentially wider therapeutic window and reduced off-target toxicities.
Selective Aurora A Inhibitors
Mechanism of Action and Cellular Phenotypes:
Selective inhibition of Aurora A primarily disrupts the early stages of mitosis, leading to:
-
Inhibition of Centrosome Separation: Cells are unable to separate their centrosomes, leading to the formation of monopolar spindles[3].
-
Mitotic Arrest: The activation of the spindle assembly checkpoint due to improper spindle formation causes cells to arrest in mitosis[9].
-
Apoptosis: Prolonged mitotic arrest ultimately induces apoptosis[9].
Selective Aurora B Inhibitors
Mechanism of Action and Cellular Phenotypes:
Targeting Aurora B leads to a distinct set of cellular consequences that manifest later in mitosis:
-
Chromosome Misalignment: Inhibition of Aurora B disrupts the correction of erroneous kinetochore-microtubule attachments, leading to chromosome alignment defects[9].
-
Override of the Spindle Assembly Checkpoint: Despite chromosome misalignment, cells often exit mitosis without a proper anaphase, a phenomenon known as mitotic slippage[9].
-
Endoreduplication and Polyploidy: Following mitotic slippage, cells re-enter the cell cycle without proper segregation of their chromosomes, leading to endoreduplication and the formation of polyploid cells[9].
-
Apoptosis: The resulting genomic instability and polyploidy eventually lead to apoptosis[3].
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the biochemical potency (IC50 values) of representative pan-Aurora and selective Aurora kinase inhibitors against their respective targets. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in in vitro assays.
Table 1: Pan-Aurora Kinase Inhibitors - Biochemical Potency (IC50 in nM)
| Inhibitor | Aurora A | Aurora B | Aurora C | Other Notable Targets | Reference(s) |
| Danusertib (PHA-739358) | 13 | 79 | 61 | Abl, Ret, TrkA, FGFR1 | [3] |
| Tozasertib (VX-680) | 0.6 (Ki) | <25 | <25 | FLT3, BCR-ABL | [2] |
| AT9283 | ~3 | ~3 | - | JAK2/3, Abl1(T315I) | [2] |
| SNS-314 | 9 | 31 | 3 | Trk A/B, Flt4, Fms | [2] |
| AMG 900 | 5 | 4 | 1 | p38α, TYK2, JNK2, MET, TIE2 | [9] |
| CYC116 | 44 | 19 | 65 | VEGFR2 | [3] |
| PF-03814735 | 5 | 0.8 | - | FLT1, FAK, TrkA, MET, FGFR1 | [3][10] |
| CCT129202 | 42 | 198 | 227 | - | [11] |
| PHA-680632 | 27 | 135 | 120 | FGFR1 | [11] |
| CCT137690 | 15 | 25 | 19 | - | [2] |
| ENMD-2076 | 14 | >350 | - | FLT3, Src, VEGFR2, FGFR1 | [3] |
Table 2: Selective Aurora Kinase Inhibitors - Biochemical Potency (IC50 in nM)
| Inhibitor | Aurora A | Aurora B | Selectivity (Fold B vs A) | Reference(s) |
| Alisertib (MLN8237) | 1.2 | 396.5 | ~330 | [9] |
| MK-5108 (VX-689) | 0.064 | 14.08 | ~220 | [3] |
| MLN8054 | 4 | >160 | >40 | [2] |
| AK-01 (LY3295668) | - | - | >1000 | [12] |
| Barasertib (AZD1152-HQPA) | 1400 (Ki) | <1 (Ki) | >1400 | [10] |
| Hesperadin | - | 250 | - | [2] |
| GSK1070916 | >350 | 3.5 | >100 | [3] |
| ZM 447439 | 110 | 130 | ~1.2 | [2] |
Note: Some values are reported as Ki (inhibition constant) which is a measure of binding affinity. A lower IC50 or Ki value indicates higher potency.
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathways in Mitosis
The following diagrams illustrate the key roles of Aurora A and Aurora B in regulating mitotic progression.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 5. Aurora kinase C - Wikipedia [en.wikipedia.org]
- 6. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution and Conservation of Aurora Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the evolution, conservation, and functional significance of the Aurora kinase family. We delve into their evolutionary history, structural similarities and differences, roles in cellular signaling, and their importance as therapeutic targets in oncology. This document is intended to be a valuable resource, presenting quantitative data in a clear, comparative format, detailing key experimental methodologies, and illustrating complex biological pathways and workflows.
Introduction to Aurora Kinases
Aurora kinases are a highly conserved family of serine/threonine kinases that play pivotal roles in the regulation of mitosis and meiosis.[1] First identified in genetic screens in Drosophila melanogaster and Saccharomyces cerevisiae, these enzymes are essential for ensuring the fidelity of chromosome segregation and cytokinesis.[2][3] In mammals, the family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), each with distinct subcellular localizations and functions during cell division.[4] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, leading to genomic instability and promoting tumorigenesis, making them attractive targets for cancer therapy.[5]
Evolution and Conservation of Aurora Kinases
The Aurora kinase family has a deep evolutionary history, with a single ancestral gene, Ipl1, identified in yeast.[5] Through gene duplication events, this family has expanded in multicellular organisms. Most metazoans possess two Aurora kinases, orthologs of Aurora A and Aurora B.[6] Mammals are unique in having a third member, Aurora C, which is thought to have arisen from a more recent duplication of an ancestral AURKB gene.[7]
Sequence Conservation
The kinase domains of Aurora kinases are highly conserved across species, reflecting their fundamental role in cell division. The N-terminal domains, however, are more divergent and are believed to contribute to the specific subcellular localization and protein-protein interactions of each paralog.[4]
Table 1: Amino Acid Sequence Identity of Human Aurora Kinases
| Comparison | Full-Length Identity (%) | Catalytic Domain Identity (%) |
| Aurora A vs. Aurora B | 57 | 71 |
| Aurora A vs. Aurora C | 60 | 60 |
| Aurora B vs. Aurora C | 75 | 75 |
Data sourced from Willems et al., 2018.[5]
Table 2: Cross-Species Sequence Identity of the Aurora Kinase Catalytic Domain to Human Orthologs (%)
| Organism | Aurora A (vs. Human AURKA) | Aurora B (vs. Human AURKB) |
| Mus musculus (Mouse) | ~90 | ~90 |
| Danio rerio (Zebrafish) | High | High |
| Xenopus laevis (Frog) | 68 | High |
| Drosophila melanogaster (Fruit fly) | 62 | High |
| Caenorhabditis elegans (Nematode) | Moderate | Moderate |
| Saccharomyces cerevisiae (Yeast) | 45 (vs. Ipl1) | 45 (vs. Ipl1) |
Data compiled from multiple sources, including Kimura et al., 1997.[8] Note: "High" and "Moderate" are used where specific percentages were not available in the searched literature, but high degrees of similarity were indicated.
Phylogenetic Tree
The evolutionary relationships of Aurora kinases can be visualized through a phylogenetic tree. This analysis reveals the ancient origins of the Aurora A and B lineages and the more recent emergence of Aurora C in mammals.
Signaling Pathways and Cellular Functions
Aurora kinases are central hubs in the regulation of mitosis, with each paralog having distinct but sometimes overlapping roles. Their activity is tightly regulated by upstream activators and their substrate specificity is determined by their subcellular localization and interacting partners.
Aurora A Signaling
Aurora A is primarily involved in centrosome maturation, mitotic entry, and the formation of the bipolar spindle.[4] Its activity is regulated by several cofactors, including TPX2, Ajuba, and Bora.[5]
Aurora B and C Signaling
Aurora B and C are components of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[5] The CPC localizes to the centromeres during early mitosis and moves to the spindle midzone during anaphase, playing a crucial role in chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[1] Aurora C shares high sequence homology with Aurora B and can compensate for its function in some contexts, though it is primarily expressed in meiotic cells.[8]
Conservation and Drug Development
The high degree of conservation in the ATP-binding pocket of Aurora kinases, coupled with their overexpression in cancer, has made them prime targets for the development of small molecule inhibitors.[5]
Structural Basis for Inhibitor Design
The ATP-binding sites of Aurora A and B are highly similar, presenting a challenge for the development of selective inhibitors. However, subtle differences in the amino acid residues lining this pocket can be exploited. For example, the Thr217 residue in Aurora A is an glutamic acid in Aurora B, and this difference is a key determinant for the selectivity of some inhibitors like MLN8054.[9]
Table 3: Key Amino Acid Differences in the ATP-Binding Pocket of Human Aurora A and B
| Aurora A Residue | Aurora B Residue |
| Leu215 | Arg159 |
| Thr217 | Glu161 |
| Arg220 | Lys164 |
Data sourced from Fancelli et al., 2006.
Pan- and Selective Aurora Kinase Inhibitors
A variety of Aurora kinase inhibitors have been developed, falling into two main categories:
-
Pan-inhibitors: These compounds target all three Aurora kinases (e.g., VX-680).
-
Selective inhibitors: These molecules are designed to target a specific Aurora kinase, most commonly Aurora A (e.g., Alisertib/MLN8237) or Aurora B (e.g., Barasertib/AZD1152).
The choice between a pan- or selective inhibitor depends on the specific therapeutic strategy and the desire to minimize off-target effects.
Table 4: Selected Aurora Kinase Inhibitors and their Target Specificity (IC50/Ki in nM)
| Inhibitor | Aurora A | Aurora B | Aurora C | Selectivity |
| Pan-Inhibitors | ||||
| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 | Pan |
| Aurora A Selective | ||||
| Alisertib (MLN8237) | 1 | >200 | - | Aurora A |
| MLN8054 | 4 | >200 | - | Aurora A |
| Aurora B Selective | ||||
| Barasertib (AZD1152) | 1368 | 0.37 | - | Aurora B |
| Hesperadin | >10,000 | 250 | - | Aurora B |
Key Experimental Protocols
This section provides an overview of essential methodologies used to study Aurora kinases.
Phylogenetic Analysis of Aurora Kinases
Objective: To determine the evolutionary relationships between Aurora kinase sequences from different species.
Workflow:
References
- 1. Frontiers | The Dawn of Aurora Kinase Research: From Fly Genetics to the Clinic [frontiersin.org]
- 2. Aurora B kinase activity–dependent and –independent functions of the chromosomal passenger complex in regulating sister chromatid cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dawn of Aurora Kinase Research: From Fly Genetics to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of STK12/Aik2: a human gene related to aurora of Drosophila and yeast IPL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurora Kinase B: An In-depth Technical Guide to its Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinase B (AURKB) is a crucial serine/threonine kinase that plays a central role in orchestrating the complex series of events during mitosis. As a key component of the Chromosomal Passenger Complex (CPC), AURKB ensures the fidelity of chromosome segregation and cytokinesis. Its deregulation is a hallmark of many cancers, making it a prominent target for anti-cancer drug development. This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of Aurora kinase B, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and drug development professionals in this field.
Upstream Regulation of Aurora Kinase B
The activity and localization of Aurora kinase B are tightly controlled throughout the cell cycle, primarily through its association with the other components of the Chromosomal Passenger Complex (CPC): Inner Centromere Protein (INCENP), Survivin, and Borealin.[1][2] This complex acts as a scaffold, directing AURKB to specific subcellular locations at different stages of mitosis and allosterically activating its kinase function.
The Chromosomal Passenger Complex (CPC): The Master Regulator
The CPC is the central upstream regulator of AURKB. The interactions within this complex are critical for AURKB's function.
-
INCENP: This scaffold protein directly binds to and activates AURKB. The C-terminal IN-box domain of INCENP is essential for this activation.[3][4] Phosphorylation of INCENP by AURKB in a positive feedback loop further enhances kinase activity.[3]
-
Survivin: This protein is crucial for the localization of the CPC to the centromere and midbody.[1] While some studies suggest Survivin can directly enhance AURKB activity, its primary role appears to be in targeting the complex.[4][5]
-
Borealin: Borealin facilitates the stable association of the CPC with chromosomes and is essential for its correct localization.[2]
Other Upstream Kinases and Regulatory Interactions
Beyond the CPC, other kinases and proteins modulate AURKB activity:
-
Tousled-like kinase (TLK-1): This kinase can activate AURKB in an INCENP-dependent manner.
-
Checkpoint kinase 1 (Chk1): Chk1 can phosphorylate and augment AURKB activity at the spindle checkpoint.[6]
-
BRAF/ERK/FOXM1 Pathway: Emerging evidence suggests a link between this signaling cascade and the transcriptional regulation of AURKB.
-
Protein Phosphatases (PP1 and PP2A): These phosphatases act as negative regulators, counteracting AURKB activity by dephosphorylating the kinase itself and its substrates.[7]
Diagram: Upstream Regulation of Aurora Kinase B
References
- 1. INCENP–aurora B interactions modulate kinase activity and chromosome passenger complex localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drivers of the Chromosomal Passenger Complex [thermofisher.com]
- 3. Exploring the Functional Interactions between Aurora B, INCENP, and Survivin in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B Kinase Exists in a Complex with Survivin and INCENP and Its Kinase Activity Is Stimulated by Survivin Binding and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between survivin and aurora-B kinase plays an important role in survivin-mediated up-regulation of human telomerase reverse transcriptase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora B opposes PP1 function in mitosis through phosphorylation of the conserved RVxF binding motif in PP1 regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase B - Wikipedia [en.wikipedia.org]
Aurora Kinase A Amplification in Solid Tumors: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aurora kinase A (AURKA), a key regulator of mitotic progression, is frequently overexpressed in a wide range of solid tumors, often as a result of gene amplification. This amplification is increasingly recognized as a significant driver of tumorigenesis, contributing to genomic instability, and is often associated with poor prognosis and resistance to standard therapies. Consequently, AURKA has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of AURKA amplification in solid tumors, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on the prevalence of AURKA amplification across various cancers, details the experimental protocols for its detection, and elucidates the core signaling pathways involved.
Introduction to Aurora Kinase A
The Aurora kinase family consists of three highly conserved serine/threonine kinases (Aurora A, B, and C) that play critical roles in regulating cell division.[1] AURKA, encoded by the AURKA gene on chromosome 20q13.2, is a key regulator of mitosis, with essential functions in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2][3]
Deregulation of AURKA activity can lead to mitotic abnormalities, genetic instability, and aneuploidy, which are hallmarks of cancer.[3][4] One of the primary mechanisms of AURKA deregulation in tumors is gene amplification, leading to its overexpression.[5][6] This overexpression has been shown to have oncogenic potential, promoting cellular transformation and tumor growth.[6]
Prevalence of AURKA Amplification in Solid Tumors
AURKA amplification is a common event across a spectrum of solid tumors. The frequency of amplification varies depending on the tumor type and stage. The following table summarizes the reported frequencies of AURKA amplification in several solid tumor types.
| Tumor Type | Amplification Frequency (%) | Reference(s) |
| Breast Cancer | 21% (in general), more frequent in basal-like subtype | [7] |
| 15% (low-level amplification) in HR+ metastatic breast cancer | [8] | |
| 3.48% (TCGA data) | [9] | |
| Ovarian Cancer | 1 out of 33 (3%) in archived primary tumor tissue | [10] |
| 11 out of 33 (33.3%) in ctDNA from platinum-resistant recurrent OC | [1][10] | |
| Overexpression in 40.3% - 63.5% of cases | [10] | |
| Colorectal Cancer | 32.1% - 32.4% | [11][12] |
| 3.11% (TCGA data) | [9] | |
| Gastric Cancer | 12.5% | [2] |
| Lung Cancer | 1.8% (NSCLC, TCGA data) | [4] |
| 12.73% (TCGA data) | [9] | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Low-level gain in a subset of tumors | [13] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated expression significantly higher than normal tissue | [14] |
Signaling Pathways Involving AURKA in Cancer
AURKA exerts its oncogenic functions by modulating several critical signaling pathways that control cell proliferation, survival, and genomic stability. Understanding these pathways is crucial for the development of targeted therapies.
The p53 Tumor Suppressor Pathway
AURKA can functionally inactivate the p53 tumor suppressor protein. It achieves this through direct phosphorylation of p53 at Serine 315, which facilitates its degradation via the MDM2 ubiquitin ligase. This abrogation of p53 function allows cancer cells to evade cell cycle arrest and apoptosis.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. In some cancers, such as esophageal squamous cell carcinoma, AURKA has been shown to cooperate with its binding partner TPX2 to promote cancer progression through the activation of the PI3K/Akt pathway.
Experimental Protocols for Detecting AURKA Amplification
Accurate detection of AURKA gene amplification is critical for both research and clinical applications. Several well-established techniques are employed for this purpose.
Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique that uses fluorescent probes to visualize specific DNA sequences within a chromosome. It is a gold-standard method for detecting gene amplification.
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are incubated in xylene to remove paraffin, followed by a series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water to rehydrate the tissue.
-
Pretreatment: Slides are treated with a protease solution (e.g., pepsin) to permeabilize the cells and allow probe entry.
-
Denaturation: Both the sample DNA on the slide and the fluorescently labeled AURKA probe are denatured at a high temperature (e.g., 75°C) to separate the double-stranded DNA into single strands.
-
Hybridization: The denatured probe is applied to the denatured sample on the slide and incubated overnight at a specific temperature (e.g., 37°C) to allow the probe to anneal to its complementary target sequence on the chromosome. A control probe for the centromere of chromosome 20 (CEP20) is often used concurrently.
-
Post-hybridization Washes: Slides are washed in stringent buffer solutions to remove any unbound or non-specifically bound probe.
-
Counterstaining: The nuclear DNA is counterstained with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.
-
Imaging and Analysis: The slides are visualized using a fluorescence microscope equipped with appropriate filters. The number of fluorescent signals for the AURKA gene and the CEP20 control are counted in a defined number of tumor cell nuclei. An AURKA/CEP20 ratio of >2.0 is typically considered as gene amplification.[1]
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a sensitive and quantitative method to determine the copy number of a specific gene relative to a reference gene.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from tumor tissue or cell lines using a standard DNA extraction kit.
-
DNA Quantification and Quality Control: The concentration and purity of the extracted DNA are determined using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
qPCR Reaction Setup: A qPCR reaction mixture is prepared containing the genomic DNA template, primers specific for the AURKA gene, primers for a reference gene with a known stable copy number (e.g., RNase P), and a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or a TaqMan probe).
-
Real-time PCR Amplification: The qPCR is performed in a real-time PCR instrument. The instrument monitors the fluorescence signal in real-time as the DNA is amplified.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the AURKA gene and the reference gene. The relative copy number of AURKA is calculated using the comparative Ct (ΔΔCt) method.
-
Copy Number Calculation: The copy number of the AURKA gene is determined by comparing the relative quantity to a calibrator sample with a known diploid copy number.
Next-Generation Sequencing (NGS)
NGS platforms allow for the high-throughput sequencing of DNA and can be used to assess copy number variations across the entire genome or in targeted gene panels.
-
Genomic DNA Extraction: As with qPCR, high-quality genomic DNA is extracted from the sample.
-
Library Preparation: The genomic DNA is fragmented, and adapters are ligated to the ends of the DNA fragments. These adapters contain sequences necessary for sequencing.
-
Target Enrichment (for targeted panels): For targeted sequencing, specific regions of the genome, including the AURKA locus, are enriched using either hybrid capture probes or amplicon-based methods.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome. The read depth across the AURKA gene is analyzed. An increase in the normalized read depth compared to a baseline or a panel of normals indicates a copy number gain or amplification.
-
Copy Number Variation Calling: Specialized algorithms are used to call copy number variations from the sequencing data.
Immunohistochemistry (IHC)
While not a direct measure of gene amplification, IHC is widely used to assess the protein expression level of AURKA, which is often correlated with gene amplification.
-
Sample Preparation and Deparaffinization: Similar to FISH, FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: To unmask the antigenic epitopes, slides are subjected to heat-induced epitope retrieval using a citrate (B86180) or EDTA buffer.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for AURKA.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is applied.
-
Chromogenic Detection: A chromogenic substrate (e.g., 3,3'-diaminobenzidine (B165653) - DAB) is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.
-
Counterstaining: The tissue is counterstained with a nuclear stain like hematoxylin (B73222) to provide morphological context.
-
Dehydration and Mounting: The slides are dehydrated through a series of ethanol and xylene washes and then coverslipped.
-
Microscopic Evaluation: The staining intensity and percentage of positive tumor cells are evaluated by a pathologist to determine the level of AURKA protein expression.
Therapeutic Targeting of AURKA
The critical role of AURKA in tumorigenesis has made it an attractive target for cancer therapy. Several small molecule inhibitors of AURKA have been developed and are in various stages of preclinical and clinical development. These inhibitors are being evaluated as monotherapies and in combination with other anti-cancer agents.
Conclusion
AURKA amplification is a frequent and significant event in a multitude of solid tumors, contributing to cancer development and progression. The methodologies for detecting AURKA amplification are well-established and provide crucial information for both basic research and clinical decision-making. A thorough understanding of the signaling pathways driven by AURKA is essential for the rational design and application of targeted therapies. As our knowledge of AURKA's role in cancer continues to expand, it is anticipated that AURKA-targeted strategies will become an increasingly important component of personalized cancer medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Amplification/overexpression of Aurora-A in human gastric carcinoma: potential role in differentiated type gastric carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AURKB promotes gastric cancer progression via activation of CCND1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. Aurora-A gene is frequently amplified in basal-like breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinases in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Copy number increase of aurora kinase A in colorectal cancers: a correlation with tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aurora kinases in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Molecular Structure of the Aurora Kinase Inhibitor Binding Pocket
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the ATP-binding pocket of Aurora kinases, a critical target in oncology drug development. We will explore the key structural features, conformational dynamics, and inhibitor binding modes that are essential for the rational design of potent and selective inhibitors. This document synthesizes crystallographic data, quantitative binding assays, and biophysical studies to offer a comprehensive molecular framework for understanding Aurora kinase inhibition.
Core Architecture of the Aurora Kinase ATP-Binding Pocket
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play pivotal roles in cell division, making them attractive targets for cancer therapy.[1][2] Their catalytic domain follows the canonical protein kinase fold, consisting of a smaller N-terminal lobe, primarily composed of β-strands, and a larger C-terminal lobe, which is predominantly α-helical.[3][4] The ATP-binding pocket is situated in the deep cleft between these two lobes.[3][4] The structure of this pocket is highly dynamic, and its conformation is fundamental to both kinase activity and inhibitor selectivity.
Several key regions and residues define the architecture and chemistry of the binding site:
-
Hinge Region: This segment (residues 210-216 in Aurora A) connects the N- and C-lobes and serves as an anchor point for ATP and competitive inhibitors.[5] Specific hydrogen bonds are typically formed between the inhibitor's core scaffold and the backbone atoms of Glu211 and Ala213 (in Aurora A), mimicking the interaction of the adenine (B156593) ring of ATP.[2][5]
-
Glycine-rich Loop (P-loop): This flexible loop drapes over the ATP-binding site and interacts with the phosphate (B84403) groups of ATP. Its conformation is crucial for catalysis and can be influenced by inhibitor binding. A pocket located beneath the P-loop, bounded by residues such as Val147 (in Aurora A), is often exploited by DFG-in inhibitors to enhance potency.[6]
-
Activation Loop and the DFG Motif: The activation loop is a mobile segment that undergoes significant conformational changes upon kinase activation.[7] Central to this is the highly conserved DFG (Asp-Phe-Gly) motif at the beginning of the loop. The orientation of the DFG motif dictates the kinase's activation state and defines two principal conformations relevant to inhibitor design:
-
DFG-in (Active Conformation): The Aspartate residue coordinates magnesium ions for ATP catalysis, and the Phenylalanine residue is oriented inwards, towards the core of the protein. This conformation is catalytically competent.[8]
-
DFG-out (Inactive Conformation): The DFG motif "flips," causing the Phenylalanine to move into the ATP-binding site while the Aspartate faces outward. This movement exposes an adjacent hydrophobic pocket, which can be exploited for designing highly selective inhibitors.[6][8]
-
-
Solvent-Exposed Region: Despite high homology in the active site, subtle differences in residues in the solvent-exposed region can be targeted to achieve isoform selectivity. Key differentiating residues include Leu215, Thr217, and Arg220 in Aurora A versus Arg159, Glu161, and Lys164 in Aurora B .[9][10] Targeting these unique residues, particularly Thr217 in Aurora A, is a key strategy for developing subtype-selective inhibitors.[10]
Inhibitor Binding Modes and Conformational Selectivity
Aurora kinase inhibitors are broadly classified based on which conformation of the DFG motif they bind to. This conformational selectivity is a primary determinant of an inhibitor's overall selectivity profile across the kinome.
-
Type I Inhibitors: These inhibitors bind to the active DFG-in conformation of the kinase, acting as direct ATP competitors.[8] They typically occupy the adenine-binding region and form hydrogen bonds with the hinge. Many pan-Aurora inhibitors and some selective inhibitors, such as AT9283, adopt this binding mode.[11]
-
Type II Inhibitors: These compounds bind to and stabilize the inactive DFG-out conformation.[8] They occupy not only the ATP pocket but also the adjacent hydrophobic "allosteric" pocket created by the DFG flip. This unique interaction provides an additional opportunity for achieving high selectivity.[12] Inhibitors like MLN-8054 and Alisertib are known to have DFG-out binding modes.[6]
-
Allosteric Inhibitors: A promising but less explored strategy involves targeting sites distal to the ATP pocket. For Aurora A, the binding site for its activator protein, TPX2, on the N-terminal lobe represents a potential allosteric site for developing highly selective inhibitors that do not compete with ATP.[12][13]
Quantitative Data: Inhibitor Binding Affinities
The potency of various inhibitors against the Aurora kinase isoforms has been extensively characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several clinically relevant compounds.
| Inhibitor Name | Type | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Additional Kinase Targets (IC50, nM) |
| Alisertib (MLN8237) | Aurora A Selective | < 1 | - | - | - |
| Barasertib (AZD1152) | Aurora B Selective | - | 0.37 | - | - |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 | Abl, Ret, Trk-A, FGFR1 |
| AT9283 | Pan-Aurora / Multi-kinase | 3 | 3 | - | JAK2 (1.2), JAK3 (1.1), Abl (4.0) |
| VX-680 (Tozasertib) | Pan-Aurora | - | - | - | - |
| CYC116 | Pan-Aurora / Multi-kinase | 44 | 19 | 65 | VEGFR2 (69) |
| SNS-314 | Pan-Aurora | 9 | 31 | 3 | Inhibits 24 other kinases with higher IC50s |
| R763 (AS703569) | Pan-Aurora / Multi-kinase | 4 | 4.8 | 6.8 | Abl, FLT1, FLT3 |
(Data sourced from clinical and preclinical studies[1])
Key Experimental Protocols
The structural and functional understanding of the Aurora kinase binding pocket relies on several key experimental techniques.
X-ray Crystallography for Co-crystal Structure Determination
This technique provides high-resolution, static snapshots of the inhibitor bound within the kinase active site, revealing precise molecular interactions.
Methodology:
-
Protein Expression and Purification: The human Aurora kinase domain (e.g., Aurora A residues 122-403) is expressed in a suitable system (e.g., E. coli or insect cells). The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion).
-
Complex Formation: The purified kinase is incubated with a molar excess of the inhibitor and, in some cases, a non-hydrolyzable ATP analog (e.g., AMP-PCP).
-
Crystallization: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (sitting or hanging drop).[14]
-
Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The phases of the diffraction pattern are determined (often by molecular replacement using a known kinase structure). An initial electron density map is generated, into which the inhibitor and protein model are built and iteratively refined to best fit the experimental data.[15]
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)
TR-FRET is a solution-based biophysical method used to quantify the conformational equilibrium (e.g., DFG-in vs. DFG-out) of the kinase activation loop in response to inhibitor binding.[6][16]
Methodology:
-
Protein Labeling: Two different fluorescent dyes (a donor and an acceptor) are site-specifically attached to the kinase. For monitoring the activation loop, one dye is placed on the loop itself and the other on a stable part of the protein (e.g., the αD-helix).[17]
-
Assay Principle: The efficiency of energy transfer between the donor and acceptor dyes is highly dependent on the distance between them. The DFG-in and DFG-out states position the activation loop at different distances from the reference point, resulting in distinct FRET signals.
-
Data Acquisition: The labeled kinase is titrated with varying concentrations of the inhibitor in microtiter plates. The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The change in FRET signal as a function of inhibitor concentration is fit to a binding isotherm. This allows for the determination of the inhibitor's affinity and its preference for inducing or stabilizing a specific conformational state.[6]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational method to study the dynamic behavior of the kinase-inhibitor complex over time, offering insights into binding stability, conformational changes, and the energetic contributions of specific residues.[9]
Methodology:
-
System Setup: A starting structure, typically from X-ray crystallography, of the Aurora kinase-inhibitor complex is prepared. The system is solvated in a water box with appropriate counter-ions to neutralize the charge.
-
Force Field Parameterization: A molecular mechanics force field (e.g., AMBER, CHARMM) is assigned to describe the potential energy of the system. Parameters for the inhibitor molecule are often generated using quantum mechanical calculations.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure to allow it to relax into a stable state.
-
Production Run: A long-duration simulation (nanoseconds to microseconds) is performed to generate a trajectory of atomic coordinates over time.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity and identify key residues contributing to the interaction.[9]
-
Mandatory Visualizations
Signaling and Logic Diagrams
Caption: Simplified signaling pathway for Aurora A activation by cofactors Bora, Plk1, and TPX2.
Caption: Experimental workflow for X-ray crystallography of a kinase-inhibitor complex.
Caption: Relationship between DFG conformations and inhibitor binding types.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. csmres.co.uk [csmres.co.uk]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamics of human protein kinase Aurora A linked to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational completion of the Aurora interaction region of N-Myc in the Aurora a kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Hesperadin: An In-depth Technical Guide to a Potential Aurora Kinase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperadin is a small molecule inhibitor that has been instrumental in elucidating the critical roles of Aurora kinase B (Aurora B) in mitotic progression. As a member of the indolinone class of compounds, Hesperadin competitively binds to the ATP-binding pocket of Aurora B, leading to the disruption of crucial mitotic events. This technical guide provides a comprehensive overview of Hesperadin, focusing on its mechanism of action, inhibitory activity, cellular effects, and potential as a therapeutic agent.
Core Mechanism of Action
Hesperadin exerts its biological effects primarily through the inhibition of Aurora B, a key serine/threonine kinase of the chromosomal passenger complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, is a master regulator of mitosis, ensuring accurate chromosome segregation and cytokinesis.
Aurora B's functions are manifold and include:
-
Correction of kinetochore-microtubule attachments: Aurora B detects and destabilizes incorrect attachments, primarily syntelic (both sister kinetochores attached to the same spindle pole) and merotelic (one kinetochore attached to both poles) attachments, allowing for the formation of correct bipolar attachments.
-
Spindle assembly checkpoint (SAC) signaling: By phosphorylating key SAC components, Aurora B helps to delay anaphase onset until all chromosomes are properly attached to the mitotic spindle.
-
Cytokinesis: Aurora B is essential for the formation and function of the central spindle and the successful completion of cell division.
Hesperadin's inhibition of Aurora B disrupts these processes, leading to characteristic cellular phenotypes such as chromosome mis-segregation, failure of the spindle assembly checkpoint, and ultimately, endoreduplication and polyploidy.[1][2]
Quantitative Inhibitory Activity
Hesperadin has been characterized as a potent inhibitor of Aurora B. The following table summarizes its inhibitory concentrations from in vitro and cellular assays.
| Assay Type | Target | Species | IC50 | Cell Line | Notes |
| Cell-free kinase assay | Aurora B | Human | 250 nM | N/A | Half-maximal inhibitory concentration against purified Aurora B kinase.[1][3] |
| Cellular assay | Aurora B | Human | 20-100 nM | HeLa | Concentration range required to induce polyploidization and loss of histone H3-Ser10 phosphorylation.[3] |
Off-Target Profile
While Hesperadin is a valuable tool for studying Aurora B, it is not entirely specific and has been shown to inhibit other kinases, particularly at higher concentrations. This is a critical consideration for interpreting experimental results.
| Off-Target Kinase | Reported Activity |
| CaMKII-δ | Identified as a specific inhibitor. |
| AMPK | Markedly reduced activity. |
| Lck | Markedly reduced activity. |
| MKK1 | Markedly reduced activity (in vitro). |
| MAPKAP-K1 | Markedly reduced activity. |
| CHK1 | Markedly reduced activity. |
| PHK | Markedly reduced activity. |
It is important to note that MKK1 activity was not inhibited by Hesperadin in vivo.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize Hesperadin's activity.
In Vitro Aurora B Kinase Assay (ADP-Glo™ Format)
This protocol describes a common method to determine the IC50 of Hesperadin against Aurora B in a cell-free system.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Histone H3 peptide)
-
ATP
-
Hesperadin (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Hesperadin in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the Aurora B enzyme, and the Hesperadin dilutions.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the resulting luminescence.
-
Plot the luminescence signal against the logarithm of the Hesperadin concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Induction of Polyploidy
This protocol outlines a method to assess the effect of Hesperadin on cell cycle progression and ploidy in a human cancer cell line.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hesperadin (various concentrations)
-
DMSO (vehicle control)
-
Propidium (B1200493) iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HeLa cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Hesperadin (e.g., 0, 25, 50, 100 nM) or DMSO as a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells with 2N, 4N, and >4N DNA content to determine the extent of polyploidy induced by Hesperadin.
Signaling Pathways and Workflows
Visual representations of the molecular interactions and experimental processes are provided below using the DOT language for Graphviz.
Caption: Hesperadin's mechanism of action on the Aurora B pathway.
Caption: Workflow for in vitro Aurora B kinase assay.
Caption: Workflow for cellular polyploidy assay.
Clinical Perspective
Despite its utility as a research tool, Hesperadin itself has not progressed into clinical trials for cancer treatment. Other more selective and potent Aurora kinase inhibitors, such as Barasertib (AZD1152), have been investigated in clinical settings. The development of Hesperadin for clinical use may be hampered by its off-target effects and the emergence of next-generation inhibitors with improved pharmacological properties. Nevertheless, the study of Hesperadin has been invaluable in validating Aurora B as a legitimate target for anti-cancer drug development.
Conclusion
Hesperadin remains a cornerstone compound for the study of Aurora B kinase function. Its ability to induce distinct and quantifiable cellular phenotypes makes it an excellent tool for basic research and for probing the intricacies of mitotic regulation. While its direct clinical potential may be limited, the knowledge garnered from Hesperadin has paved the way for the development of a new class of anti-cancer therapeutics targeting the Aurora kinase family. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize and understand the role of Hesperadin in the context of Aurora B inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Novel Scaffolds for Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the strategies and methodologies employed in the discovery of novel chemical scaffolds for the inhibition of Aurora kinases. As critical regulators of mitosis, Aurora kinases A, B, and C are paramount targets in oncology drug discovery. Their overexpression is linked to tumorigenesis and genomic instability in a wide variety of human cancers, making them the subject of intense research and development efforts.[1][2][3][4] This document details the underlying biology, discovery strategies, key experimental protocols, and a comparative analysis of existing inhibitor scaffolds to aid researchers in this field.
Aurora Kinase Signaling in Mitosis
The Aurora kinase family comprises three highly conserved serine/threonine kinases (Aurora A, B, and C) that play essential, non-redundant roles in cell division.[5][6]
-
Aurora A (AURKA) is primarily involved in the G2 and M phases of the cell cycle. Its functions include centrosome maturation, mitotic entry, and the assembly of a bipolar spindle.[5][7] Overexpression of AURKA can override the spindle assembly checkpoint and is associated with resistance to taxane-based chemotherapies.[3][4][8] It has also been shown to regulate the stability and transcriptional activity of the tumor suppressor p53 through direct phosphorylation.[3][4]
-
Aurora B (AURKB) is a key component of the Chromosomal Passenger Complex (CPC). This complex is critical for ensuring the correct attachment of microtubules to kinetochores, proper chromosome segregation, and the successful completion of cytokinesis.[5] A canonical substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10), a widely used biomarker for Aurora B activity in cells.[1][9]
-
Aurora C (AURKC) is the least studied member, with functions that appear to overlap with Aurora B, particularly during meiosis.[2][5]
Dysregulation of these kinases leads to mitotic errors, aneuploidy, and uncontrolled cell proliferation, which are hallmarks of cancer.[2][4]
Strategies for Novel Scaffold Discovery
The identification of new chemical entities for Aurora kinase inhibition involves several complementary approaches, from large-scale screening to rational, structure-guided design.
-
High-Throughput Screening (HTS): HTS involves the screening of large, diverse chemical libraries (often hundreds of thousands of compounds) against a purified Aurora kinase enzyme in a biochemical assay.[7] This method is effective for identifying initial "hits" with inhibitory activity, which can then be further evaluated and optimized.[7]
-
Fragment-Based Drug Discovery (FBDD): FBDD screens smaller, lower molecular weight compounds ("fragments") for weak but efficient binding to the target kinase.[10][11] Hits from FBDD serve as starting points for medicinal chemistry efforts to "grow" the fragment into a more potent, lead-like molecule.[11][12] This approach can uncover novel chemical scaffolds with favorable physicochemical properties.[12][13]
-
Structure-Based Drug Design (SBDD): With the availability of high-resolution X-ray crystal structures of Aurora kinases, SBDD has become a powerful tool.[14][15] This rational approach uses the three-dimensional structure of the kinase's ATP-binding pocket to design molecules that fit precisely and form key interactions. SBDD is crucial for optimizing potency and, importantly, for achieving selectivity between Aurora A and Aurora B by exploiting subtle differences in their active sites, such as the residue at position 217 (Threonine in Aurora A vs. Glutamate in Aurora B).[14][15]
Key Experimental Protocols
Robust and reproducible assays are the foundation of inhibitor discovery. The following are detailed protocols for essential biochemical and cell-based experiments.
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction, providing a direct measure of enzyme inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified Aurora kinase enzyme.
-
Materials:
-
Purified recombinant Aurora A or Aurora B kinase.
-
Kinase substrate (e.g., Kemptide).
-
10X Kinase Assay Buffer (e.g., 400mM Tris pH 7.5, 200mM MgCl₂, 1mg/mL BSA).
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer. Serially dilute the test inhibitor in 1x buffer with a constant final DMSO concentration (e.g., 1%).
-
Plate Setup: Add 1 µL of the inhibitor dilution to the appropriate wells of a 384-well plate. Use buffer with DMSO for "Positive Control" (no inhibition) and "Blank" (no enzyme) wells.
-
Enzyme Addition: Add 2 µL of diluted Aurora kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer without enzyme to the "Blank" wells.
-
Reaction Initiation: To all wells, add 2 µL of a substrate/ATP mixture to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase.
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.[18]
-
Signal Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Signal Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.[18]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Subtract the "Blank" signal from all other wells. Normalize the data to the "Positive Control" (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% (GI₅₀).
-
Materials:
-
Cancer cell line known to be sensitive to Aurora kinase inhibition (e.g., HCT116, HeLa).[9]
-
Cell culture medium and supplements.
-
Test inhibitor.
-
White, clear-bottom 96-well cell culture plates.
-
ATPLite™ 1step Luminescence Assay System (PerkinElmer).
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Signal Generation: Add the ATPLite reagent directly to the wells according to the manufacturer's protocol. This lyses the cells and provides the substrate for a luciferase reaction, where light output is proportional to the amount of ATP (and thus, the number of viable cells).
-
Data Acquisition: Shake the plate for 2 minutes and then measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percent viability versus the logarithm of inhibitor concentration to calculate the GI₅₀ value.
This assay provides direct evidence that an Aurora B inhibitor is engaging its target in a cellular context by measuring the phosphorylation of its downstream substrate, Histone H3.
-
Objective: To confirm cellular inhibition of Aurora B by observing a dose-dependent decrease in phospho-Histone H3 (Ser10).
-
Materials:
-
Cancer cell line (e.g., HeLa, HCT116).
-
Test inhibitor.
-
6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3 or anti-Actin (as a loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a dose range of the inhibitor for a specified time (e.g., 2-8 hours).[5] Include a DMSO vehicle control.
-
Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 or Actin to ensure equal protein loading across lanes.
-
-
Data Analysis: Qualitatively or quantitatively assess the reduction in the phospho-H3 signal with increasing inhibitor concentration relative to the loading control.
Data Presentation: Comparative Analysis of Inhibitor Scaffolds
A variety of chemical scaffolds have been developed as Aurora kinase inhibitors, each with distinct potency and selectivity profiles. The table below summarizes key quantitative data for several representative compounds, enabling a direct comparison of their activities.
| Inhibitor | Chemical Scaffold Core | Selectivity | Aurora A (IC₅₀/Kᵢ) | Aurora B (IC₅₀/Kᵢ) | Reference |
| Alisertib (MLN8237) | Pyrimidine | Aurora A Selective | 1.2 nM (IC₅₀) | 396.5 nM (IC₅₀) | [1][19] |
| MK-5108 | Azepine | Aurora A Selective | 0.064 nM (IC₅₀) | - | [20] |
| AZD1152-HQPA | Pyrazoloquinazoline | Aurora B Selective | >1400 nM (IC₅₀) | 0.37 nM (IC₅₀) | [8][21] |
| GSK1070916 | Azaindole | Aurora B Selective | >250-fold selective | 0.38 nM (IC₅₀) | [21] |
| Danusertib (PHA-739358) | Pyrrolopyrazole | Pan-Aurora | 13 nM (IC₅₀) | 79 nM (IC₅₀) | [1][9] |
| Tozasertib (VX-680) | Aminopyrimidine | Pan-Aurora | 0.6 nM (IC₅₀) | 18 nM (IC₅₀) | [21] |
| AMG 900 | Dihydropyrrolopyrazole | Pan-Aurora | 5 nM (IC₅₀) | 4 nM (IC₅₀) | [1][9] |
| AT9283 | Pyrazol-4-yl Urea | Pan-Aurora / Multi-kinase | ~3 nM (IC₅₀) | ~3 nM (IC₅₀) | [12] |
Note: IC₅₀/Kᵢ values can vary depending on assay conditions (e.g., ATP concentration). Data is compiled for comparative purposes.
Conclusion and Future Directions
The identification of novel scaffolds for Aurora kinase inhibition remains a highly active area of cancer research. The strategic integration of high-throughput screening, fragment-based methods, and structure-guided design has successfully yielded a multitude of potent inhibitors, several of which have advanced into clinical trials.[1][9][19] The detailed experimental protocols provided herein form the basis for the discovery and characterization of such molecules.
Future efforts will likely focus on developing inhibitors with improved selectivity to minimize off-target effects and on identifying scaffolds that can overcome potential resistance mechanisms.[22] The continued application of advanced computational tools and AI promises to further accelerate the design-synthesize-test cycle, bringing novel and more effective cancer therapeutics to the clinic.[16][17] The recent discovery of covalent inhibitors also opens a new avenue for achieving durable target engagement and unique pharmacological profiles.[23]
References
- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors [mdpi.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based design of Aurora A & B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 17. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.co.uk [promega.co.uk]
- 19. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Kinase Assay for Aurora Kinase B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinase B (AURKB) is a key serine/threonine kinase that plays a crucial role in the regulation of cell division.[1] As a central component of the chromosomal passenger complex (CPC), AURKB is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis.[2][3] Its overexpression is frequently observed in various human cancers, making it a prominent target for the development of novel anticancer therapeutics.[2][4] This document provides a detailed protocol for conducting an in vitro kinase assay for Aurora kinase B, a fundamental tool for screening and characterizing potential inhibitors.
Principle of the Assay
The in vitro kinase assay for Aurora B measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the recombinant Aurora B enzyme. The amount of product generated, which can be either the phosphorylated substrate or the ADP byproduct, is then quantified. A common and highly sensitive method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[2][5] This luminescent assay correlates the amount of light produced with the kinase activity, providing a robust system for high-throughput screening and determination of inhibitor potency (IC50 values).
Signaling Pathway and Experimental Workflow
Aurora B, as part of the Chromosomal Passenger Complex (CPC) also comprising INCENP, Survivin, and Borealin, is activated during mitosis.[1] It phosphorylates key substrates, such as Histone H3 at Serine 10, to regulate chromosome segregation and cytokinesis.[1][3] The experimental workflow for an in vitro kinase assay is designed to reconstitute this phosphorylation event in a controlled environment to screen for inhibitory compounds.
Caption: Simplified signaling pathway of Aurora kinase B activation and function.
Caption: General experimental workflow for an in vitro Aurora B kinase assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 96-well or 384-well plate format and is designed for the screening of Aurora B inhibitors.[2][5]
Materials and Reagents:
-
Recombinant human Aurora B kinase (e.g., BPS Bioscience, #40002)[2][6]
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate[2][7]
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[4]
-
Test compounds (inhibitors) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Thaw recombinant Aurora B kinase on ice and dilute to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low ng range per reaction.[5]
-
Prepare a stock solution of the substrate (e.g., 0.1 mg/ml MBP) in Kinase Assay Buffer.[6]
-
Prepare a stock solution of ATP (e.g., 20 µM) in Kinase Assay Buffer.[6]
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[2]
-
-
Assay Setup (per well):
-
Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).[1]
-
Add 5 µL of a 2x substrate/ATP mixture.[1]
-
To initiate the reaction, add 2.5 µL of the diluted Aurora B kinase to the "Test Inhibitor" and "Positive Control" wells.
-
Add 2.5 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.[1]
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.[1]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[5]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate at room temperature for 30-45 minutes.[1]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The potency of various inhibitors against Aurora kinase B can be summarized in a table for easy comparison.
| Inhibitor | Type | Aurora B IC50 (nM) | Selectivity Profile |
| AZD1152-HQPA (Barasertib) | Selective Aurora B | 0.37 | ~3700-fold more selective for Aurora B over Aurora A[8] |
| GSK1070916 | Selective Aurora B/C | 3.5 | >100-fold more selective for Aurora B over Aurora A[8] |
| Hesperadin | Selective Aurora B | 250 | Selective for Aurora B[8] |
| ZM447439 | Pan-Aurora | 130 | Also inhibits Aurora A (IC50 = 110 nM)[8] |
| VX-680 (Tozasertib) | Pan-Aurora | - | Potent against Aurora A (Kiapp = 0.6 nM), less so for B/C[8] |
| AT9283 | Multi-kinase | ~3.0 | Also inhibits JAK2/3 and Abl1[8] |
| SP-96 | Selective Aurora B | 0.316 | Non-ATP-competitive[8] |
Conclusion
The in vitro kinase assay for Aurora B is an indispensable tool in the discovery and development of novel cancer therapeutics. The provided protocol using the ADP-Glo™ Kinase Assay offers a robust, sensitive, and high-throughput compatible method for identifying and characterizing inhibitors of this critical mitotic kinase. Careful optimization of enzyme and substrate concentrations is recommended to ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Aurora B Kinase Enzyme System [promega.jp]
- 8. selleckchem.com [selleckchem.com]
Measuring Aurora Kinase A Activity in Cells: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various cell-based assays designed to measure the activity of Aurora kinase A (AURKA). AURKA is a critical serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1][2][3] Its overexpression and aberrant activity are linked to oncogenesis, making it a key target for cancer drug development.[1][2][4] These notes offer guidance on selecting and performing appropriate assays for screening potential inhibitors and characterizing their effects in a cellular context.
I. Introduction to Aurora Kinase A and its Signaling
Aurora kinase A is essential for several mitotic events, including centrosome maturation and separation, spindle assembly, and stability.[1][5][6] Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[5] Dysregulation of AURKA can lead to genomic instability, a hallmark of many cancers.[1][2]
The activation of AURKA is a complex process involving phosphorylation and interactions with co-factors.[1] A key phosphorylation site for its activation is Threonine 288 (Thr288) within the catalytic domain.[1][5] Several proteins, such as TPX2 and Bora, act as allosteric modulators, binding to and activating AURKA at specific subcellular locations.[1] Understanding these activation mechanisms is crucial for the design and interpretation of cell-based assays.
Below is a diagram illustrating the key signaling events in AURKA activation.
References
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Aurora Kinase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of cell division.[1][2] Their functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[1][3] The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool to precisely dissect the multifaceted functions of Aurora kinases, validate their roles in cancer, and identify novel therapeutic strategies.[4]
These application notes provide a comprehensive overview and detailed protocols for leveraging CRISPR-Cas9 to study Aurora kinase function. We will cover experimental design, execution, and data analysis for various applications, from single-gene knockouts to large-scale genetic screens.
Key Applications of CRISPR-Cas9 in Aurora Kinase Research
-
Functional Genomics: Creating knockout cell lines to study the specific roles of Aurora kinase A (AURKA), B (AURKB), and C (AURKC) in cellular processes.
-
Synthetic Lethality Screens: Identifying genes that, when inhibited, are lethal to cells with compromised Aurora kinase function, revealing potential combination therapies.[5][6]
-
Drug Target Validation: Confirming that the on-target activity of small molecule inhibitors against Aurora kinases is responsible for the observed cellular phenotype.
-
Investigating Drug Resistance: Engineering specific mutations to understand the mechanisms by which cancer cells develop resistance to Aurora kinase inhibitors.
-
Modulating Gene Editing Outcomes: Utilizing Aurora kinase inhibitors to enhance the efficiency of homology-directed repair (HDR) over non-homologous end joining (NHEJ) in CRISPR-Cas9-mediated gene editing.[7][8][9][10][11]
Signaling Pathways and Experimental Workflows
Aurora Kinase A (AURKA) Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A. AURKA is a key regulator of mitotic entry and spindle assembly.[3] It is activated by phosphorylation and binding to cofactors like TPX2.[3][12] Activated AURKA then phosphorylates a cascade of downstream targets to promote mitotic progression.[3]
Caption: Simplified Aurora Kinase A signaling cascade leading to mitotic entry.
CRISPR-Cas9 Knockout Experimental Workflow
This diagram outlines the typical workflow for generating an Aurora kinase knockout cell line using CRISPR-Cas9.
Caption: Step-by-step workflow for generating a stable knockout cell line.
Experimental Protocols
Protocol 1: Design of Guide RNAs (gRNAs) for Aurora Kinase Genes
Objective: To design specific and efficient gRNAs for knocking out human AURKA, AURKB, or AURKC.
Materials:
-
Computer with internet access
-
Sequence of the target Aurora kinase gene (from NCBI or Ensembl)
-
gRNA design software (e.g., Benchling, CHOPCHOP, Synthego Design Tool)
Method:
-
Obtain Target Sequence: Retrieve the coding sequence (CDS) of the target gene (e.g., human AURKA, RefSeq: NM_003600.4).
-
Select Target Exons: For a functional knockout, target early exons to induce a frameshift mutation leading to a premature stop codon.
-
Use Design Tool: Input the target sequence into a gRNA design tool.
-
Set Parameters:
-
Evaluate gRNA Scores: The tool will generate a list of potential gRNAs with on-target efficacy scores and off-target scores.
-
On-target score: Predicts the cutting efficiency of the gRNA. Select gRNAs with high scores.
-
Off-target score: Predicts the likelihood of the gRNA binding to other sites in the genome. Select gRNAs with the fewest and lowest-scoring potential off-targets.
-
-
Select Final gRNAs: Choose 2-3 of the top-scoring gRNAs for experimental validation.
Protocol 2: Generation of Aurora Kinase Knockout Cells via Ribonucleoprotein (RNP) Delivery
Objective: To generate a pool of cells with edits in the target Aurora kinase gene.
Materials:
-
Synthesized gRNAs (from Protocol 1)
-
Recombinant Cas9 protein
-
Electroporation buffer (e.g., Neon™ Resuspension Buffer R)
-
Cell line of interest (e.g., HEK293T, U2OS)
-
Electroporation system (e.g., Neon™ Transfection System)
-
Cell culture reagents
Method:
-
Prepare RNPs:
-
For each gRNA, mix Cas9 protein and the gRNA in an appropriate buffer.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend cells in the appropriate electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Mix the cell suspension with the pre-formed RNPs.
-
Electroporate the cells using the manufacturer's recommended settings for your cell type.
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing complete medium.
-
Culture for 48-72 hours to allow for gene editing to occur.
-
Protocol 3: Validation of Gene Editing Efficiency using T7 Endonuclease I (T7E1) Assay
Objective: To confirm the presence of insertions and deletions (indels) at the target locus.
Materials:
-
Genomic DNA from edited and control cells
-
PCR primers flanking the gRNA target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I enzyme and buffer
-
Agarose (B213101) gel electrophoresis system
Method:
-
Genomic DNA Extraction: Isolate genomic DNA from the edited and wild-type control cell populations.
-
PCR Amplification:
-
Amplify the genomic region surrounding the target site using high-fidelity PCR.
-
Use a sufficient amount of genomic DNA as a template.
-
-
Heteroduplex Formation:
-
Denature the PCR products by heating to 95°C.
-
Slowly re-anneal by cooling to room temperature. This allows mismatched DNA strands (heteroduplexes) to form in the edited sample.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR products with T7 Endonuclease I. This enzyme will cleave the mismatched DNA.
-
-
Gel Electrophoresis:
-
Run the digested products on an agarose gel.
-
The presence of cleaved DNA fragments in the edited sample indicates successful gene editing.
-
-
Quantification (Optional): The percentage of editing can be estimated by measuring the intensity of the cleaved and uncleaved DNA bands.
Protocol 4: Phenotypic Analysis of Aurora Kinase Knockout Cells
Objective: To assess the cellular consequences of Aurora kinase knockout.
Cell Viability Assay (e.g., MTS Assay):
-
Seed equal numbers of wild-type and knockout cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72 hours), add MTS reagent to the wells.
-
Incubate and measure the absorbance to determine the relative number of viable cells.
Cell Cycle Analysis by Flow Cytometry:
-
Harvest and fix wild-type and knockout cells in cold 70% ethanol.
-
Wash and resuspend cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. Inhibition of Aurora kinases often leads to a G2/M arrest or endoreduplication.[14]
Apoptosis Assay (e.g., Annexin V Staining):
-
Stain wild-type and knockout cells with Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Analyze by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, viability dye negative) and late apoptotic/necrotic cells (Annexin V and viability dye positive).
Data Presentation
Table 1: Example gRNA Designs for Human Aurora Kinases
| Target Gene | Exon | gRNA Sequence (5'-3') | On-Target Score | Off-Target Score |
| AURKA | 2 | GAGUACCUCAUCCAGAAACUGG | 92 | 99 |
| 2 | CCUCAAGUCCGAGGACUCCUGG | 88 | 95 | |
| AURKB | 3 | GCAUAUUCAAGAUUGCUACUGG | 95 | 98 |
| 3 | GAGCUCAAACUGCACCUCCUGG | 91 | 96 | |
| AURKC | 1 | GCUGCUCAAGCGCCGCUCCUGG | 85 | 93 |
| 1 | GAGCGCAAGCUCAUCCAGUUGG | 82 | 90 |
Note: These are example sequences. Always perform your own gRNA design and validation.
Table 2: Expected Phenotypes of Aurora Kinase Inhibition/Knockout
| Kinase | Key Functions | Expected Phenotype upon Inhibition/Knockout |
| Aurora A | Centrosome separation, spindle assembly, mitotic entry[1][2] | Monopolar spindles, G2/M arrest, mitotic catastrophe[1] |
| Aurora B | Chromosome condensation & biorientation, spindle assembly checkpoint, cytokinesis[1][15] | Chromosome misalignment, failure of cytokinesis, polyploidy[15][16] |
| Aurora C | Meiosis, potential role in mitosis[1][4] | Less characterized, may have overlapping functions with Aurora B[4] |
Table 3: Effect of Aurora Kinase Inhibitors on CRISPR-Cas9 Editing Outcomes
Recent studies have shown that inhibiting Aurora Kinase A can favor the HDR pathway over NHEJ after a CRISPR-Cas9 induced double-strand break.[7][8][10][11]
| Compound | Target(s) | Effect on NHEJ | Effect on HDR | Fold Increase (HDR/NHEJ) | Reference |
| Alisertib | AURKA | Inhibition | Enhancement | >4-fold | [7][11] |
| PF-03814735 | AURKA/B | Inhibition | Enhancement | ~2-5 fold | [7] |
| Danusertib | Pan-Aurora | Inhibition | Enhancement | ~2-5 fold | [7] |
Conclusion
CRISPR-Cas9 technology offers an unprecedented opportunity to precisely investigate the complex biology of Aurora kinases. The protocols and application notes provided here serve as a guide for researchers to design and execute robust experiments to elucidate the roles of these critical cell cycle regulators in both normal physiology and disease. By combining CRISPR-Cas9 with traditional cell biology and biochemical assays, the scientific community can continue to unravel the intricacies of Aurora kinase function and pave the way for novel cancer therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. rupress.org [rupress.org]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CRISPR/Cas9 screening identifies a kinetochore-microtubule dependent mechanism for Aurora-A inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ozbiosciences.com [ozbiosciences.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abyntek.com [abyntek.com]
- 14. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Development of Xenograft Models for In Vivo Testing of Aurora Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis and cell division.[1][2][3] Their overexpression has been implicated in the pathogenesis of various human cancers, making them attractive targets for cancer therapy.[1][2] Aurora kinase inhibitors (AKIs) are a class of targeted therapies designed to block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells. Preclinical evaluation of AKIs in robust in vivo models is a crucial step in their development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, represent a valuable tool for assessing the anti-tumor efficacy, pharmacodynamics, and pharmacokinetics of novel AKIs.
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing xenograft models for the in vivo testing of Aurora kinase inhibitors.
I. Data Presentation: In Vivo Efficacy of Aurora Kinase Inhibitors
The following table summarizes the in vivo efficacy of various Aurora kinase inhibitors in different human tumor xenograft models. This data is compiled from preclinical studies and provides a comparative overview of their anti-tumor activity.
| Aurora Kinase Inhibitor | Target(s) | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| PF-03814735 | Aurora A/B | HCT116 (Colon) | 10, 20, or 30 mg/kg, once daily for 10 days | ≥50% TGI at ≥20 mg/kg | [4] |
| A2780 (Ovarian), MDA-MB-231 (Breast), Colo-205 (Colon), HL-60 (Leukemia) | Not specified | Significant antitumor efficacy | [4] | ||
| SNS-314 | Pan-Aurora | HCT116 (Colon) | 50 or 100 mg/kg, single dose | Complete inhibition of histone H3 phosphorylation | [4] |
| MK-5108 | Aurora A | HCT116 (Colon) | 15 and 30 mg/kg, twice daily for 12 days | 10% and 17% TGI, respectively | [4] |
| SW48 (Colon) | 15 and 45 mg/kg, twice daily/2 days/week/3 weeks | 35% and 58% TGI, respectively | [4] | ||
| AMG-900 | Pan-Aurora | HCT116 (Colon) | 3.75, 7.5, and 15 mg/kg, twice daily for 2 consecutive days/week/3 weeks | 40% to 75% TGI | [4] |
| MLN8237 (Alisertib) | Aurora A | MM xenograft (Multiple Myeloma) | 15 and 30 mg/kg | 42% and 80% TGI, respectively | [4] |
| Neuroblastoma xenografts | 20 mg/kg, orally twice daily for 5 days | Maintained complete responses in 3 of 7 xenografts | [5] | ||
| ALL xenografts | 20 mg/kg, orally twice daily for 5 days | Complete or maintained complete responses in all 6 evaluable xenografts | [5] | ||
| VX-680 (Tozasertib) | Pan-Aurora | HL-60 (Leukemia) | 75mg/Kg twice a day for 13 days | Marked reduction in tumor size | [1] |
| ENMD-2076 | Aurora A/B, VEGFR2, cKit, FGFR1 | HT-29 (Colon) | 100 or 200 mg/kg, orally daily for 28 days | Initial tumor growth inhibition followed by regression | [6] |
| Patient-derived CRC xenografts | 100 mg/kg | Tumor growth inhibition | [6] | ||
| AS703569 (R763) | Pan-Aurora | Patient-derived TNBC xenografts | 50 mg/kg, once a week | 40%–80% TGI in 7 of 11 models | [7] |
| GSK1070916 | Aurora B/C | Breast, colon, lung, and leukemia xenograft models | Not specified | Antitumor effects in 10 human tumor xenograft models | [8][9] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and use of xenograft models for testing Aurora kinase inhibitors.
Protocol 1: Human Tumor Cell Line Culture
This protocol describes the standard procedures for culturing human cancer cell lines commonly used in xenograft studies for AKI testing.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MDA-MB-231)
-
Complete growth medium (specific to cell line, e.g., McCoy's 5A for HCT116, RPMI-1640 for MDA-MB-231, DMEM for A549)[10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile consumables
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected human cancer cell line in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Passage the cells upon reaching 80-90% confluency. To do this, wash the cells with sterile PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium for subculturing or for preparation for in vivo implantation.
-
Regularly check for mycoplasma contamination.
Protocol 2: Subcutaneous Xenograft Model Establishment
This protocol details the procedure for implanting human tumor cells into immunocompromised mice to establish subcutaneous xenograft models.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old
-
Cultured human tumor cells (from Protocol 1)
-
Sterile PBS or serum-free medium
-
Matrigel® (optional, but recommended for some cell lines)
-
Syringes (1 mL) with 27-gauge needles
-
Animal handling and anesthesia equipment
Procedure:
-
Harvest the cultured tumor cells during their exponential growth phase.
-
Perform a cell count and determine viability using a method like trypan blue exclusion. A viability of >95% is recommended.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration. A common concentration is 1 x 10^7 cells/mL.[11]
-
For some cell lines, such as HCT116 and MDA-MB-231, mixing the cell suspension with an equal volume of Matrigel® can improve tumor take rate and growth.[11]
-
Anesthetize the mice using an approved protocol.
-
Subcutaneously inject the cell suspension (typically 100-200 µL, containing 1-10 million cells) into the flank of each mouse.[1]
-
Monitor the mice regularly for tumor development. Palpable tumors usually form within 1-3 weeks.
Protocol 3: Aurora Kinase Inhibitor Formulation and Administration
This protocol provides a general guideline for the formulation and oral administration of Aurora kinase inhibitors to mice. The specific vehicle and formulation may need to be optimized for each inhibitor.
Materials:
-
Aurora kinase inhibitor compound
-
Vehicle components (e.g., 0.5% methylcellulose (B11928114), 1% Tween 80 in sterile water)[12]
-
Sterile water
-
Weighing scale, spatulas, and sterile tubes
-
Vortex mixer or sonicator
-
Oral gavage needles
Procedure:
-
Calculate the required amount of the Aurora kinase inhibitor based on the desired dose (mg/kg) and the concentration in the final formulation.
-
Prepare the vehicle solution. For a methylcellulose/Tween 80 vehicle, dissolve 0.5% methylcellulose and 1% Tween 80 in sterile water with thorough mixing.[12]
-
Add the calculated amount of the inhibitor powder to the vehicle.
-
Vortex or sonicate the mixture until the inhibitor is uniformly suspended. Prepare the formulation fresh daily.
-
Administer the formulation to the mice via oral gavage using a suitable gavage needle. The volume is typically 100-200 µL per mouse.[12]
-
Alternatively, for some inhibitors, administration can be via intraperitoneal (IP) or intravenous (IV) injection, which will require different formulation protocols.
Protocol 4: In Vivo Efficacy Assessment - Tumor Growth Measurement
This protocol describes the standard method for measuring tumor volume and calculating tumor growth inhibition to assess the efficacy of the Aurora kinase inhibitor.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week. The length is the longest diameter, and the width is the perpendicular diameter.[11]
-
Calculate the tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[5]
-
Monitor and record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .[5]
Protocol 5: Pharmacodynamic Assessment - Immunohistochemistry (IHC)
This protocol outlines the general procedure for performing immunohistochemistry on tumor tissues to assess the pharmacodynamic effects of the Aurora kinase inhibitor, such as changes in proliferation (Ki-67), apoptosis (cleaved caspase-3), and target engagement (phospho-histone H3).
Materials:
-
Tumor tissues harvested from xenograft models
-
Formalin or other appropriate fixative
-
Paraffin (B1166041) embedding reagents and equipment
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Primary antibodies (anti-Ki-67, anti-cleaved caspase-3, anti-phospho-histone H3 (Ser10))
-
Secondary antibodies (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Excise tumors at the end of the study and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on charged microscope slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in an appropriate antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-Ki-67, anti-cleaved caspase-3, or anti-phospho-histone H3) at the optimal dilution and temperature.
-
Wash the slides and incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen solution, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the stained slides under a microscope. Quantify the percentage of positive cells for Ki-67 and cleaved caspase-3, and assess the intensity of phospho-histone H3 staining in the tumor sections.
-
III. Visualization of Pathways and Workflows
Aurora Kinase Signaling Pathway
The following diagram illustrates a simplified overview of the Aurora kinase signaling pathway and its role in mitosis. Aurora kinases A and B are key regulators of mitotic events, including centrosome separation, spindle assembly, chromosome alignment, and cytokinesis. Their inhibition by small molecule inhibitors disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells.
Caption: Simplified Aurora kinase signaling pathway in mitosis.
Experimental Workflow for In Vivo Testing of Aurora Kinase Inhibitors
This diagram outlines the complete experimental workflow, from initial cell culture to the final data analysis, for evaluating the efficacy of an Aurora kinase inhibitor in a xenograft model.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. second scight | get a second scientific sight! [secondscight.com]
- 4. researchgate.net [researchgate.net]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. benchchem.com [benchchem.com]
Detecting Activated Signaling Pathways: A Guide to Western Blot Analysis of Phosphorylated Histone H3
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histone H3, a core component of the nucleosome, plays a critical role in chromatin structure and gene regulation. Post-translational modifications (PTMs) of histones, such as phosphorylation, are key signaling events that influence cellular processes including mitosis, transcription, and DNA damage repair. The phosphorylation of Histone H3 at specific residues, such as Serine 10 (H3S10ph), is a well-established marker for mitotic progression and is often used to identify cells in the G2/M phase of the cell cycle.[1][2] Western blotting is a widely used and powerful technique to detect and quantify the levels of phosphorylated Histone H3, providing valuable insights into the activation of upstream signaling pathways and the efficacy of therapeutic interventions targeting these pathways.
This document provides a detailed protocol for the detection of phosphorylated Histone H3 by Western blot, including methods for histone extraction, gel electrophoresis, and immunodetection. Additionally, it includes a summary of key quantitative parameters and a diagram of the relevant signaling pathway.
Signaling Pathway: Regulation of Histone H3 Serine 10 Phosphorylation
The phosphorylation of Histone H3 at Serine 10 is primarily regulated by the Aurora B kinase, a key component of the chromosomal passenger complex.[2] During mitosis, Aurora B kinase activity increases, leading to the phosphorylation of H3S10 and subsequent chromosome condensation and segregation.[2] Inhibition of Aurora B kinase can, therefore, lead to a decrease in H3S10 phosphorylation, providing a measurable endpoint for drug efficacy.
Caption: Signaling pathway of Histone H3 Ser10 phosphorylation.
Experimental Protocol: Western Blot for Phosphorylated Histone H3
This protocol provides a general framework for the detection of phosphorylated Histone H3. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell lines or experimental setups.
I. Histone Extraction (Acid Extraction Method)
This method is commonly used to enrich for histone proteins.[2][3]
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1% protease inhibitor cocktail.[2]
-
0.2 N Hydrochloric Acid (HCl).[2]
-
2 M Sodium Hydroxide (NaOH).[2]
-
Ice-cold PBS.
Procedure:
-
Wash cells twice with ice-cold PBS and pellet them by centrifugation at 6,500 x g for 10 minutes at 4°C.[2]
-
Resuspend the cell pellet in TEB and lyse on ice for 10 minutes with gentle mixing.[2]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[2]
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.[2]
-
Acid extract the histones overnight on a rotator at 4°C.[2]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant containing the histones to a new tube.
-
Neutralize the acid by adding 2 M NaOH at a 1:10 ratio (e.g., 10 µL of NaOH for every 100 µL of histone extract).[2]
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
II. SDS-PAGE and Western Blotting
Materials:
-
15% SDS-PAGE gel.[2]
-
PVDF or 0.2 µm nitrocellulose membrane.[4]
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[4]
-
Primary antibody: Anti-phospho-Histone H3 (Ser10) antibody (dilution as recommended by the manufacturer).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
Procedure:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) per lane of a 15% SDS-PAGE gel.[2]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters for performing a Western blot for phosphorylated Histone H3. These values are representative and may require optimization.[2]
| Parameter | Value/Range | Notes |
| Sample Loading | ||
| Protein Amount | 10-20 µ g/lane | Ensure equal loading by protein quantification. |
| Loading Control | Total Histone H3 | Normalize the phospho-H3 signal to total H3. |
| SDS-PAGE | ||
| Gel Percentage | 15% | Appropriate for the low molecular weight of histones (~17 kDa). |
| Antibody Dilutions | ||
| Primary Antibody (p-H3) | Varies by manufacturer | Typically 1:1000 to 1:10000. |
| Secondary Antibody | Varies by manufacturer | Typically 1:2000 to 1:10000. |
| Incubation Times | ||
| Primary Antibody | Overnight at 4°C | Can also be 1.5-2 hours at room temperature.[4][5] |
| Secondary Antibody | 1 hour at room temperature |
Experimental Workflow
The following diagram illustrates the major steps in the Western blot protocol for detecting phosphorylated Histone H3.
References
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindles Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitotic spindle is a complex and dynamic microtubule-based structure essential for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic stability. Consequently, the mitotic spindle is a key target for the development of anti-cancer therapeutics. Various small molecule inhibitors that perturb spindle assembly or function are widely used to study the mechanisms of mitosis and to identify potential drug candidates.
Immunofluorescence microscopy is a powerful technique to visualize the intricate architecture of the mitotic spindle and to assess the phenotypic effects of inhibitor treatments. These application notes provide detailed protocols for immunofluorescence staining of mitotic spindles in cultured cells following treatment with common inhibitors. Additionally, quantitative data on the effects of these inhibitors are summarized, and key signaling pathways involved in mitotic arrest are illustrated.
Key Signaling Pathway: The Spindle Assembly Checkpoint (SAC)
Many inhibitors that disrupt mitotic spindle function activate the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC delays the onset of anaphase until all chromosomes are properly attached to the microtubules of the mitotic spindle.[1] When kinetochores are unattached, the SAC is activated, leading to a prolonged mitotic arrest.[1] A key kinase in this signaling cascade is Monopolar Spindle 1 (MPS1), which is recruited to unattached kinetochores and initiates a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and halting the cell cycle in mitosis.[1]
Caption: Spindle Assembly Checkpoint signaling cascade.
Effects of Mitotic Inhibitors on Spindle Morphology and Function
Several classes of inhibitors are used to study the mitotic spindle, each with a distinct mechanism of action that results in characteristic cellular phenotypes.
-
Monastrol: A cell-permeable small molecule that inhibits the mitotic kinesin Eg5.[2][3] Eg5 is essential for separating the centrosomes to form a bipolar spindle.[2] Inhibition of Eg5 results in the formation of monoastral spindles, where a radial array of microtubules is surrounded by a ring of chromosomes, leading to mitotic arrest.[2][3]
-
Nocodazole: A microtubule-depolymerizing agent at high concentrations. At lower, nanomolar concentrations, it suppresses microtubule dynamics without causing net depolymerization, leading to mitotic arrest.[4][5][6] This suppression of microtubule turnover can lead to defects in chromosome congression.[4]
-
Taxol (Paclitaxel): A microtubule-stabilizing agent that suppresses microtubule dynamics.[7][8] This interference with the normal dynamic instability of microtubules leads to the formation of aberrant mitotic spindles, often resulting in multipolar spindles and mitotic arrest.[7][8][9]
Quantitative Data on Inhibitor Effects
The following tables summarize quantitative data on the effects of various inhibitors on mitotic spindle parameters.
| Inhibitor | Cell Line | Concentration | Duration | Effect | Reference |
| Monastrol | BS-C-1 | 50 µM | 4 hours | >50% reduction in centrosome separation. | [3] |
| BS-C-1 | 100 µM | 4 hours | Complete inhibition of centrosome separation. | [3] | |
| Nocodazole | Human Cancer Cells | 20 nM | Not Specified | 20.97% of cells arrested in mitosis with uncongressed chromosomes. | [4] |
| Human Cancer Cells | 100 nM | Not Specified | 82.54% of cells arrested in mitosis with uncongressed chromosomes. | [4] | |
| HeLa | Not Specified | Post-washout | Levels of pericentrin reduced to 72.0 ± 3.5% of control. | [10] | |
| HeLa | Not Specified | Post-washout | Levels of γ-tubulin reduced to 87.1 ± 3.3% of control. | [10] | |
| Taxol | Caov-3 | 30-100 nM | 4 hours | 30% of interphase cells became multinucleate. | [8] |
| A-498 | 30-100 nM | 4 hours | 58% of interphase cells became multinucleate. | [8] |
Experimental Protocols
General Workflow for Immunofluorescence Staining
Caption: Experimental workflow for immunofluorescence.
Protocol 1: Induction and Staining of Monopolar Spindles with Monastrol
This protocol describes the use of Monastrol to induce monopolar spindles and their subsequent visualization by immunofluorescence staining of microtubules (α-tubulin) and centrosomes (γ-tubulin).[1]
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Glass coverslips
-
Complete culture medium
-
Monastrol (stock solution in DMSO)
-
DMSO (for control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibodies: anti-α-tubulin and anti-γ-tubulin
-
Fluorescently labeled secondary antibodies
-
DAPI solution (e.g., 300 nM in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a petri dish or multi-well plate and culture for 24 hours at 37°C with 5% CO₂.[1]
-
Inhibitor Treatment: Treat cells with 100 µM Monastrol in complete culture medium.[1] For the negative control, treat a separate set of cells with an equivalent volume of DMSO.[1] Incubate for 16-24 hours to arrest a significant population of cells in mitosis with monopolar spindles.[1]
-
Fixation:
-
PFA Fixation: Gently wash cells once with PBS. Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.[11] Wash three times with PBS for 5 minutes each.[11]
-
Methanol Fixation: Gently wash cells once with pre-warmed PBS. Aspirate the PBS and add ice-cold (-20°C) methanol.[12] Incubate for 5-10 minutes at -20°C.[12] Gently wash three times with PBS at room temperature.[12]
-
-
Permeabilization (for PFA-fixed cells): If cells were fixed with PFA, add Permeabilization Buffer and incubate for 10 minutes at room temperature.[1] Wash three times with PBS for 5 minutes each.[1]
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[1]
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-α-tubulin at 1:500-1:2000 and anti-γ-tubulin at 1:500-1:1500) in Blocking Buffer.[1] Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[1]
-
Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies (e.g., 1:1000) in Blocking Buffer.[1] Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[1]
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.[1]
-
Mounting: Rinse the coverslips once with PBS and mount them onto glass slides using an antifade mounting medium.[1]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.[1]
Protocol 2: Staining of Mitotic Spindles after Nocodazole or Taxol Treatment
This protocol can be adapted for visualizing the effects of Nocodazole or Taxol on mitotic spindles.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Inhibitor Treatment:
-
Nocodazole: Treat cells with the desired concentration (e.g., 20-100 nM for suppressing dynamics) for a specified duration (e.g., 4-24 hours).
-
Taxol: Treat cells with the desired concentration (e.g., 10-100 nM) for a specified duration (e.g., 4-24 hours).
-
-
Fixation, Permeabilization, Blocking, Antibody Incubation, Washing, Nuclear Staining, Mounting, and Imaging: Follow steps 3-12 from Protocol 1. For microtubule staining, methanol fixation is often recommended.[12][13]
Quantitative Analysis of Immunofluorescence Images
Quantitative analysis of immunofluorescence images can provide valuable insights into the effects of inhibitor treatments.[1][14] This can be achieved by measuring various parameters, including:
-
Fluorescence Intensity: Measuring the background-corrected fluorescent intensity of a protein of interest at specific subcellular locations, such as the centrosomes.[14][15] This can be normalized against a reference protein whose levels do not change under the experimental conditions.[14][15]
-
Spindle Length and Width: Measuring the dimensions of the mitotic spindle.
-
Number of Spindle Poles: Counting the number of spindle poles to identify multipolar spindles.[16]
-
Chromosome Alignment: Assessing the degree of chromosome congression at the metaphase plate.[16]
-
Percentage of Cells with Abnormal Spindles: Quantifying the proportion of mitotic cells exhibiting specific phenotypes (e.g., monopolar, multipolar, disorganized spindles).[17][18]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Suboptimal fixation or permeabilization. | Test different fixation methods (e.g., methanol vs. PFA) as antibody epitopes can be sensitive to the fixative.[12] Ensure permeabilization is sufficient for antibody penetration. |
| Low protein expression. | Consider using a signal amplification method.[19] | |
| Incorrect antibody dilution. | Titer the primary and secondary antibody concentrations.[19][20] | |
| High Background | Insufficient blocking. | Increase the concentration of BSA or serum in the blocking buffer.[19] |
| Non-specific antibody binding. | Ensure adequate washing steps.[19] Use a pre-extraction step with a low concentration of non-ionic detergent before fixation to remove soluble tubulin.[12] | |
| Autofluorescence. | Use an unstained control to assess the level of autofluorescence. Prepare fresh fixative solutions.[19] | |
| Poor Spindle Morphology | Harsh fixation or permeabilization. | Optimize the concentration and incubation time for fixatives and detergents. Methanol fixation is often preferred for preserving microtubule structure.[12][13] |
For more detailed troubleshooting, it is recommended to consult guides from antibody manufacturers.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Live-Cell Analysis of Mitotic Spindle Formation in Taxol-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Live-cell analysis of mitotic spindle formation in taxol-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cellproduce.co.jp [cellproduce.co.jp]
- 14. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] The three main family members in mammals, Aurora A, Aurora B, and Aurora C, have distinct but complementary functions in ensuring the fidelity of cell division. Aurora A is crucial for centrosome maturation and separation, as well as for entry into mitosis.[2][3] Aurora B, a component of the chromosomal passenger complex, is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][5][6] Given their critical roles in cell proliferation, Aurora kinases have emerged as attractive targets for cancer therapy.
Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.[7] Specifically, inhibition of Aurora A typically results in a G2/M phase arrest due to defects in mitotic entry and spindle formation.[8][9] In contrast, inhibition of Aurora B often leads to failed cytokinesis and the formation of polyploid cells.[4]
Flow cytometry is a powerful and high-throughput technique for analyzing the cell cycle distribution of a population of cells.[10][11][12] By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[12] This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[11] This application note provides detailed protocols for the analysis of cell cycle arrest induced by Aurora kinase inhibitors using flow cytometry.
Data Presentation
The following tables summarize quantitative data from studies analyzing the effects of various Aurora kinase inhibitors on the cell cycle distribution of cancer cell lines.
Table 1: Effect of MK-5108 (Aurora A Inhibitor) on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| Epithelial Ovarian Cancer Stem Cells | Vehicle (DMSO) | 55.3 | 24.5 | 20.2 | [13] |
| Epithelial Ovarian Cancer Stem Cells | 5 µM MK-5108 (24h) | 25.1 | 15.6 | 59.3 | [13] |
| Epithelial Ovarian Cancer Stem Cells | 5 µM MK-5108 (48h) | 15.4 | 10.2 | 74.4 | [13] |
| H1975 (NSCLC) | 0.4 µM MK-5108 (12h) | - | - | ~60 | [10] |
| H460 (NSCLC) | 0.4 µM MK-5108 (24h) | - | - | ~70 | [10] |
Table 2: Effect of Danusertib (B1684427) (Pan-Aurora Kinase Inhibitor) on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MDA-MB-231 (Breast Cancer) | Vehicle | - | - | 11.4 | [14] |
| MDA-MB-231 (Breast Cancer) | 0.5 µM Danusertib (24h) | - | - | 70.4 | [14] |
| MCF7 (Breast Cancer) | Vehicle | - | - | - | [14] |
| MCF7 (Breast Cancer) | 0.5 µM Danusertib (24h) | - | - | ~60 | [14] |
| AGS (Gastric Cancer) | 0.5 µM Danusertib (72h) | - | - | Increased | [15] |
| NCI-N87 (Gastric Cancer) | 0.5 µM Danusertib (72h) | - | - | Increased | [15] |
Table 3: Effect of LY3295668/AK-01 (Aurora A Inhibitor) on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MKL-1 (Merkel Cell Carcinoma) | Vehicle (DMSO) | ~55 | ~30 | ~15 | [1] |
| MKL-1 (Merkel Cell Carcinoma) | 300 nM AK-01 (48h) | ~20 | ~15 | ~65 | [1] |
| MCC-9 (Merkel Cell Carcinoma) | Vehicle (DMSO) | ~60 | ~25 | ~15 | [1] |
| MCC-9 (Merkel Cell Carcinoma) | 300 nM AK-01 (48h) | ~30 | ~10 | ~60 | [1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Aurora Kinase Inhibitors
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of the Aurora kinase inhibitor in a suitable solvent, such as DMSO.
-
Treatment: On the following day, treat the cells with the desired concentrations of the Aurora kinase inhibitor. Include a vehicle-treated control (e.g., DMSO). The final concentration of the solvent should be consistent across all conditions and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effect on the cell cycle.
Protocol 2: Sample Preparation for Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells once with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to neutralize the trypsin and combine this with the previously collected culture medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Washing:
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Gently resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide in PBS) containing RNase A (100 µg/mL). RNase A is essential to degrade RNA, ensuring that PI staining is specific to DNA.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a laser for PI excitation (typically a blue laser at 488 nm). Set up the instrument to measure forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically in the PE-Texas Red or a similar channel, ~617 nm).
-
Data Acquisition:
-
Run the stained cell samples through the flow cytometer.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a low flow rate to improve the quality of the data and reduce the coefficient of variation (CV) of the G0/G1 peak.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the collected data.
-
Gate on the main cell population in an FSC vs. SSC plot to exclude debris.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Use a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Aurora Kinase Signaling in G2/M Transition and Cytokinesis.
Caption: Experimental Workflow for Cell Cycle Analysis using Flow Cytometry.
References
- 1. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]
- 4. Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.flowjo.com [docs.flowjo.com]
Application of Aurora Kinase Inhibitors in Leukemia Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for studying the effects of Aurora kinase inhibitors on leukemia cell lines. The information is curated to assist in the design and execution of experiments aimed at evaluating the therapeutic potential of this class of compounds in hematological malignancies.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1][2] Their overexpression has been documented in various cancers, including several types of leukemia, making them attractive targets for therapeutic intervention.[1][3] Aurora kinase inhibitors are small molecules designed to block the activity of these kinases, leading to mitotic arrest, apoptosis, and inhibition of tumor growth.[4][5] This guide summarizes the activity of several key Aurora kinase inhibitors against various leukemia cell lines and provides detailed protocols for their in vitro evaluation.
Mechanism of Action of Aurora Kinase Inhibitors
The Aurora kinase family consists of three members in mammals: Aurora A, Aurora B, and Aurora C.[1]
-
Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[1][5] Inhibition of Aurora A leads to defects in spindle assembly, resulting in a transient mitotic arrest and subsequent apoptosis.[1][5]
-
Aurora B is a component of the chromosomal passenger complex and is crucial for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[4] Inhibition of Aurora B disrupts these processes, leading to polyploidy (the state of having more than two sets of chromosomes) and eventual cell death.[4][5]
-
Aurora C function is primarily associated with meiosis, but it is also found to be overexpressed in some cancers.
Inhibition of Aurora A in p53-competent cells typically results in apoptosis, whereas in cells with mutated or absent p53, it often leads to polyploidization.[1] The antileukemic effects of Aurora kinase inhibitors are consistently linked to G2/M cell-cycle arrest, the induction of polyploidy, and ultimately, apoptotic cell death.[4]
Activity of Aurora Kinase Inhibitors in Leukemia Cell Lines
The following table summarizes the in vitro activity of various Aurora kinase inhibitors against a range of leukemia cell lines. This data provides a comparative overview of their potency and selectivity.
| Inhibitor | Target(s) | Leukemia Type | Cell Line | IC50/GI50/Ki | Reference |
| Alisertib (MLN8237) | Aurora A | CML | K562 | Growth inhibition (dose-dependent) | [6] |
| CML | Ba/F3 (T315I) | Growth inhibition (dose-dependent) | [6] | ||
| Aurora A > Aurora B | - | - | IC50: 1.2 nM (Aurora A), 396.5 nM (Aurora B) | [5] | |
| Barasertib (AZD1152) | Aurora B | AML | MOLM13 | IC50: 1 nM (clonogenic growth) | [7] |
| AML | MV4-11 | IC50: 2.8 nM (clonogenic growth) | [7] | ||
| AML | HL-60 | IC50: 3-40 nM | [7][8] | ||
| AML | NB4 | IC50: 3-40 nM | [7][8] | ||
| ALL | PALL-2 | IC50: 3-40 nM | [7][8] | ||
| Biphenotypic | MV4-11 | IC50: 3-40 nM | [7][8] | ||
| Eosinophilic Leukemia | EOL-1 | IC50: 3-40 nM | [8] | ||
| CML (Blast Crisis) | K562 | IC50: 3-40 nM | [7][8] | ||
| Aurora B >> Aurora A | - | - | Ki: 0.36 nM (Aurora B), 1369 nM (Aurora A) | [9] | |
| Tozasertib (VX-680) | Pan-Aurora | CML | KCL-22 | Growth inhibition, apoptosis induction | [1] |
| CML | - | Active in T315I mutant cells | [1] | ||
| Aurora A, B, C | - | - | Ki: 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C) | [1] | |
| Danusertib (PHA-739358) | Pan-Aurora, Abl | CML, ALL | Various | IC50: 0.05 µM to 3.06 µM | [10] |
| CML | BaF3-p210 (and mutants) | Antiproliferative effects | [10] | ||
| AT9283 | Aurora A, B, JAK2, Abl | B-NHL | Various | IC50: 0.02–1.6 μM | [11] |
| CML | BaF3 (T315I) | IC50: 11 nM | [12] | ||
| Aurora A, B | - | - | IC50: 3 nM (Aurora A), 3 nM (Aurora B) | [12] | |
| PF-03814735 | Aurora A, B | - | - | IC50: 0.8 nM (Aurora A), 5 nM (Aurora B) | [13] |
| CCT129202 | Aurora A, B, C | - | - | IC50: 42 nM (Aurora A), 198 nM (Aurora B), 227 nM (Aurora C) | [14] |
| ZM447439 | Aurora A, B | AML | Various | Growth inhibition, apoptosis | [15][16] |
| ALL | PALL-1, PALL-2 | Profound growth inhibition | [15] |
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental approach, the following diagrams illustrate the Aurora kinase signaling pathway and a typical workflow for inhibitor testing.
Caption: Aurora Kinase Signaling and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Aurora kinase inhibitors in leukemia cell lines.
Cell Culture and Drug Treatment
Objective: To maintain and prepare leukemia cell lines for treatment with Aurora kinase inhibitors.
Materials:
-
Leukemia cell line of interest (e.g., MV4-11, K562, HL-60)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Aurora kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
Sterile, tissue culture-treated flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture leukemia cells in suspension in T-75 flasks with complete growth medium.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by passaging every 2-3 days.
-
For experiments, seed cells in appropriate multi-well plates at a predetermined density (e.g., 5 x 10^4 cells/well in a 96-well plate for viability assays).
-
Prepare serial dilutions of the Aurora kinase inhibitor in complete growth medium from the stock solution.
-
Add the desired final concentrations of the inhibitor to the cell cultures. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.
-
Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Aurora kinase inhibitors on cell proliferation and viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the drug treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Aurora kinase inhibitors.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the treated cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of Aurora kinase inhibitors on cell cycle distribution.
Materials:
-
Treated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of polyploid (>4N DNA content) cells.
Western Blotting
Objective: To analyze the expression and phosphorylation status of key proteins in the Aurora kinase pathway.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-Histone H3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression and phosphorylation.
Conclusion
The study of Aurora kinase inhibitors in leukemia cell lines provides valuable insights into their therapeutic potential. The protocols and data presented in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of these compounds. Careful experimental design and execution, utilizing the methodologies described herein, will contribute to a deeper understanding of the role of Aurora kinases in leukemia and the development of novel targeted therapies.
References
- 1. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aurora kinases in cell cycle and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Relevance of Aurora Kinase Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of PF-03814735, an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
Application Notes and Protocols: The Use of Alisertib (MLN8237) in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (B1683940) (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression. Overexpression of AURKA is a common feature in neuroblastoma, particularly in high-risk, MYCN-amplified tumors, making it a compelling therapeutic target. Alisertib has demonstrated significant anti-tumor activity in preclinical models of neuroblastoma and has been evaluated in clinical trials, both as a monotherapy and in combination with other agents. These application notes provide a comprehensive overview of the use of Alisertib in neuroblastoma research, including its mechanism of action, preclinical and clinical efficacy, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
Alisertib selectively inhibits Aurora A kinase, leading to a cascade of events that disrupt mitotic progression.[1] Inhibition of AURKA results in improper centrosome separation, formation of monopolar or multipolar spindles, and failure of chromosome alignment at the metaphase plate.[1][2] This ultimately leads to mitotic catastrophe, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4][5][6] In MYCN-amplified neuroblastoma, AURKA plays a crucial role in stabilizing the N-myc oncoprotein.[7] Alisertib's inhibition of AURKA can lead to the destabilization and degradation of N-myc, providing an additional anti-tumor mechanism in this aggressive subtype of neuroblastoma.[7]
Preclinical Data
In Vitro Activity
Alisertib has demonstrated potent anti-proliferative activity across a range of neuroblastoma cell lines, with IC50 values typically in the nanomolar range.[3][4][5]
| Cell Line | MYCN Status | Alisertib IC50 (nM) | Reference |
| Kelly | Amplified | ~10-50 | [8] |
| NB-1691 | Amplified | ~25 | [2] |
| SK-N-BE(2) | Amplified | ~20-100 | [2][3] |
| IMR-32 | Amplified | ~15 | [4] |
| NGP | Amplified | ~10-30 | |
| LAN-1 | Amplified | ~10-40 | [3] |
| UKF-NB-3 | Amplified | 7.6 ± 0.5 | [4] |
| SK-N-AS | Non-amplified | ~50-200 | |
| SH-SY5Y | Non-amplified | ~100-500 |
In Vivo Activity
In neuroblastoma xenograft models, Alisertib has been shown to significantly inhibit tumor growth and improve survival.[9][10] Maintained complete responses have been observed in some neuroblastoma xenografts.[8][9]
| Xenograft Model | Treatment | Effect | Reference |
| Neuroblastoma PDX | Alisertib (30 mg/kg, oral, daily) | Tumor growth inhibition | [5] |
| ALL Xenografts | Alisertib (5 days/week for 3-6 weeks) | Maintained complete responses in 6 of 6 xenografts | [9] |
| Neuroblastoma Xenografts | Alisertib | Maintained complete responses in 3 of 7 xenografts | [8][9] |
Synergistic Combinations
Research has explored the synergistic effects of Alisertib with other anti-cancer agents to enhance its efficacy in neuroblastoma.
-
BET Bromodomain Inhibitors (e.g., JQ1): The combination of Alisertib with BET inhibitors has been shown to be highly synergistic in MYCN-amplified neuroblastoma cell lines.[3] This combination cooperates to decrease N-myc levels and has improved efficacy, particularly in a TP53-wild type context.[3]
-
MDM2 Inhibitors (e.g., Nutlin-3): In p53 wild-type neuroblastoma cells, Aurora kinase inhibitors like Alisertib can induce a p53 response.[3][6] Combining Alisertib with an MDM2 inhibitor, which also activates p53, can enhance its anti-tumor activity.[3][6]
-
Chemotherapy (Irinotecan and Temozolomide): Preclinical models showed additive effects when Alisertib was combined with irinotecan (B1672180) and temozolomide, providing the rationale for clinical trials.
Clinical Data
Phase I and II clinical trials have evaluated Alisertib in patients with relapsed or refractory neuroblastoma, primarily in combination with irinotecan and temozolomide.[10][11][12]
| Trial Phase | Treatment Regimen | Key Findings | Reference |
| Phase I | Alisertib (45, 60, 80 mg/m²/day for 7 days) + Irinotecan (50 mg/m²) + Temozolomide (100 mg/m²) | MTD of Alisertib: 60 mg/m². Overall response rate: 31.8% (50% at MTD). 2-year progression-free survival: 52.4%. | [13][14][15] |
| Phase II | Alisertib (60 mg/m² tablet or 45 mg/m² oral solution for 7 days) + Irinotecan (50 mg/m²) + Temozolomide (100 mg/m²) | Partial responses in 21% of patients (tablet cohort). 1-year progression-free survival: 34%. Hematologic toxicities were common. | [10][11][12] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of Alisertib in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Alisertib (MLN8237)
-
DMSO (for dissolving Alisertib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count neuroblastoma cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Alisertib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of Alisertib in complete medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest Alisertib dose).
-
Remove the medium from the wells and add 100 µL of the diluted Alisertib or vehicle control.
-
-
Incubation:
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the Alisertib concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Alisertib on the cell cycle distribution of neuroblastoma cells.[2]
Materials:
-
Neuroblastoma cells
-
Alisertib
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Alisertib at various concentrations (e.g., 100 nM, 500 nM) or vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold 70% ethanol while gently vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for examining the effect of Alisertib on the expression and phosphorylation of proteins in the Aurora A kinase signaling pathway.
Materials:
-
Neuroblastoma cells
-
Alisertib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AURKA, anti-phospho-AURKA (Thr288), anti-N-myc, anti-Histone H3, anti-phospho-Histone H3 (Ser10), anti-PARP, anti-cleaved PARP, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Treat cells with Alisertib as described for other assays.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
In Vivo Neuroblastoma Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of Alisertib.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2))
-
Matrigel (optional)
-
Alisertib
-
Vehicle control (e.g., appropriate buffer for oral gavage)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject neuroblastoma cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer Alisertib (e.g., 30 mg/kg) or vehicle control to the mice daily by oral gavage.[5]
-
-
Monitoring:
-
Measure tumor volumes and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
-
If applicable, perform a survival analysis.
-
Conclusion
Alisertib is a promising therapeutic agent for the treatment of neuroblastoma, particularly in high-risk, MYCN-amplified cases. Its well-defined mechanism of action and demonstrated preclinical and clinical activity provide a strong rationale for its continued investigation. The protocols outlined in these application notes offer a foundation for researchers to further explore the potential of Alisertib in neuroblastoma, both as a single agent and in combination with other therapies. Careful experimental design and adherence to detailed protocols are essential for generating robust and reproducible data in this critical area of pediatric oncology research.
References
- 1. Phase II Trial of Alisertib in Combination with Irinotecan and Temozolomide for Patients with Relapsed or Refractory Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 Trial of Alisertib in Combination with Irinotecan and Temozolomide for Patients with Relapsed or Refractory Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. escholarship.org [escholarship.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Item - Effects of tozasertib and alisertib on neuroblastoma cell viability. - figshare - Figshare [figshare.com]
- 14. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Measuring Inhibitor IC50 Values for Aurora A and Aurora B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against Aurora A and Aurora B kinases. The IC50 value is a critical parameter for characterizing the potency of an inhibitor.[4] The protocols outlined below cover both biochemical assays using purified enzymes and cell-based assays to assess inhibitor efficacy in a cellular context.
Signaling Pathways of Aurora A and Aurora B
Aurora A and Aurora B have distinct roles during mitosis, governed by their different localization and interacting partners.[5]
-
Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[6][7] It is activated by co-factors such as TPX2.[1]
-
Aurora B , as a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[2][8][9]
Understanding these pathways is crucial for designing and interpreting inhibitor studies.
Figure 1: Simplified signaling pathways of Aurora A and Aurora B during mitosis.
Experimental Workflow for Inhibitor Characterization
A typical workflow for characterizing Aurora kinase inhibitors involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and phenotypic effects.
Figure 2: General experimental workflow for Aurora kinase inhibitor discovery.
Biochemical Assays for IC50 Determination
Biochemical assays measure the direct effect of a compound on the enzymatic activity of purified Aurora A or Aurora B. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[1][10][11]
Materials and Reagents
-
Purified recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[10]
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix. For each reaction, you will need the appropriate amount of Aurora A or B kinase and substrate (e.g., Kemptide).
-
Add 5 µL of the kinase/substrate mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.
-
To start the reaction, add 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[10]
-
Measure luminescence using a plate reader.
-
Data Analysis
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4][12][13]
| Parameter | Aurora A | Aurora B | Reference |
| Known Inhibitor | Alisertib (MLN8237) | AZD1152-HQPA | [1] |
| Typical IC50 (nM) | ~2 | ~1 | [1] |
| Substrate | Kemptide | Kemptide | [1] |
| ATP Concentration | Near Km | Near Km | [1] |
Table 1: Example Biochemical IC50 Values and Assay Conditions
Cell-Based Assays for IC50 Determination
Cell-based assays are essential to determine the potency of an inhibitor in a more physiologically relevant context. A common method involves measuring the phosphorylation of a key downstream substrate of Aurora B, Histone H3 at Serine 10 (p-H3S10), via immunofluorescence or Western blotting.[2][5][14]
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, U2OS)[1]
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Experimental Protocol: High-Content Imaging for p-H3S10
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a predetermined time (e.g., 8 hours).[1] Include DMSO as a vehicle control.
-
Fixation and Permeabilization:
-
Carefully remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the anti-p-H3S10 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
Data Analysis
-
Use image analysis software to identify individual cells (based on the DAPI stain) and quantify the mean fluorescence intensity of the p-H3S10 signal in the nucleus of each cell.
-
Calculate the average p-H3S10 intensity for each inhibitor concentration.
-
Normalize the data to the DMSO control (0% inhibition) and a positive control for maximal inhibition (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
| Parameter | Expected Outcome with Aurora B Inhibitor | Reference |
| Cellular Marker | Phospho-Histone H3 (Ser10) | [1][2] |
| Cellular Phenotype | Inhibition of p-H3S10, potential for polyploidy | [1][2] |
| Cell Line Example | HeLa, U2OS, HCT-116 | [1][14] |
Table 2: Example Cellular Assay Parameters
Conclusion
The protocols described in this application note provide a robust framework for the determination of IC50 values of inhibitors targeting Aurora A and Aurora B kinases. A combination of biochemical and cell-based assays is crucial for a comprehensive characterization of inhibitor potency and selectivity, which is fundamental for the development of novel anti-cancer therapeutics.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. courses.edx.org [courses.edx.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 8. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. towardsdatascience.com [towardsdatascience.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Defects Caused by Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are critical regulators of mitosis.[1][2] They play essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Due to their frequent overexpression in various cancers, Aurora kinases have emerged as promising targets for anti-cancer drug development.[1][5] Live-cell imaging is a powerful technique to study the dynamic process of mitosis in real-time and to characterize the phenotypic effects of small molecule inhibitors targeting these kinases.[6][7]
This document provides detailed protocols for utilizing live-cell imaging to observe and quantify mitotic defects induced by Aurora kinase inhibitors. It includes information on cell line selection, sample preparation, inhibitor treatment, and image acquisition and analysis. Furthermore, it presents quantitative data on the effects of specific inhibitors and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Aurora Kinase Inhibitors
The following tables summarize the quantitative effects of commonly used Aurora kinase inhibitors on mitotic progression.
Table 1: IC50 Values of Select Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| Alisertib (B1683940) (MLN8237) | Aurora A > Aurora B | HCT116 | ~200 (in-cell) | [8] |
| Multiple Myeloma Cells | Varies | [1] | ||
| Colorectal Cancer Cell Lines | 60 -> 5000 | [8] | ||
| ZM447439 | Aurora A, Aurora B | HeLa | ~2000 | [9] |
| Pancreatic Neuroendocrine Tumor Cells | 900 - 3000 | [10] | ||
| AZD1152 (Barasertib) | Aurora B | Multiple | Varies | [11] |
| VX-680 (Tozasertib) | Pan-Aurora | Multiple Tumor Cell Lines | 15 - 130 | [7] |
| SNS-314 | Pan-Aurora | HCT116 | Varies | [7] |
| R763 | Pan-Aurora | Colo205, MiaPaCa-2, HeLa, MV4-11 | 2 - 8 | [7] |
| CYC116 | Aurora A, Aurora B | A549 | Varies | [7] |
| PF-03814735 | Aurora A, Aurora B | HCT-116, HL-60, A549, H125 | Varies | [12] |
Table 2: Phenotypic Effects of Aurora Kinase Inhibition
| Inhibitor | Target | Common Mitotic Defects | Quantitative Observations | References |
| Alisertib (MLN8237) | Aurora A | Monopolar or multipolar spindle formation, mitotic arrest, apoptosis. | Induces G2/M arrest; increase in aneuploidy in sensitive cell lines. | [1][8][13] |
| ZM447439 | Aurora B | Chromosome misalignment, failure of cytokinesis, endoreduplication, polyploidy. | Induces accumulation of 4N/8N DNA content; leads to apoptosis. | [9][14] |
| AZD1152 (Barasertib) | Aurora B | Similar to ZM447439. | Induces polyploidy and apoptosis. | [11] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Mitosis
This protocol provides a general framework for live-cell imaging of mitotic events.
Materials:
-
Cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes. HeLa or U2OS cells are commonly used.[15]
-
Glass-bottom imaging dishes or chambered coverglass.[6]
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).[16]
-
Appropriate cell culture medium without phenol (B47542) red, supplemented with HEPES.[17]
-
Live-cell DNA dye (e.g., Hoechst 33342) if not using a fluorescent protein.[6]
Methodology:
-
Cell Seeding: Plate cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. This ensures a sufficient number of mitotic cells can be observed.
-
Cell Synchronization (Optional): To increase the mitotic index, cells can be synchronized at the G1/S boundary using a thymidine (B127349) block or at the G2/M boundary using a CDK1 inhibitor (e.g., RO-3306).
-
Staining (if applicable): If using a DNA dye, add it to the medium at the recommended concentration and incubate for 15-30 minutes prior to imaging.[18]
-
Microscope Setup: Pre-warm the microscope environmental chamber to 37°C and equilibrate the CO2 to 5%.
-
Image Acquisition:
-
Place the dish on the microscope stage and select several fields of view containing healthy, well-spaced cells.
-
Use the lowest possible laser power to minimize phototoxicity.[16][19]
-
Acquire time-lapse images every 2-5 minutes for a duration of 12-24 hours. Capture both transmitted light (e.g., DIC or phase contrast) and fluorescence channels.[17]
-
Protocol 2: Live-Cell Imaging with Aurora Kinase Inhibitor Treatment
This protocol details the procedure for observing the effects of Aurora kinase inhibitors on mitosis.
Materials:
-
All materials from Protocol 1.
-
Aurora kinase inhibitor of interest (e.g., Alisertib for Aurora A, ZM447439 for Aurora B).
-
DMSO (vehicle control).
Methodology:
-
Prepare Drug Solutions: Prepare a stock solution of the inhibitor in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed imaging medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Preparation: Follow steps 1-3 from Protocol 1.
-
Initiate Imaging and Drug Addition:
-
Begin time-lapse imaging as described in Protocol 1.
-
After acquiring a few baseline frames (e.g., 15-30 minutes), gently add the pre-warmed medium containing the inhibitor or vehicle control to the imaging dish.
-
-
Image Acquisition: Continue time-lapse imaging for 12-48 hours to capture the cellular response to the inhibitor.
-
Data Analysis:
-
Manually or automatically track individual cells through mitosis.
-
Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).
-
Score the percentage of cells exhibiting specific mitotic defects such as:
-
Mandatory Visualizations
Signaling Pathway
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Experimental Workflow
Caption: Experimental Workflow for Live-Cell Imaging.
Logical Relationships of Aurora Kinase Inhibition
Caption: Consequences of Aurora A vs. Aurora B Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. alleninstitute.org [alleninstitute.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Video: Live Cell Imaging of Mitosis [jove.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Aurora Kinase Inhibitor ZM447439 Blocks Chromosome-induced Spindle Assembly, the Completion of Chromosome Condensation, and the Establishment of the Spindle Integrity Checkpoint in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. Aurora A Kinase Inhibition Selectively Synergizes with Histone Deacetylase Inhibitor through Cytokinesis Failure in T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZM 447439 inhibition of aurora kinase induces Hep2 cancer cell apoptosis in three-dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 17. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 生細胞を用いた蛍光観察 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Aurora Kinase Inhibitors in Combination with Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of Aurora kinase inhibitors and taxanes represents a promising therapeutic strategy in oncology. Taxanes, such as paclitaxel (B517696) and docetaxel, are potent anti-mitotic agents that stabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many cancers, often correlating with poor prognosis.[2][3] Inhibition of Aurora kinases, particularly Aurora A, can disrupt spindle formation and the spindle assembly checkpoint (SAC), leading to mitotic catastrophe and cell death.[1] Preclinical and clinical studies have demonstrated that combining Aurora kinase inhibitors with taxanes can result in synergistic anti-tumor activity, even in taxane-resistant models.[1][4][5] This document provides detailed application notes and experimental protocols for researchers investigating this combination therapy.
Mechanism of Synergistic Action
The synergistic effect of combining Aurora kinase inhibitors with taxanes is primarily attributed to their complementary mechanisms of action on the mitotic process. Taxanes hyper-stabilize microtubules, which activates the spindle assembly checkpoint (SAC) and causes a prolonged mitotic arrest.[1] Aurora A kinase is essential for proper centrosome function and bipolar spindle assembly.[1][6] Inhibition of Aurora A leads to abnormal spindle morphology, which also activates the SAC.[1] By targeting two different critical aspects of mitosis, the combination can lead to a more profound and sustained mitotic arrest, ultimately tipping the balance towards apoptotic cell death. Furthermore, some Aurora kinase inhibitors have been shown to be effective in tumor models resistant to taxanes, suggesting they may overcome certain resistance mechanisms.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key Aurora kinase inhibitors. Detailed protocols for essential experiments are included to guide researchers in the preclinical and clinical evaluation of this important class of anti-cancer agents.
Introduction to Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2][3] The three members of this family, Aurora A, B, and C, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Overexpression of Aurora kinases is common in a wide range of human cancers and is often associated with poor prognosis, making them attractive targets for cancer therapy.[1][2][3]
Aurora kinase inhibitors are a class of small molecules designed to block the enzymatic activity of these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells. These inhibitors can be broadly categorized as selective for Aurora A or B, or as pan-Aurora inhibitors targeting multiple family members. This document details the PK/PD characteristics of several prominent Aurora kinase inhibitors and provides protocols for their study.
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for several well-characterized Aurora kinase inhibitors.
Table 1: In Vitro Potency of Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Cell Line(s) | Reference(s) |
| Alisertib (MLN8237) | Aurora A | - | 1.2 (Aurora A), 396.5 (Aurora B) | Cell-free assays | [2] |
| Barasertib-hQPA (active metabolite of AZD1152) | Aurora B > Aurora A | 0.36 (Aurora B), 1369 (Aurora A) | 1-2.8 | MOLM13, MV4-11 | [4][5] |
| Danusertib (B1684427) (PHA-739358) | Pan-Aurora, Abl | - | 13 (Aurora A), 79 (Aurora B), 61 (Aurora C), 25 (Abl) | Cell-free assays | [6] |
| Tozasertib (MK-0457/VX-680) | Pan-Aurora, Abl | 0.6 (Aurora A), 18 (Aurora B), 4.6 (Aurora C) | - | Cell-free assays | [7] |
| AT9283 | Pan-Aurora, JAK2, Abl | - | < 1000 (proliferation) | B-NHL cell lines | [8] |
Table 2: Clinical Pharmacokinetics of Selected Aurora Kinase Inhibitors
| Inhibitor | Indication(s) | Dose/Schedule | Tmax (hours) | T½ (hours) | Key Toxicities | Reference(s) |
| Alisertib (MLN8237) | Advanced Solid Tumors | 50 mg BID (7 days on, 14 days off) | ~2 | ~19 | Neutropenia, stomatitis | [9] |
| Barasertib (B1683942) (AZD1152) | Acute Myeloid Leukemia | 1200 mg (7-day continuous infusion) | N/A (infusion) | - (CL = 31.4 L/h) | Nausea, stomatitis, neutropenia | [3][10] |
| Danusertib (PHA-739358) | Advanced Solid Tumors | 750 mg/m² (24-hour infusion with G-CSF) | N/A (infusion) | 18-26 | Febrile neutropenia | [2][11] |
| AT9283 | Relapsed/Refractory Leukemia | 324 mg/m² (72-hour continuous infusion) | N/A (infusion) | - | Myelosuppression, cardiovascular toxicities | [1][12] |
Signaling Pathways and Experimental Workflows
Aurora Kinase Signaling Pathway
The following diagram illustrates the central role of Aurora A and B kinases in mitosis. Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures proper chromosome-microtubule attachment and cytokinesis.
Caption: Simplified Aurora Kinase Signaling in Mitosis.
Experimental Workflow for PK/PD Analysis
This workflow outlines the key steps in the preclinical evaluation of an Aurora kinase inhibitor.
References
- 1. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I pharmacokinetic/pharmacodynamic study of MLN8237, an investigational, oral, selective aurora a kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I and pharmacodynamic study of AT9283, a small-molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming resistance to Aurora kinase inhibitors in cancer cells
Welcome to the technical support center for researchers investigating resistance to Aurora kinase inhibitors (AKIs) in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to Aurora kinase inhibitors?
A1: Cancer cells employ several strategies to evade the effects of Aurora kinase inhibitors. Understanding these mechanisms is the first step in overcoming them. The most common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of Aurora kinases. For instance, the EGFR and PI3K/AKT/mTOR pathways can be upregulated to maintain cell growth and survival.[1][2][3]
-
Target Gene Mutations: Mutations in the kinase domain of Aurora kinases can prevent the inhibitor from binding effectively. A known example is the G160E substitution in the Aurora B kinase domain, which confers resistance to the inhibitor ZM447439.[4]
-
Upregulation of Anti-Apoptotic Proteins: Aurora kinases are involved in regulating apoptosis.[5] Resistance can emerge through the increased expression of anti-apoptotic proteins, which mitigates the drug-induced cell death signals.[1]
-
Increased Drug Efflux: While less specific to AKIs, overexpression of multidrug resistance transporters like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor, thereby decreasing its efficacy.[6]
-
Co-activator Overexpression: The co-activator TPX2 is known to stabilize and activate Aurora kinase A.[1] Its overexpression can lead to higher kinase activity, requiring higher concentrations of an inhibitor to achieve a therapeutic effect.[1]
Q2: How can I determine if my cancer cell line is developing resistance to an Aurora kinase inhibitor?
A2: The primary indicator of resistance is a decreased response to the inhibitor over time. This can be quantified by several methods:
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) from your initial cell viability assays indicates that a higher drug concentration is needed to achieve the same level of growth inhibition.
-
Reduced Apoptosis: Time-course experiments using assays for apoptosis (e.g., Annexin V staining, caspase-3/7 activity) may show a diminished apoptotic response after prolonged treatment with the inhibitor.
-
Rebound in Proliferation: In long-term colony formation assays, resistant cells will begin to form colonies at inhibitor concentrations that were previously effective.[1]
-
Lack of Target Inhibition: Western blot analysis may show that the phosphorylation of Aurora kinase A at Thr288 or its downstream targets (like LATS2) is no longer suppressed by the inhibitor at effective concentrations.[7] Similarly, phosphorylation of Histone H3 (a substrate of Aurora B) can be used as a biomarker for Aurora B activity.[6]
Q3: What are the most promising strategies to overcome or prevent resistance to Aurora kinase inhibitors?
A3: Overcoming AKI resistance often involves rational combination therapies or synthetic lethality approaches.
-
Combination Therapy: Combining AKIs with inhibitors of bypass pathways has shown significant promise. For example, co-treatment with EGFR inhibitors in lung cancer or with MEK or mTOR inhibitors can create a synthetic lethal interaction and prevent the emergence of resistance.[1][2] Combining AKIs with taxane-based chemotherapies can also enhance efficacy, as AKIs can suppress the resistance to apoptosis often induced by taxanes.[8][9]
-
Synthetic Lethality: This strategy targets a second gene or pathway that is essential for the survival of cancer cells only when the primary target (Aurora kinase) is inhibited. This is particularly promising for tumors with specific genetic mutations, such as those in RB1, ARID1A, or with MYC amplification.[2]
-
Next-Generation Inhibitors: The development of novel AKIs with different binding modes or the ability to inhibit multiple targets may circumvent resistance caused by specific point mutations.[4]
Troubleshooting Guide
Problem 1: My Aurora kinase inhibitor is showing reduced efficacy in my cell line after several passages.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Confirm resistance by re-evaluating the IC50 value. If resistance is confirmed, proceed to investigate the mechanism (see Protocol 3). Consider testing a combination therapy approach (e.g., co-treatment with an EGFR or PI3K inhibitor).[1][2] |
| Inhibitor Degradation | Prepare fresh inhibitor stock solutions from powder. Aliquot and store at -80°C to minimize freeze-thaw cycles. Verify the activity of the new stock on a sensitive, parental cell line. |
| Cell Line Contamination or Drift | Perform cell line authentication (e.g., short tandem repeat profiling). Re-start experiments with a fresh, low-passage vial of the parental cell line. |
Problem 2: I'm not observing the expected cell cycle arrest (G2/M arrest) or polyploidy after treatment.
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Specificity | The observed phenotype depends on the inhibitor's specificity. Selective Aurora A inhibition typically causes G2/M arrest, while selective Aurora B inhibition leads to polyploidy due to cytokinesis failure.[6] Verify the known specificity of your inhibitor (see Table 1). |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment and analyze the cell cycle at multiple concentrations around the known IC50. The effective concentration for inducing cell cycle changes may differ from the IC50 for growth inhibition. |
| Insufficient Treatment Duration | Cell cycle effects may take time to become apparent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the desired phenotype. |
| Cell Line-Specific Response | Some cell lines may be intrinsically resistant or respond differently. Test the inhibitor on a well-characterized sensitive cell line (e.g., HCT-116, HL-60) as a positive control.[6] |
Data and Visualization
Signaling Pathways and Experimental Workflows
Data Tables
Table 1: Select Aurora Kinase Inhibitors and Their Specificity
| Inhibitor | Primary Target(s) | Typical Cellular Phenotype | Reference(s) |
| Alisertib (MLN8237) | Aurora A >> Aurora B | Mitotic arrest, apoptosis | [7][10] |
| Barasertib (AZD1152) | Aurora B > Aurora A | Cytokinesis failure, polyploidy, apoptosis | [6][8] |
| Danusertib (PHA-739358) | Pan-Aurora (A, B, C), ABL, Ret | Mitotic arrest, polyploidy, apoptosis | [8] |
| AMG 900 | Pan-Aurora (A, B, C) | Potent growth inhibition, including in P-gp expressing cells | [6] |
| AT9283 | Aurora A, Aurora B, JAK2, FLT3 | Mitotic arrest, polyploidy | [6] |
| MK-5108 (VX-689) | Aurora A | Mitotic arrest | [7] |
| ZM447439 | Aurora B > Aurora A | Cytokinesis failure, polyploidy | [7][8] |
Table 2: Summary of Resistance Mechanisms and Counter-Strategies
| Resistance Mechanism | Evidence in Literature | Potential Counter-Strategy | Reference(s) |
| EGFR Pathway Activation | Increased EGFR signaling observed in resistant lung cancer models. | Combination with EGFR inhibitors (e.g., Osimertinib). | [1] |
| PI3K/AKT/mTOR Upregulation | Silencing Aurora-A reduces p-mTOR; pathway activation is a known resistance mechanism. | Combination with PI3K, AKT, or mTOR inhibitors. | [2] |
| AURKB G160E Mutation | Identified in a leukemia cell line resistant to ZM447439. | Use a structurally different Aurora B inhibitor or a pan-Aurora inhibitor. | [4] |
| Suppression of Apoptosis | Aurora A inhibition can be bypassed by parallel survival signals that prevent BIM stabilization. | Combination with agents that promote apoptosis (e.g., Bcl-2 inhibitors) or other cytotoxic agents. | [1] |
Key Experimental Protocols
Protocol 1: IC50 Determination using a Luminescence-Based Cell Viability Assay
This protocol measures ATP content as an indicator of metabolically active, viable cells to determine the inhibitor's IC50.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aurora kinase inhibitor (dissolved in DMSO)
-
White, opaque 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer plate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 90 µL of medium into a 96-well plate. The optimal seeding density should be determined to ensure cells remain in the exponential growth phase for the duration of the assay. Incubate for 24 hours.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the Aurora kinase inhibitor in culture medium. Start from a high concentration (e.g., 10 µM) and perform 8-12 dilutions. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Cell Treatment: Carefully add 10 µL of the 2X inhibitor dilutions to the corresponding wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Signal Detection: Equilibrate the plate and the viability reagent to room temperature. Add 100 µL of the viability reagent to each well.
-
Reading: Mix contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Subtract the average blank value from all other readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability versus the log of the inhibitor concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Verifying Target Engagement via Western Blot
This protocol assesses the phosphorylation status of Aurora kinases or their direct substrates to confirm that the inhibitor is hitting its target within the cell.
-
Materials:
-
Treated cell lysates
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-Histone H3 (Ser10), anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 8-24 hours). Wash cells with ice-cold PBS.[7]
-
Lysate Preparation: Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: A decrease in the phospho-protein signal relative to the total protein and loading control (e.g., Actin) indicates effective target engagement by the inhibitor.
-
Protocol 3: In Vitro Generation of an Inhibitor-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure to an Aurora kinase inhibitor.
-
Materials:
-
Parental cancer cell line
-
Aurora kinase inhibitor
-
Complete cell culture medium
-
-
Procedure:
-
Initial Exposure: Begin by treating the parental cell line with the Aurora kinase inhibitor at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).
-
Culture Maintenance: Culture the cells continuously in the presence of the inhibitor. Change the medium every 2-3 days. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the cells recover and begin to proliferate steadily (this may take several weeks), double the concentration of the inhibitor.
-
Repeat Escalation: Repeat this dose-escalation process incrementally over several months. Allow the cell population to stabilize and resume normal proliferation at each new concentration before increasing it further.
-
Resistance Confirmation: After several months of selection, the resulting cell population should be able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 fold the original IC50).
-
Characterization: Confirm the degree of resistance by performing a cell viability assay to compare the IC50 of the new resistant line to the parental line.[4] The resistant line can then be used for mechanistic studies (see Workflow diagram).
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-Analysis and Experimental Studies Reveal Mitotic Network Activity Index (MNAI) as Breast Cancer Metastasis and Treatment Biomarker [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Aurora Kinase Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Aurora kinase inhibitors in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between inhibiting Aurora A versus Aurora B kinase in vivo?
Inhibiting Aurora A and Aurora B kinases leads to distinct cellular phenotypes and potential toxicities.
-
Aurora A Inhibition: Primarily disrupts mitotic spindle assembly, leading to a temporary mitotic arrest.[1][2] This can result in the formation of monopolar or multipolar spindles and ultimately apoptosis.[1][2] A key pharmacodynamic marker for Aurora A inhibition is the inhibition of its autophosphorylation at Threonine 288 (p-AurA T288).[3]
-
Aurora B Inhibition: Interferes with chromosome alignment and cytokinesis, overriding the mitotic spindle checkpoint.[1][2] This leads to endoreduplication and the formation of polyploid cells, which can subsequently undergo apoptosis.[1][2] A common biomarker for Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (pHH3), which is reduced upon inhibitor treatment.[1][2][4][5]
Q2: How do I select an appropriate starting dose and schedule for my in vivo study?
Selecting the right dose and schedule is critical for achieving efficacy while managing toxicity.
-
Literature Review: Start by reviewing preclinical data for the specific inhibitor or class of inhibitors. Note the doses and schedules used in similar tumor models.
-
Maximum Tolerated Dose (MTD) Studies: If conducting initial studies, an MTD study is essential. This involves dose escalation to identify the highest dose that can be administered without unacceptable toxicity.[6]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationship: Aim for a dosing schedule that maintains plasma concentrations of the inhibitor above the in vitro IC50 for a sustained period.[7] PK/PD modeling can help optimize the schedule (e.g., daily vs. intermittent dosing) to maintain target inhibition while allowing for recovery of normal tissues, such as bone marrow.[4][8] For example, nanoparticle formulations have been explored to provide extended release and improve the therapeutic index.[4][8]
-
Intermittent Dosing: For some inhibitors, particularly those with potential for bone marrow toxicity, intermittent dosing schedules (e.g., daily for 5-7 days followed by a treatment-free period) may be better tolerated and more effective.[2][9]
Q3: What are the most common toxicities associated with Aurora kinase inhibitors in vivo and how can I manage them?
The most common toxicities are mechanism-based and relate to the role of Aurora kinases in proliferating cells.
-
Myelosuppression: Inhibition of Aurora kinases in hematopoietic progenitor cells can lead to neutropenia, thrombocytopenia, and anemia.[1][2] This is often the dose-limiting toxicity. Management strategies include careful monitoring of blood counts, dose adjustments, and the use of supportive care agents like G-CSF.[10][11]
-
Gastrointestinal (GI) Toxicity: Damage to the rapidly dividing cells of the GI mucosa can cause mucositis, diarrhea, and nausea.[6]
-
Monitoring: Regular monitoring of animal weight, blood counts, and clinical signs of distress is crucial for early detection and management of toxicities.
Q4: How can I confirm target engagement of my Aurora kinase inhibitor in vivo?
Confirming that the inhibitor is hitting its target in the tumor is essential for interpreting efficacy data.
-
Pharmacodynamic (PD) Biomarkers: Tumor biopsies or surrogate tissues (like skin biopsies or circulating tumor cells) can be analyzed for changes in key biomarkers.[3][6][11]
-
Timing of Biopsies: The timing of tissue collection is critical and should be guided by the pharmacokinetic profile of the drug to capture the period of maximum target inhibition.
-
Non-invasive Imaging: Techniques like 18F-3′-fluoro-3′-deoxy-l-thymidine positron emission tomography (FLT-PET) can be used to non-invasively measure changes in tumor cell proliferation in response to treatment.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No Tumor Growth Inhibition) | 1. Suboptimal dose or schedule. 2. Poor bioavailability or rapid clearance of the inhibitor. 3. Drug resistance (e.g., P-gp efflux). 4. Tumor model is not dependent on Aurora kinase signaling. | 1. Perform a dose-escalation study to determine the MTD. 2. Conduct pharmacokinetic analysis to assess drug exposure in plasma and tumor tissue.[12] 3. Evaluate pharmacodynamic markers (e.g., pHH3, p-AurA) in tumor tissue to confirm target engagement. 4. Consider using a different tumor model with known sensitivity to Aurora kinase inhibition. 5. Test inhibitors that are not substrates for efflux pumps like P-glycoprotein (P-gp) or BCRP.[1][2] |
| Excessive Toxicity (e.g., >20% weight loss, severe myelosuppression) | 1. Dose is too high. 2. Dosing schedule is too frequent. 3. Vehicle toxicity. | 1. Reduce the dose. 2. Switch to an intermittent dosing schedule to allow for recovery of normal tissues.[9] 3. Run a vehicle-only control group to rule out vehicle-related toxicity. |
| High Variability in Tumor Response | 1. Inconsistent drug administration. 2. Heterogeneity of the tumor model. 3. Variable drug metabolism among animals. | 1. Ensure consistent and accurate dosing technique (e.g., oral gavage, IV injection). 2. Increase the number of animals per group to improve statistical power. 3. Consider using a more homogeneous, cell-line derived xenograft model before moving to more complex models like PDXs. |
| Pharmacodynamic (PD) Marker Changes Do Not Correlate with Efficacy | 1. Transient target inhibition. 2. Redundancy in signaling pathways. 3. The chosen PD marker may not be the key driver of the anti-tumor effect in that specific model. | 1. Perform a time-course PD study to understand the duration of target inhibition after a single dose.[8] 2. Consider combination therapies with agents that target parallel or downstream pathways.[13] 3. Investigate alternative biomarkers. For example, for MYCN-amplified neuroblastoma, monitoring MYCN protein levels can be a relevant PD marker for Aurora A inhibitors.[2][3] |
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosages and Schedules for Selected Aurora Kinase Inhibitors
| Inhibitor | Target | Animal Model | Tumor Type | Dosage and Schedule | Efficacy | Reference(s) |
| Alisertib (MLN8237) | Aurora A | Mice | HCT-116 Colon Xenograft | 3, 10, 30 mg/kg, PO, QD for 21 days | Dose-dependent tumor growth inhibition (TGI) of 43.3%, 84.2%, and 94.7% | [12] |
| Mice | OCI-LY19 Lymphoma | 20 mg/kg, PO, BID or 30 mg/kg, PO, QD | Tumor regression | [12] | ||
| Patients | Advanced Solid Tumors | 30 mg, BID for 7 days of a 21-day cycle (MTD with TAK-228) | Tolerable | [13][14] | ||
| Barasertib (AZD1152) | Aurora B | Mice | MOLM13 Leukemia Xenograft | 25 mg/kg, IP, 4 times a week | Marked suppression of tumor growth | [15] |
| Mice | H841 SCLC Xenograft | 50 or 100 mg/kg for 5/7 days for two weeks | Significant tumor growth delay | [16] | ||
| Danusertib (PHA-739358) | Pan-Aurora | Rats | HL-60 Leukemia Xenograft | 25 mg/kg, IV, BID | 75% TGI with one complete regression | [17] |
| Mice | Murine Xenograft | 15 mg/kg, IP, BID | Significant reduction in tumor growth | [18] | ||
| Patients | Advanced Solid Tumors | 500 mg/m² (without G-CSF), 750 mg/m² (with G-CSF), 24h IV infusion every 14 days | MTD established | [10][11] | ||
| Tozasertib (B1683946) (VX-680) | Pan-Aurora | Mice | HL-60 Leukemia Xenograft | 75 mg/kg, IP, BID for 13 days | 98% reduction in mean tumor volume | [19] |
| Mice | PCA/ASA Allergy Models | 50 or 75 mg/kg | Attenuated allergic response | [20] |
Experimental Protocols
Protocol 1: Assessment of Phospho-Histone H3 (pHH3) in Tumor Xenografts by Western Blot
This protocol is for determining the pharmacodynamic effect of an Aurora B kinase inhibitor.
1. Materials:
-
Tumor xenograft tissue
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
5% non-fat dry milk or BSA in TBST (blocking buffer)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total Histone H3 or β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
2. Procedure:
-
Tumor Collection: Excise tumors at predetermined time points after inhibitor administration. Immediately snap-freeze in liquid nitrogen or place on ice for immediate processing.
-
Protein Lysate Preparation:
-
Wash the tumor tissue with ice-cold PBS.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).[21]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[21]
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pHH3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control (e.g., β-actin) to normalize the pHH3 signal.
-
Quantify band intensities and express the results as a ratio of pHH3 to total Histone H3 or the loading control.
-
Visualizations
Caption: Simplified signaling pathways for Aurora A and Aurora B kinases and their inhibition.
Caption: General experimental workflow for in vivo Aurora kinase inhibitor studies.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Troubleshooting common issues in Aurora kinase activity assays
Welcome to the technical support center for Aurora kinase activity assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Aurora A, Aurora B, and Aurora C kinases?
A1: The three members of the Aurora kinase family—Aurora A, Aurora B, and Aurora C—are highly homologous serine/threonine kinases that play crucial roles in cell division, but they have distinct localizations and functions.[1][2]
-
Aurora A is primarily involved in centrosome maturation and separation, mitotic entry, and the assembly of the bipolar spindle.[2][3] It is localized to the centrosome from the S phase until the end of mitosis.[1]
-
Aurora B is a component of the chromosomal passenger complex (CPC).[3][4] It is essential for correct chromosome alignment and segregation, the spindle assembly checkpoint, and cytokinesis.[1][3][4] Aurora B localizes to the kinetochores during early mitosis and relocates to the spindle midzone during anaphase.[1][5]
-
Aurora C has functions that overlap with Aurora B and is highly expressed in the testes, playing a role in meiosis.[1][3]
Q2: Which substrates are commonly used for Aurora A and Aurora B activity assays?
A2: The choice of substrate is critical for a successful kinase assay. For in vitro assays, common substrates include:
-
Aurora A: Kemptide or Myelin Basic Protein (MBP) are often used.[3]
-
Aurora B: A key physiological substrate is Histone H3, which it phosphorylates at Serine 10 (pH3S10).[3] This phosphorylation event is a widely used biomarker for Aurora B activity in cell-based assays.
Q3: What is the role of cofactors like TPX2 and INCENP?
A3: TPX2 and INCENP are crucial activators for Aurora A and Aurora B, respectively.
-
TPX2 binds to Aurora A, promoting its activation and targeting it to spindle microtubules.[6][7] The binding of TPX2 enhances Aurora A's kinase activity.[6]
-
INCENP , as part of the CPC, activates Aurora B through a two-step mechanism that involves autophosphorylation of Aurora B.[6]
Troubleshooting Common Issues
This section provides guidance on how to identify and resolve common problems encountered in Aurora kinase activity assays.
Issue 1: High Background Signal
A high background signal can mask the true kinase activity, leading to a low signal-to-noise ratio and inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure ATP solutions are free of contaminating ADP. |
| High Enzyme Concentration | Titrate the kinase concentration to find the optimal amount that provides a robust signal without excessive background.[3] |
| Non-specific Substrate Phosphorylation | Ensure the purity of the kinase and substrate. Consider using a more specific substrate if available. |
| Assay Plate Issues | Use white, opaque plates for luminescence-based assays to minimize crosstalk between wells.[3] |
A logical workflow for troubleshooting high background is as follows:
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering new substrates for Aurora A kinase | EMBO Reports [link.springer.com]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Technical Support Center: Managing Toxicities of Aurora Kinase Inhibitors in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Aurora kinase inhibitors in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Aurora kinase inhibitors in clinical trials?
A1: The most frequently reported toxicities associated with Aurora kinase inhibitors are a direct consequence of their mechanism of action, which involves the disruption of mitosis in rapidly dividing cells. These on-target toxicities primarily include myelosuppression (neutropenia, anemia, thrombocytopenia), febrile neutropenia, gastrointestinal issues (diarrhea, nausea, vomiting), and stomatitis or mucositis.[1][2] Hypertension has also been noted as a significant side effect with some inhibitors.[2]
Q2: Why is myelosuppression a primary concern with these inhibitors?
A2: Myelosuppression is a major dose-limiting toxicity because Aurora kinases are essential for the proper cell division of hematopoietic stem and progenitor cells in the bone marrow.[3] Inhibition of these kinases leads to a decrease in the production of neutrophils, red blood cells, and platelets.[3]
Q3: Are the toxicities similar for inhibitors of Aurora A versus Aurora B?
A3: While there is considerable overlap, the specific toxicity profile can vary. For instance, inhibitors targeting Aurora B can lead to polyploidy, which is a state of having more than two sets of chromosomes, due to failures in cytokinesis.[4] In contrast, Aurora A inhibitors are more directly involved in centrosome separation and spindle assembly.[4] However, in clinical practice, many inhibitors have activity against both kinases to some extent, leading to a mixed toxicity profile.
Q4: How are toxicities graded in clinical trials?
A4: Toxicities are typically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to adverse event) for a wide range of potential side effects.[5]
Data Presentation: Common Toxicities of Selected Aurora Kinase Inhibitors
The following table summarizes the incidence of common grade ≥3 adverse events for several Aurora kinase inhibitors as reported in clinical trials.
| Inhibitor (Target) | Indication | Common Grade ≥3 Toxicities | Incidence (%) | Reference |
| Alisertib (MLN8237) (Aurora A) | Advanced Solid Tumors | Neutropenia, Stomatitis, Fatigue | Neutropenia and stomatitis were dose-limiting toxicities. | [6][7] |
| Barasertib (B1683942) (AZD1152) (Aurora B) | Advanced Solid Tumors / AML | Neutropenia, Stomatitis/Mucositis, Febrile Neutropenia | Grade ≥3 neutropenia occurred in 34% of patients in one study. Stomatitis/mucositis was a dose-limiting toxicity. | [8][9] |
| Danusertib (B1684427) (PHA-739358) (Pan-Aurora, Abl) | Advanced CML/Ph+ ALL | Febrile Neutropenia, Mucositis | Febrile neutropenia and mucositis were dose-limiting toxicities. | [1][10] |
| AT9283 (Aurora, Jak2) | Pediatric Solid Tumors | Neutropenia, Febrile Neutropenia, Anemia, Thrombocytopenia | Grade ≥3 neutropenia was observed in 30.3% of patients. | [5] |
| PF-03814735 (Aurora A/B) | Advanced Solid Tumors | Febrile Neutropenia, Increased AST, Left Ventricular Dysfunction, Neutropenia | Dose-limiting toxicities included febrile neutropenia and prolonged low-grade neutropenia. | [11] |
Troubleshooting Guides
Managing Myelosuppression
Q: A patient in our trial is experiencing Grade 3 neutropenia. What is the standard procedure?
A: For Grade 3 neutropenia (Absolute Neutrophil Count [ANC] <1.0 to 0.5 x 109/L), the typical management involves:
-
Treatment Interruption: Temporarily hold the administration of the Aurora kinase inhibitor.
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to at least twice weekly to track neutrophil recovery.
-
Supportive Care: Consider the use of granulocyte colony-stimulating factors (G-CSF), such as filgrastim (B1168352) or pegfilgrastim, to stimulate neutrophil production, particularly if the patient is at high risk for febrile neutropenia.[12]
-
Dose Reduction: Once the ANC recovers to Grade 1 or baseline, resume treatment at a reduced dose level as specified in the clinical trial protocol.[5]
Q: What are the criteria for escalating to hospitalization for a patient with myelosuppression?
A: Hospitalization is generally required for febrile neutropenia, which is defined as a fever (single oral temperature of ≥38.3°C or a sustained temperature of ≥38.0°C for more than one hour) in a patient with an ANC <0.5 x 109/L.[13] This is a medical emergency requiring immediate inpatient management with broad-spectrum intravenous antibiotics.[13]
Managing Gastrointestinal Toxicities
Q: A patient is reporting Grade 2 diarrhea. What are the recommended management steps?
A: For Grade 2 diarrhea (an increase of 4-6 stools per day over baseline), the following steps are recommended:
-
Symptomatic Treatment: Initiate standard anti-diarrheal agents such as loperamide.
-
Dietary Modification: Advise the patient to follow a BRAT (bananas, rice, applesauce, toast) diet and increase fluid intake to prevent dehydration.
-
Monitoring: Closely monitor the frequency and severity of diarrhea and for signs of dehydration.
-
Dose Modification: If diarrhea persists or worsens, consider interrupting treatment with the Aurora kinase inhibitor and resuming at a lower dose upon resolution.
Q: When should we consider more aggressive management for diarrhea?
A: If diarrhea progresses to Grade 3 (an increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated) or is accompanied by severe cramping, dehydration, or signs of infection, more aggressive management is warranted. This may include intravenous fluids, electrolyte replacement, and in some cases, octreotide (B344500) for refractory diarrhea.
Managing Stomatitis/Mucositis
Q: What are the best practices for managing Grade 2 stomatitis in our clinical trial participants?
A: For Grade 2 stomatitis (moderate pain, not interfering with oral intake; patchy ulcerations), the following interventions are suggested:
-
Oral Hygiene: Encourage meticulous oral hygiene with a soft-bristle toothbrush and non-alcoholic, bland rinses (e.g., saline or sodium bicarbonate solution).
-
Pain Management: Prescribe topical anesthetics or analgesics.
-
Dietary Counseling: Advise the patient to avoid spicy, acidic, or hard foods and to consume a soft, bland diet.
-
Treatment Modification: Dose interruption of the Aurora kinase inhibitor may be necessary until the stomatitis improves to Grade 1 or baseline, at which point treatment can be resumed at a reduced dose.[8]
Experimental Protocols
Protocol for Monitoring and Managing Myelosuppression
-
Baseline Assessment:
-
Obtain a complete blood count (CBC) with differential within 7 days prior to starting treatment.
-
-
On-Treatment Monitoring:
-
Perform CBC with differential weekly for the first two cycles of treatment.
-
Frequency may be reduced to every 2-3 weeks in subsequent cycles if no significant myelosuppression is observed.
-
-
Toxicity Grading:
-
Grade neutropenia, anemia, and thrombocytopenia according to the NCI CTCAE v5.0.
-
-
Management of Neutropenia:
-
Grade 1-2: Continue treatment and monitoring.
-
Grade 3: Hold treatment. Monitor CBC twice weekly. Consider G-CSF if clinically indicated. Resume treatment at a reduced dose upon recovery to ≤ Grade 1.
-
Grade 4 (non-febrile): Hold treatment. Monitor CBC daily or every other day. Initiate G-CSF. Resume at a reduced dose upon recovery to ≤ Grade 1.
-
Febrile Neutropenia: Hospitalize immediately. Initiate broad-spectrum IV antibiotics. Hold Aurora kinase inhibitor treatment.
-
Protocol for Monitoring and Managing Hypertension
-
Baseline Assessment:
-
Measure blood pressure (BP) at screening and on Day 1 of Cycle 1, prior to dosing. Patients should be seated and resting for at least 5 minutes. Obtain two readings and average them.
-
-
On-Treatment Monitoring:
-
Monitor BP weekly during the first cycle, and then at the beginning of each subsequent cycle.
-
Advise patients with a history of hypertension or those who develop elevated BP to monitor their BP at home.[14]
-
-
Toxicity Grading:
-
Grade hypertension according to the NCI CTCAE v5.0.
-
-
Management of Hypertension:
-
Grade 1: Continue treatment and monitor BP.
-
Grade 2: Initiate or titrate anti-hypertensive medication. Continue Aurora kinase inhibitor treatment with close BP monitoring.
-
Grade 3: Hold Aurora kinase inhibitor treatment. Optimize anti-hypertensive therapy. Resume treatment at a reduced dose once BP is controlled to ≤ Grade 2.
-
Grade 4 (Hypertensive Crisis): Emergency medical management is required. Permanently discontinue the Aurora kinase inhibitor.
-
Mandatory Visualization
Caption: Simplified Aurora Kinase Signaling Pathway.
Caption: General Troubleshooting Workflow for Managing Toxicities.
References
- 1. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase 2 Study of Alisertib in Children with Recurrent/Refractory Solid Tumors or Leukemia: Children’s Oncology Group Phase 1 and Pilot Consortium (ADVL0921) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diagnosis and management of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized trial protocol for remote monitoring for equity in advancing the control of hypertension in safety net systems (REACH-SNS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Novel Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many novel kinase inhibitors?
A1: The low oral bioavailability of numerous small molecule kinase inhibitors (smKIs) is a multifaceted issue.[1] Many of these compounds are categorized as Biopharmaceutics Classification System (BCS) Class II or IV, signifying low solubility and/or low permeability.[2][3][4] Key contributing factors include:
-
Poor Aqueous Solubility: Many kinase inhibitors exhibit low solubility in water, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract.[2] Some also show pH-dependent solubility, being more soluble in the acidic stomach environment than the neutral pH of the intestines.[2][5]
-
High Lipophilicity: While a degree of lipophilicity is necessary for the drug to cross cell membranes, excessive lipophilicity can lead to poor dissolution in GI fluids.[2]
-
Extensive First-Pass Metabolism: Kinase inhibitors are often substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, located in the gut wall and liver. This can result in significant metabolism of the drug before it reaches systemic circulation, thereby reducing its bioavailability.[2][6][7] For instance, the oral bioavailability of ibrutinib (B1684441) is low, averaging 3%, due to a high hepatic first-pass effect, whereas imatinib (B729) has a bioavailability of nearly 100%.[6][7]
-
Efflux Transporter Activity: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal lining.[2][8] These transporters actively pump the drug back into the GI lumen, limiting its net absorption.[2]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of poorly soluble kinase inhibitors?
A2: Several formulation strategies can be utilized to tackle the solubility and dissolution challenges of kinase inhibitors:[2]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous, non-crystalline state.[2][5] The amorphous form possesses higher free energy, leading to increased solubility and faster dissolution compared to its crystalline counterpart.[2]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into lipidic excipients.[2] Upon contact with GI fluids, these systems form fine emulsions or microemulsions that can improve the solubilization and absorption of lipophilic drugs.[2]
-
Lipophilic Salts: Preparing kinase inhibitors as lipophilic salts can significantly enhance their solubility in lipid-based excipients, allowing for higher drug loading in lipid formulations.[1] For example, converting cabozantinib (B823) to a docusate (B154912) salt led to a roughly 2-fold increase in oral absorption in rats when administered in a lipid-based formulation.[1]
-
Prodrugs: This chemical modification approach involves attaching a pro-moiety to the drug to improve its solubility or permeability. This pro-moiety is later cleaved in vivo to release the active drug.[2]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[9][10]
Q3: How does food intake affect the bioavailability of kinase inhibitors?
A3: The effect of food on the absorption of kinase inhibitors can be significant and varies between different drugs. Food can alter physiological conditions in the GI tract, impacting drug absorption.[11] For some kinase inhibitors, co-administration with food, particularly a high-fat meal, can increase their bioavailability.[11] For example, taking the kinase inhibitor alectinib (B1194254) with a full breakfast or lunch resulted in significantly higher drug concentrations compared to taking it with a low-fat breakfast.[12] Conversely, for other drugs like sorafenib, a high-fat meal can decrease its bioavailability.[11] It is crucial to assess the food effect for each novel kinase inhibitor during development.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species
-
Symptoms: Inconsistent and low plasma concentrations of the kinase inhibitor following oral administration in animal models (e.g., rats, dogs).
-
Possible Causes & Troubleshooting Steps:
-
Solubility-Limited Absorption:
-
High First-Pass Metabolism:
-
Action: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of the compound.
-
Solution: If the compound is rapidly metabolized, medicinal chemistry efforts may be needed to block the metabolic soft spots. Alternatively, co-administration with a CYP3A4 inhibitor (pharmacokinetic boosting) could be explored, though this can increase the risk of drug-drug interactions.[13]
-
-
Efflux Transporter Involvement:
-
Action: Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if the compound is a substrate of efflux transporters like P-gp.
-
Solution: If efflux is a major issue, formulation strategies that can inhibit or saturate these transporters, such as some lipid-based formulations, may be beneficial.
-
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
-
Symptoms: Large standard deviations in pharmacokinetic parameters (e.g., AUC, Cmax) among individual animals in the same dosing group.[2]
-
Possible Causes & Troubleshooting Steps:
-
Food Effect:
-
Action: Standardize the feeding schedule of the animals. Ensure that animals are fasted overnight before dosing.[2]
-
Solution: Conduct a formal food-effect study to understand how food impacts the drug's absorption.
-
-
pH-Dependent Solubility:
-
Action: Review the pH-solubility profile of the drug. Variations in gastric pH among animals can lead to variable dissolution.
-
Solution: Formulations that reduce the impact of pH, such as amorphous solid dispersions, can help mitigate this variability.[5]
-
-
Quantitative Data Summary
Table 1: Impact of Formulation Strategy on Kinase Inhibitor Oral Absorption
| Kinase Inhibitor | Formulation Strategy | Fold Increase in Oral Absorption (in rats) | Reference |
| Cabozantinib | Lipophilic Salt in Lipid-Based Formulation | ~2 | [1] |
Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats to Determine Oral Bioavailability
-
Animal Model: Use healthy, male Sprague-Dawley rats, acclimatized for at least 3-5 days in a controlled environment.
-
Groups:
-
Intravenous (IV) Group: To determine clearance and volume of distribution.
-
Oral (PO) Group: To assess oral absorption.
-
-
Dosing:
-
Fast animals overnight with free access to water.[2]
-
IV Administration: Administer a solution of the kinase inhibitor (e.g., in a vehicle like 10% DMSO, 40% PEG300, 50% saline) via the tail vein at a low dose (e.g., 1-2 mg/kg).[2]
-
PO Administration: Administer the kinase inhibitor formulation (e.g., suspension, solution, or enabling formulation) via oral gavage at a higher dose (e.g., 10 mg/kg).[2]
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 200 µL) from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14]
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.[14]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using non-compartmental analysis.
-
Bioavailability (F%) Calculation: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lonza.com [lonza.com]
- 6. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Food interactions with tyrosine kinase inhibitors used to treat advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Food-drug interactions could be impactful for some lung cancer patients - ecancer [ecancer.org]
- 13. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Anti-Tumor Efficacy of Aurora Kinase Inhibitors
Welcome to the technical support center for researchers working with Aurora kinase inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the anti-tumor efficacy of these agents in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Aurora kinase inhibitor shows limited efficacy as a monotherapy in my cancer cell line. What are the potential reasons and how can I improve its effectiveness?
A1: Limited single-agent efficacy of Aurora kinase inhibitors is a known challenge, particularly in solid tumors which may have a slower proliferation rate.[1] The effectiveness of these inhibitors is often cell-cycle dependent. Here are several strategies to enhance their anti-tumor effects:
-
Combination Therapy: Combining Aurora kinase inhibitors with other targeted agents can yield synergistic effects. Consider the following combinations based on the genetic background of your cancer cells:
-
MEK Inhibitors: For KRAS-mutant lung and gastrointestinal tumors, combining with a MEK inhibitor can disrupt DNA repair and promote sustained cell cycle arrest.[2]
-
Wee1 Inhibitors: In TP53-mutant head and neck squamous cell carcinoma or uterine carcinoma cells, co-inhibition of Wee1 can lead to a dramatic decrease in tumor growth.[2][3]
-
Bcl-2 Family Inhibitors (e.g., Navitoclax/ABT-263): In pancreatic cancer cells, Aurora kinase inhibitors can induce degradation of the anti-apoptotic protein MCL-1, sensitizing them to Bcl-2 inhibitors.[2]
-
Immune Checkpoint Blockade (anti-PD-L1): Aurora A inhibitors can upregulate PD-L1 expression on tumor cells. Combining them with an anti-PD-L1 antibody can enhance anti-tumor immunity and improve efficacy in immune-competent models.[4]
-
KRAS G12C Inhibitors (e.g., Sotorasib): Aurora A kinase activation has been linked to both intrinsic and acquired resistance to KRAS G12C inhibitors. Co-inhibition may be a promising strategy to overcome resistance.[5]
-
-
Cell Line Selection: The choice of cell line is critical. Hematologic cancer cell lines often show greater sensitivity to Aurora kinase inhibitors due to their higher proliferation rates.[1]
Q2: I'm observing resistance to my Aurora kinase inhibitor over time. What are the common mechanisms of resistance?
A2: Acquired resistance to Aurora kinase inhibitors can occur through several mechanisms:
-
Target Gene Mutations: Point mutations in the kinase domain of Aurora B (e.g., G160E) have been identified in leukemia cell lines resistant to ZM447439.[6] These mutations can prevent the inhibitor from binding effectively.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Bcl-xL has been observed in colon cancer cell lines resistant to the Aurora kinase inhibitor CYC116.[7]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration.[7]
-
Immune Evasion: Inhibition of Aurora A can lead to the upregulation of PD-L1 on tumor cells, which allows them to evade the immune system.[4]
Q3: What is the difference between inhibiting Aurora A versus Aurora B, and which should I target?
A3: Aurora A and Aurora B have distinct roles in mitosis, and their inhibition leads to different cellular phenotypes.
-
Aurora A Inhibition: Primarily causes defects in centrosome maturation and spindle assembly, leading to the formation of monopolar spindles and a transient G2/M arrest.[1][8] This can ultimately result in apoptosis.[1]
-
Aurora B Inhibition: Interferes with chromosome alignment and overrides the mitotic spindle checkpoint, leading to cytokinesis failure, endoreduplication (repeated DNA replication without cell division), and polyploidy, followed by cell death.[1][8]
The choice of which kinase to target, or whether to use a pan-Aurora inhibitor, depends on your research question and the specific vulnerabilities of your cancer model. Selective inhibitors are available for both Aurora A (e.g., Alisertib/MLN8237) and Aurora B (e.g., AZD1152-HQPA).[9][10] Pan-inhibitors (e.g., AMG 900, VX-680) target both.[1][11]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Cell Confluency | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. High confluency can affect drug response. |
| Inhibitor Stability | Prepare fresh stock solutions of the inhibitor and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Assay Timing | The effects of Aurora kinase inhibition are cell-cycle dependent. Optimize the treatment duration. For Aurora B inhibitors, effects like polyploidy and cell death may take longer than 48 hours to become apparent.[1] |
| Off-Target Effects | At high concentrations, some inhibitors may have off-target effects. Perform dose-response experiments to determine the optimal concentration that inhibits the target without causing excessive toxicity.[9] |
Problem 2: No significant increase in apoptosis observed after treatment.
| Possible Cause | Troubleshooting Step |
| Apoptosis Assay Sensitivity | Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage by Western blot). |
| Cell Line Resistance | The cell line may have intrinsic resistance to apoptosis. Check for high expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL.[7] Consider combining the Aurora kinase inhibitor with a Bcl-2 family inhibitor.[2] |
| Alternative Cell Death Mechanisms | Inhibition of Aurora kinases, particularly Aurora B, can lead to other forms of cell death or senescence following mitotic catastrophe. Analyze cell morphology for signs of polyploidy and senescence-associated markers.[8] |
| Incorrect Timing | Apoptosis may be a downstream event. Perform a time-course experiment to identify the optimal time point for apoptosis detection. |
Problem 3: Difficulty validating target engagement (i.e., confirming the inhibitor is working on its intended target).
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody for Western Blot | Validate your antibodies for specificity. Use positive and negative controls. |
| Incorrect Biomarker | To confirm Aurora A inhibition , probe for a decrease in phospho-Aurora A (Thr288).[1] To confirm Aurora B inhibition , probe for a decrease in the phosphorylation of its substrate, Histone H3 on Serine 10 (pHH3).[8] |
| Timing of Sample Collection | The phosphorylation status of Aurora kinases and their substrates is tightly regulated during the cell cycle. Synchronize cells before treatment or enrich for the mitotic population to enhance the signal. |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment and collect lysates at various concentrations to confirm a dose-dependent decrease in the target phosphorylation. |
Quantitative Data Summary
Table 1: IC50 Values of Selected Aurora Kinase Inhibitors
| Inhibitor | Type | Aurora A (IC50) | Aurora B (IC50) | Aurora C (IC50) | Reference |
| Alisertib (MLN8237) | Aurora A selective | 1.2 nM | 396.5 nM | - | [1][10] |
| AMG 900 | Pan-Aurora | 5 nM | 4 nM | 1 nM | [1] |
| PF-03814735 | Pan-Aurora | 5 nM | 0.8 nM | - | [1] |
| AZD1152 | Aurora B selective | 1368 nM | 0.37 nM | - | [8] |
| SNS-314 | Pan-Aurora | 9 nM | 31 nM | 3 nM | [10] |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
1. Protocol: Western Blot for Phospho-Histone H3 (Ser10) to Assess Aurora B Activity
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the Aurora B inhibitor (or pan-inhibitor) at various concentrations for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Histone H3 or a loading control like GAPDH or β-actin to ensure equal loading.
2. Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After treatment with the Aurora kinase inhibitor for the desired duration, collect both adherent and floating cells.
-
Cell Fixation: Wash the collected cells with PBS. Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases. Look for an accumulation of cells in the G2/M phase or the appearance of a polyploid (>4N DNA content) population.
Visualized Pathways and Workflows
Caption: Logic for selecting combination therapies to overcome limited efficacy.
Caption: Cellular phenotypes resulting from selective Aurora A vs. Aurora B inhibition.
Caption: Experimental workflow for validating Aurora B inhibitor target engagement.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the mechanisms of acquired resistance to Alisertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Alisertib.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the sensitivity of our cell line to Alisertib over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to Alisertib can arise from several mechanisms, including:
-
Genomic Alterations: Resistant tumors, particularly in melanoma, have shown a high number of genomic alterations. These are often found in genes that regulate the cell cycle, DNA repair, and DNA damage response, such as p53, TSC2, and Lig1. A key process implicated is endoreduplication, which is DNA re-replication after a failed mitosis, leading to polyploidy and genomic instability.[1]
-
Activation of Bypass Signaling Pathways: The PI3K/AKT/mTOR pathway is a significant escape route. Upregulation of genes in this pathway has been observed in Alisertib-resistant triple-negative breast cancer models.[2]
-
Emergence of Polyploid Giant Cancer Cells (PGCCs): In triple-negative breast cancer (TNBC), insensitivity to Alisertib has been linked to the enrichment of PGCCs. These cells are viable, can express markers for epithelial-mesenchymal transition (EMT) and stemness, and can produce viable progeny, contributing to reduced drug sensitivity.[3]
-
Upregulation of AURKA Phosphorylation: In non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), an increase in the phosphorylation of AURKA at Threonine 288 has been noted. This suggests that the activation of AURKA is a key factor in this resistance mechanism.[4]
-
Involvement of Chaperonins: In breast cancer models, the T-complex protein 1 (TCP1) has been found to promote the proliferation and migration of cells that are resistant to Alisertib.[2]
Q2: Our Alisertib-treated cells are arresting in the G2/M phase as expected, but a population of cells survives and resumes proliferation. How can we investigate this?
A2: This is a common observation. While Alisertib effectively induces G2/M arrest, some cells can escape this arrest and re-enter the cell cycle, often with genomic abnormalities.[5] Here’s how you can investigate this phenomenon:
-
Cell Cycle Analysis: Perform a time-course analysis of the cell cycle using flow cytometry with propidium (B1200493) iodide (PI) staining. This will allow you to quantify the percentage of cells in G1, S, and G2/M phases over time and observe the dynamics of mitotic arrest and slippage.
-
Western Blot for Cell Cycle Regulators: Analyze the expression levels of key cell cycle proteins such as Cyclin B1, CDK1, p21, and p53. A decrease in Cyclin B1 and CDK1, and an increase in p21 and p53, are expected with Alisertib treatment.[6][7] Alterations in these patterns in the surviving population could indicate a mechanism of resistance.
-
Microscopy for Cellular Morphology: Visually inspect the cells for signs of mitotic catastrophe, such as micronucleation and multinucleation, as well as the presence of polyploid giant cancer cells (PGCCs).[3][8]
-
Clonogenic Assays: Perform clonogenic survival assays to determine the long-term proliferative capacity of the surviving cell population.
Q3: We suspect the PI3K/AKT/mTOR pathway is activated in our Alisertib-resistant cells. How can we confirm this and what are the potential therapeutic strategies?
A3: To confirm the activation of the PI3K/AKT/mTOR pathway, you can perform the following:
-
Western Blot Analysis: Probe for the phosphorylated forms of key proteins in the pathway, such as p-AKT (Ser473 and Thr308), p-mTOR, and p-S6K. An increase in the levels of these phosphorylated proteins in resistant cells compared to sensitive parental cells would indicate pathway activation.[9][10]
If the pathway is activated, a potential therapeutic strategy is to co-administer Alisertib with an mTOR inhibitor. For instance, the dual TORC1/2 inhibitor sapanisertib (B612132) has shown promise in overcoming Alisertib resistance in preclinical models.[2]
Troubleshooting Guides
Problem: Inconsistent G2/M arrest observed with Alisertib treatment.
| Possible Cause | Troubleshooting Step |
| Cell line-specific sensitivity | Determine the IC50 of Alisertib for your specific cell line using a cell viability assay (e.g., MTT). Different cell lines exhibit a wide range of sensitivities.[11][12] |
| Drug concentration and incubation time | Optimize the concentration and duration of Alisertib treatment. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing G2/M arrest in your cell line.[6][7] |
| Cell confluence | Ensure that cells are in the logarithmic growth phase and at an appropriate confluence (e.g., ~75%) at the time of treatment.[6] |
| Drug stability | Prepare fresh Alisertib solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. |
Problem: Difficulty generating a stable Alisertib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Inappropriate drug concentration | Start with a low concentration of Alisertib (e.g., IC20-IC30) and gradually increase the dose as the cells adapt. A sudden high dose may lead to complete cell death.[13] |
| Insufficient recovery time | Allow sufficient time for the surviving cells to recover and repopulate between drug treatments. |
| Clonal selection | The surviving population may be heterogeneous. Consider single-cell cloning to isolate and characterize distinct resistant populations. |
| Loss of resistance phenotype | Periodically re-assess the IC50 of the resistant cell line to ensure the resistance phenotype is stable. If resistance is lost, re-expose the cells to Alisertib. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colorectal Cancer | 52.1 (48h) | [12] |
| Caco-2 | Colorectal Cancer | 88.8 (24h), 52.1 (48h) | [12] |
| PANC-1 | Pancreatic Cancer | - | [6] |
| BxPC-3 | Pancreatic Cancer | - | [6] |
| SKOV3 | Ovarian Cancer | - | [7] |
| OVCAR4 | Ovarian Cancer | - | [7] |
| HCT116 | Colorectal Cancer | Sensitive | [11] |
| LS123 | Colorectal Cancer | Sensitive | [11] |
| GP5D | Colorectal Cancer | Resistant | [11] |
| COLO678 | Colorectal Cancer | Resistant | [11] |
Table 2: Clinical Trial Data for Alisertib Combination Therapies in Resistant Cancers
| Trial ID | Combination Therapy | Cancer Type | ORR | Median PFS | Key Adverse Events (Grade ≥3) | Reference |
| TBCRC041 (NCT02860000) | Alisertib + Fulvestrant | Endocrine-resistant, HER2-negative Metastatic Breast Cancer | 20.0% | 5.4 months | Neutropenia (41.8%), Anemia (13.2%) | [14][15] |
| NCT04085315 | Alisertib + Osimertinib | Osimertinib-resistant, EGFR-mutated NSCLC | 9.5% | 5.5 months | Neutropenia (42.9%), Anemia (42.9%), Diarrhea (38.1%) | [16][17] |
| Phase Ib Expansion | Alisertib + Sapanisertib | Refractory Solid Tumors | 6% | - | Neutropenia, Fatigue, Nausea, Mucositis, Rash | [18] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle distribution of Alisertib-treated cells.
Materials:
-
Adherent or suspension cancer cells
-
Alisertib
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A (25 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 60 mm Petri dishes and allow them to reach ~75% confluence.[6]
-
Treat cells with the desired concentrations of Alisertib (e.g., 0.1, 1, and 5 µM) for a specified duration (e.g., 24, 48, 72 hours).[6][7]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[6]
-
Centrifuge the fixed cells at 250 x g for 5 minutes and wash with PBS.[6]
-
Resuspend the cell pellet in PBS containing RNase A and PI and incubate for 30 minutes in the dark.[6]
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot for Phosphorylated AURKA
Objective: To assess the phosphorylation status of AURKA in response to Alisertib.
Materials:
-
Cancer cell lysates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AURKA (Thr288), anti-AURKA, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with Alisertib at various concentrations (e.g., 0.1, 1, 5 µM) for 24 or 48 hours.[2][19]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-AURKA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total AURKA and a loading control (e.g., β-actin).
Generation of Alisertib-Resistant Cell Lines
Objective: To develop a cell line with acquired resistance to Alisertib.
Materials:
-
Parental cancer cell line
-
Alisertib
-
Complete cell culture medium
Protocol:
-
Determine the IC50 of Alisertib for the parental cell line.
-
Continuously expose the cells to a low concentration of Alisertib (e.g., IC20).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Alisertib in a stepwise manner.[13]
-
At each step, allow the surviving cells to expand before increasing the drug concentration.
-
The process can take several months.
-
Once a resistant population is established (e.g., growing in a concentration several-fold higher than the initial IC50), confirm the resistance by re-evaluating the IC50 and comparing it to the parental cell line.
-
Cryopreserve aliquots of the resistant cells at different stages of development.[13]
Visualizations
Caption: Alisertib action and mechanisms of acquired resistance.
Caption: Experimental workflow for studying Alisertib resistance.
Caption: PI3K/AKT/mTOR pathway as a bypass mechanism in Alisertib resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alisertib inhibits migration and invasion of EGFR-TKI resistant cells by partially reversing the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pumabiotechnology.com [pumabiotechnology.com]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alisertib With or Without Fulvestrant in Treating Patients With Locally Advanced or Metastatic, Endocrine-Resistant Breast Cancer [clin.larvol.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Puma Biotechnology Announces Presentation of Findings from a Phase I/Ib Study of Alisertib in Advanced EGFR-Mutated Lung Cancer - BioSpace [biospace.com]
- 18. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cell Line-Specific Responses to Aurora Kinase Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aurora kinase inhibitors. The information presented here will help address common issues related to the variable responses observed across different cell lines.
Troubleshooting Guide
This guide addresses specific experimental issues you may encounter when studying Aurora kinase inhibition.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My Aurora A inhibitor shows effects on cytokinesis, which is characteristic of Aurora B inhibition. | 1. Lack of Inhibitor Specificity: The inhibitor may not be as selective for Aurora A over Aurora B at the concentration used.[1] 2. High Inhibitor Concentration: Using an unnecessarily high concentration can lead to off-target effects, including inhibition of Aurora B.[1] 3. Cell Line Sensitivity: Some cell lines may be more sensitive to off-target effects of certain inhibitors. | 1. Perform a Dose-Response Curve: Determine the minimal concentration required for complete Aurora A inhibition without affecting Aurora B. Use specific biomarkers like phospho-LATS2(Ser83) for Aurora A activity and phospho-Histone H3(Ser28) for Aurora B activity via immunofluorescence or western blot.[1] 2. Switch to a More Selective Inhibitor: Consider using inhibitors with a better selectivity profile, such as MK-5108 or MK-8745 for Aurora A.[1] 3. Validate in a Different Cell Line: Compare the effects in a well-characterized cell line (e.g., HeLa, U2OS) to understand if the observed phenotype is cell line-specific.[1] |
| I'm not observing the expected G2/M arrest with my Aurora A inhibitor. | 1. Insufficient Inhibitor Potency: The concentration used may be too low to effectively inhibit Aurora A in your specific cell line.[1] 2. Cell Line-Specific Resistance: The cell line may have intrinsic or acquired resistance mechanisms.[2] 3. Timing of Analysis: The time point for analysis may not be optimal to observe the peak G2/M arrest. | 1. Increase Inhibitor Concentration: Titrate the inhibitor to a higher concentration, while monitoring for off-target effects. 2. Check for Resistance Markers: Investigate potential resistance mechanisms such as the expression of drug efflux pumps (e.g., P-glycoprotein).[3] 3. Perform a Time-Course Experiment: Analyze the cell cycle profile at multiple time points after inhibitor addition (e.g., 12, 24, 48 hours) to capture the desired phenotype. |
| My Aurora B inhibitor is causing significant apoptosis at concentrations that should only induce polyploidy. | 1. Off-Target Effects: The inhibitor might be hitting other kinases or cellular targets that trigger apoptosis.[1] 2. Cell Line-Specific Apoptotic Threshold: Some cell lines are more prone to apoptosis following mitotic errors. 3. Prolonged Exposure: Extended incubation with the inhibitor can lead to secondary effects like apoptosis after initial polyploidy. | 1. Profile Inhibitor Against a Kinase Panel: If possible, test the inhibitor against a panel of kinases to identify potential off-target interactions. 2. Use Apoptosis Inhibitors: Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cell death is caspase-dependent and to separate it from the primary effect of Aurora B inhibition. 3. Analyze at Earlier Time Points: Assess the phenotype at earlier time points to observe polyploidy before the onset of widespread apoptosis.[4] |
| I see significant variability in inhibitor IC50 values between different cell lines. | 1. Different Expression Levels of Aurora Kinases: Cell lines can have varying endogenous levels of Aurora A and B.[1] 2. Genetic Background: The genetic makeup of the cell lines (e.g., p53 status) can influence their response to mitotic disruption.[2] 3. Differential Activity of Drug Efflux Pumps: Some cell lines may express higher levels of multidrug resistance transporters. | 1. Quantify Aurora Kinase Expression: Use western blotting or qPCR to determine the relative expression levels of Aurora A and B in your panel of cell lines. 2. Characterize the Genetic Background: Be aware of the key genetic features of your cell lines and how they might impact the cellular response to your inhibitor. 3. Use Efflux Pump Inhibitors: To test the involvement of efflux pumps, co-incubate with a known inhibitor of these transporters and see if it sensitizes the cells to your Aurora kinase inhibitor. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding cell line-specific responses to Aurora kinase inhibition.
1. Why do different cell lines show varying sensitivity to the same Aurora kinase inhibitor?
Cell lines exhibit differential sensitivity due to a combination of factors, including:
-
Expression Levels: The relative expression levels of Aurora A and Aurora B can differ between cell lines, influencing the inhibitor concentration needed for a specific effect.[1]
-
Genetic Context: The status of key cell cycle and apoptosis regulators, such as p53, can dictate the cellular outcome of mitotic inhibition.[2]
-
Drug Efflux Mechanisms: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the inhibitor, reducing its intracellular concentration and efficacy.
-
Off-Target Effects: The unique kinome of a cell line can influence its response to off-target activities of the inhibitor.[1]
2. How can I confirm if my inhibitor is selectively targeting Aurora A or Aurora B in my cell line?
The most reliable method is to use phosphorylation-specific antibodies for known substrates of each kinase.
-
For Aurora A: Monitor the phosphorylation of LATS2 at Serine 83 (pLATS2(Ser83)). A decrease in this signal indicates Aurora A inhibition.[1]
-
For Aurora B: Monitor the phosphorylation of Histone H3 at Serine 10 (pH3(Ser10)) or Serine 28 (pH3(Ser28)). A reduction in this signal is a marker of Aurora B inhibition.[1][5]
By performing a dose-response experiment and analyzing these markers, you can determine the concentration range where your inhibitor is selective for one kinase over the other.
3. What are the typical phenotypic outcomes of selective Aurora A versus Aurora B inhibition?
-
Aurora A Inhibition: Inhibition of Aurora A typically disrupts centrosome separation and spindle assembly, leading to a G2/M phase cell cycle arrest with monopolar spindles.[6]
-
Aurora B Inhibition: Inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, resulting in cells exiting mitosis without proper chromosome segregation, leading to polyploidy (cells with >4N DNA content) and often followed by apoptosis.[4][6]
4. What are some known mechanisms of acquired resistance to Aurora kinase inhibitors?
Cells can develop resistance through various mechanisms, including:
-
Mutations in the Kinase Domain: Alterations in the ATP-binding pocket of the Aurora kinase can prevent the inhibitor from binding effectively.
-
Overexpression of the Target Kinase: Increased levels of the target Aurora kinase can effectively titrate out the inhibitor.
-
Upregulation of Drug Efflux Pumps: Increased expression of proteins like P-glycoprotein can actively pump the inhibitor out of the cell.[3]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of Aurora kinase inhibition.
5. Are there "gold standard" inhibitors for selectively targeting Aurora A and Aurora B in cell-based assays?
Based on systematic profiling, the following inhibitors are often recommended for their selectivity in cellular assays:
-
Aurora A: MK-8745 and MK-5108 are considered highly selective for Aurora A.[1]
-
Aurora B: AZD1152-HQPA is a potent and highly selective inhibitor of Aurora B.[1]
It is always advisable to perform a dose-response analysis in your specific cell line to confirm the optimal concentration for selective inhibition.[1]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various Aurora kinase inhibitors across different cell lines and against purified enzymes.
Table 1: IC50 Values of Aurora Kinase Inhibitors in Cell Proliferation Assays
| Inhibitor | Target(s) | HeLa (nM) | U2OS (nM) | hTERT-RPE1 (nM) |
| MLN8237 (Alisertib) | Aurora A > B | 110 | 110 | 170 |
| MK-5108 | Aurora A | 1,800 | 1,400 | >10,000 |
| AZD1152-HQPA | Aurora B | 3.7 | 3.3 | 4.8 |
| Hesperadin | Aurora B | 110 | 130 | 140 |
| VX-680 (Tozasertib) | Pan-Aurora | 31 | 37 | 71 |
Data compiled from literature sources.[1] Values can vary based on experimental conditions.
Table 2: Biochemical Potency (Ki) of Selective Aurora Kinase Inhibitors
| Inhibitor | Target | Ki (nM) |
| MK-8745 | Aurora A | 0.041 |
| MK-5108 | Aurora A | 0.064 |
| AZD1152-HQPA | Aurora B | 0.057 |
| GSK1070916 | Aurora B | 0.28 |
Ki values represent the inhibitor concentration required to occupy 50% of the target kinase in vitro.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay (Luminescence-Based)
Objective: To determine the effect of an Aurora kinase inhibitor on cell proliferation and calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Aurora kinase inhibitor stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based ATP detection reagent (e.g., ATPLite™, CellTiter-Glo®)
-
Luminometer
Methodology:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of the Aurora kinase inhibitor in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and add the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of proliferation relative to the vehicle control and plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an Aurora kinase inhibitor on cell cycle distribution (e.g., G2/M arrest or polyploidy).
Materials:
-
Cell line of interest
-
Complete growth medium
-
Aurora kinase inhibitor
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the Aurora kinase inhibitor or vehicle control for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[6]
Western Blotting for Phospho-Substrates
Objective: To assess the target engagement and selectivity of an Aurora kinase inhibitor by measuring the phosphorylation status of key substrates.
Materials:
-
Cell line of interest
-
Aurora kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-phospho-LATS2 (Ser83), and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Seed cells and treat with the inhibitor as for other assays.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
Visualizations
The following diagrams illustrate key pathways and workflows related to Aurora kinase inhibition.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: The Role of p53 in Aurora Kinase Inhibitor Sensitivity
Welcome to the technical support center for researchers investigating the impact of p53 status on sensitivity to Aurora kinase inhibitors. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general mechanism by which p53 status influences sensitivity to Aurora kinase inhibitors?
A1: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Aurora kinases, particularly Aurora A and B, are key mitotic regulators. There is a complex interplay between them:
-
Aurora Kinase Regulation of p53: Both Aurora A and Aurora B can phosphorylate p53.[1][2] This phosphorylation can mark p53 for degradation via the MDM2-mediated ubiquitination pathway, thereby suppressing its tumor-suppressive functions.[1][3][4] By inhibiting Aurora kinases, p53 is stabilized, leading to the expression of its downstream targets like p21.[1][4]
-
p53 Regulation of Aurora Kinases: Wild-type p53 can suppress the expression and activity of Aurora kinases, creating a negative feedback loop.[3] Loss of p53 function can lead to overexpression of Aurora kinases, contributing to genomic instability.[2][3]
This relationship means that a cell's p53 status dictates its response to Aurora kinase inhibition. In p53 wild-type (p53-WT) cells, inhibitors stabilize p53, often leading to a robust G1 or tetraploid G1/G2 arrest and subsequent apoptosis.[1][5] In contrast, p53-deficient or mutant (p53-mut) cells often bypass this checkpoint, leading to endoreduplication (repeated DNA replication without cell division), polyploidy, and eventual mitotic catastrophe or a delayed apoptotic response.[5][6]
Q2: My p53-wild-type cells are showing resistance to the Aurora kinase inhibitor. What are the possible reasons?
A2: This is a common issue. Several factors could contribute to this observation:
-
Defective Downstream Signaling: The p53 pathway may be compromised downstream. Check for mutations or silencing of key p53 targets like CDKN1A (p21), which is essential for inducing cell cycle arrest.[7][8]
-
Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic signals generated by p53 activation.[9]
-
Drug Efflux: The cell line may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump the inhibitor out of the cell.
-
Incorrect p53 Status: Confirm the p53 status of your cell line. Cell lines can be misidentified or acquire mutations over time. We recommend sequencing the TP53 gene and performing a functional assay (e.g., response to a DNA damaging agent like etoposide) to confirm p53 activity.[5]
Q3: I'm observing massive polyploidy in my p53-deficient cells but limited cell death. Is this expected?
A3: Yes, this is a classic phenotype. In the absence of functional p53, cells fail to undergo G1 arrest after a failed mitosis (a common outcome of Aurora B inhibition).[5] They re-enter the S-phase, leading to polyploidy (>4N DNA content).[10] Cell death, often through mitotic catastrophe or a delayed p73-dependent apoptosis, typically occurs at later time points (e.g., 72-120 hours post-treatment).[6][11] If you are not observing cell death, consider extending your experimental endpoint.
Q4: Which Aurora kinase (A or B) is more relevant to p53-mediated sensitivity?
A4: Both are relevant, but they have distinct connections to p53.
-
Aurora A inhibition in p53-deficient cells can induce apoptosis through the p53-family member, p73.[11] Aurora A overexpression negatively regulates p53, so its inhibition can restore p53 function.[3]
-
Aurora B inhibition disrupts the spindle assembly checkpoint and cytokinesis. In p53-WT cells, this leads to a p53-dependent post-mitotic checkpoint arrest.[12] In p53-deficient cells, the failure of this arrest leads directly to endoreduplication and polyploidy.[6] Therefore, inhibitors targeting Aurora B often show a more pronounced differential phenotype based on p53 status.[5][10]
Q5: How do I choose the right inhibitor for my experiment?
A5: The choice depends on your experimental goals.
-
To study p53-dependent arrest vs. polyploidy: A selective Aurora B inhibitor like Barasertib (AZD1152-HQPA) is an excellent choice due to its high selectivity.[13][14]
-
To investigate p73-mediated effects in p53-null models: A selective Aurora A inhibitor like Alisertib (MLN8237) is suitable.[11][15]
-
For broad effects on mitosis: A pan-Aurora kinase inhibitor like Danusertib (PHA-739358) or Tozasertib (VX-680) can be used, but be aware that the observed phenotype will be a composite of inhibiting both Aurora A and B.[14][16]
Data Presentation: Inhibitor Sensitivity
The following tables summarize the differential sensitivity of cancer cells to various Aurora kinase inhibitors based on their p53 status.
Table 1: Sensitivity to Aurora B Inhibitor AZD1152-HQPA (Barasertib)
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Observations | Reference |
| U87-MG | Glioblastoma | Wild-Type | ~25 nM | Highly sensitive. | [10] |
| U87-MGshp53 | Glioblastoma | Deficient | ~50 nM | Less sensitive than p53-WT counterpart. | [10] |
| MV4-11 | AML | Wild-Type | <10 nM | Strikingly induced apoptosis at 48h. | [6] |
| MV4-11 R248W | AML | Mutant | >100 nM | Resistant to early apoptosis; induced polyploidy. | [6] |
Table 2: Sensitivity to Pan-Aurora Kinase Inhibitor Danusertib (PHA-739358)
| Cell Line | Cell Type | p53 Status | Key Finding | Reference |
| MEFs | Mouse Embryonic Fibroblasts | Wild-Type | Arrested in mitosis (4N DNA content). | [16] |
| MEFs | Mouse Embryonic Fibroblasts | Deficient | Did not arrest; became polyploid (>8N DNA). | [16] |
| C13/A2780cp | Ovarian Cancer | Not Specified | Promoted expression of p53, p21, and p27. | [17] |
Visualizations: Pathways and Workflows
Diagram 1: Aurora Kinase-p53 Signaling Axis
Diagram 2: Experimental Workflow
Experimental Protocols
Protocol 1: Western Blot for p53, p21, and Phospho-Histone H3 (Ser10)
This protocol is for validating the mechanism of action of an Aurora B inhibitor.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with the Aurora kinase inhibitor at desired concentrations (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 hours). Include a positive control for p53 activation (e.g., Etoposide).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[18]
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and subsequently transfer proteins to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-Histone H3 Ser10, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. A decrease in phospho-Histone H3 (Ser10) confirms Aurora B inhibition, while an increase in p53 and p21 confirms pathway activation.[4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess DNA content and identify G2/M arrest and polyploidy.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the inhibitor at various concentrations for 24, 48, or 72 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media.
-
Combine all cells from a single well into a FACS tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the PI signal (FL2-A or equivalent).
-
Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of DNA content. Quantify the percentage of cells in Sub-G1 (apoptosis), G1 (2N), S, G2/M (4N), and polyploid (>4N) phases. Compare the profiles of p53-WT and p53-mut/null cells.[10]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 is critical for the Aurora B kinase inhibitor-mediated apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 8. Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TP53 upregulation via aurora kinase inhibition overcomes primary failure to venetoclax in BCL2-rearranged lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas [mdpi.com]
- 11. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. apexbt.com [apexbt.com]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Role of ABC Transporters in Aurora Kinase Inhibitor Resistance
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to Aurora kinase inhibitors mediated by ATP-binding cassette (ABC) transporters. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ABC transporters confer resistance to Aurora kinase inhibitors?
A1: The primary mechanism is the active efflux of the Aurora kinase inhibitor from the cancer cell. ABC transporters, such as ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP), are ATP-dependent efflux pumps that recognize a wide range of substrates, including several Aurora kinase inhibitors.[1][2] By actively pumping these inhibitors out of the cell, they reduce the intracellular drug concentration, preventing the inhibitor from reaching its target, the Aurora kinases, at a sufficient concentration to exert its therapeutic effect.[3][4]
Q2: Which specific Aurora kinase inhibitors are known substrates of ABC transporters?
A2: Several Aurora kinase inhibitors have been identified as substrates for ABCB1 and/or ABCG2. For example, GSK-1070916 is a known substrate of ABCB1, while tozasertib (B1683946) (VX-680) is a substrate for both ABCB1 and ABCG2.[5][6] The imidazopyridine CCT129202 has also been shown to interact with and be transported by ABCB1 and ABCG2.[7] Conversely, alisertib (B1683940) (MLN8237) appears to be largely unaffected by ABCG2 expression.[5]
Q3: My cells have developed resistance to an Aurora kinase inhibitor. How can I determine if ABC transporters are involved?
A3: To investigate the involvement of ABC transporters in observed resistance, you can perform a series of experiments. First, assess the expression levels of ABCB1 and ABCG2 in your resistant cell line compared to the parental, sensitive cell line using Western blotting or qPCR. An upregulation of these transporters in the resistant line is a strong indicator.[2] Functionally, you can perform a cytotoxicity assay with your Aurora kinase inhibitor in the presence and absence of known ABCB1 or ABCG2 inhibitors (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2).[1][5] A significant decrease in the IC50 value (resensitization) in the presence of the transporter inhibitor suggests that the transporter is mediating the resistance.[1]
Q4: Can an Aurora kinase inhibitor be both a substrate and an inhibitor of an ABC transporter?
A4: Yes, it is possible. Some small molecule kinase inhibitors can interact with ABC transporters in complex ways. Depending on the concentration and the specific transporter, a compound might act as a substrate at lower concentrations and as a competitive or non-competitive inhibitor at higher concentrations. For example, the Aurora kinase inhibitor CCT129202 has been shown to enhance the cytotoxicity of other chemotherapeutic drugs by inhibiting the function of ABCB1 and ABCG2.[8]
Q5: Are there alternative mechanisms of resistance to Aurora kinase inhibitors besides ABC transporter-mediated efflux?
A5: Yes, other mechanisms of resistance have been reported. These can include mutations in the Aurora kinase gene itself, which may alter the drug binding site and reduce the inhibitor's affinity for its target. Additionally, activation of alternative signaling pathways that bypass the need for Aurora kinase activity for cell proliferation and survival can also contribute to resistance.
Data Presentation
Table 1: ABCB1-Mediated Resistance to Aurora Kinase Inhibitors
| Aurora Kinase Inhibitor | Cell Line System | IC50 Parental (nM) | IC50 ABCB1-Overexpressing (nM) | Fold Resistance | Reference |
| GSK-1070916 | KB-3-1 / KB-C2 | 8.5 ± 1.2 | 245.3 ± 21.7 | 28.9 | [6] |
| GSK-1070916 | SW620 / SW620/Ad300 | 12.3 ± 2.1 | 312.6 ± 35.4 | 25.4 | [6] |
| Tozasertib (VX-680) | UKF-NB-3 / UKF-NB-3ABCB1 | 12.3 ± 1.2 | 196.8 ± 32.4 | 16.0 | [5] |
Table 2: ABCG2-Mediated Resistance to Aurora Kinase Inhibitors
| Aurora Kinase Inhibitor | Cell Line System | IC50 Parental (nM) | IC50 ABCG2-Overexpressing (nM) | Fold Resistance | Reference |
| Tozasertib (VX-680) | UKF-NB-3 / UKF-NB-3ABCG2 | 12.3 ± 1.2 | 600.5 ± 75.1 | 48.8 | [5] |
| Alisertib (MLN8237) | UKF-NB-3 / UKF-NB-3ABCG2 | 6.8 ± 0.9 | 7.2 ± 1.1 | 1.1 | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of Aurora kinases in mitosis and the impact of inhibitors and ABC transporters.
Caption: Workflow for investigating ABC transporter-mediated resistance to Aurora kinase inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell confluence can affect drug sensitivity. |
| Drug Stability | Prepare fresh dilutions of the Aurora kinase inhibitor and ABC transporter inhibitor for each experiment. Verify the stability of the compounds under your storage conditions. |
| Assay Interference | Ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Incubation Time | Standardize the incubation time with the drug. A 72-hour incubation is common for cytotoxicity assays. |
Issue 2: Weak or no signal for ABCB1/ABCG2 in Western blot.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Use a positive control cell line known to overexpress the transporter of interest. Increase the amount of protein loaded onto the gel. |
| Poor Antibody Quality | Validate the primary antibody using a positive control. Test different antibody concentrations and incubation times. |
| Inefficient Protein Transfer | ABC transporters are large membrane proteins. Optimize transfer conditions (time, voltage) for large proteins. Ensure proper contact between the gel and the membrane. |
| Inappropriate Lysis Buffer | Use a lysis buffer containing detergents (e.g., RIPA buffer) suitable for solubilizing membrane proteins. |
Issue 3: No resensitization observed with ABC transporter inhibitors.
| Possible Cause | Troubleshooting Step |
| Alternative Resistance Mechanism | The resistance may not be mediated by the targeted ABC transporter. Investigate other mechanisms like target mutation. |
| Ineffective Inhibitor Concentration | Titrate the ABC transporter inhibitor to determine the optimal, non-toxic concentration for your cell line. |
| Incorrect Inhibitor for Transporter | Ensure you are using the correct inhibitor for the transporter you are investigating (e.g., verapamil for ABCB1, Ko143 for ABCG2). |
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Aurora kinase inhibitor, with or without a fixed, non-toxic concentration of an ABC transporter inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ABCB1 and ABCG2
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCB1 (e.g., clone C219) or ABCG2 (e.g., clone BXP-21) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Cell Preparation: Harvest parental and resistant cells and resuspend them at a concentration of 1 x 106 cells/mL in pre-warmed culture medium.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in pre-warmed medium, with or without an ABC transporter inhibitor, and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Data Interpretation: A lower intracellular fluorescence in the resistant cells compared to the parental cells indicates active efflux. An increase in fluorescence in the resistant cells upon treatment with an ABC transporter inhibitor confirms the role of the transporter in the efflux of the dye.
References
- 1. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing chemosensitivity in ABCB1- and ABCG2-overexpressing cells and cancer stem-like cells by an Aurora kinase inhibitor CCT129202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Improving the therapeutic window of pan-Aurora kinase inhibitors
Technical Support Center: Pan-Aurora Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pan-Aurora kinase inhibitors. Our goal is to help you navigate common experimental challenges and improve the therapeutic window of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected cellular phenotypes after treatment with a pan-Aurora kinase inhibitor?
A1: Pan-Aurora kinase inhibitors target both Aurora A and Aurora B, leading to a mixed phenotype. The dominant effect is typically consistent with Aurora B inhibition.[1] You should expect to see:
-
Inhibition of cell proliferation : A primary outcome due to mitotic disruption.[2][3]
-
Endoreduplication and polyploidy : Cells fail to complete cytokinesis and re-replicate their DNA, resulting in cells with >4N DNA content.[1][2] This is a hallmark of Aurora B inhibition.[1]
-
Apoptosis : Following mitotic failure, cells often undergo programmed cell death.[1][2]
-
Defective mitotic spindles : Inhibition of Aurora A can lead to abnormal spindle formation, such as monopolar spindles.[1]
Q2: What are the primary dose-limiting toxicities observed with pan-Aurora kinase inhibitors in clinical settings?
A2: The primary dose-limiting toxicities are typically related to the anti-proliferative effect of these inhibitors on healthy, rapidly dividing tissues.[2][4] The most common grade ≥3 adverse events include:
-
Thrombocytopenia (low platelet count)[1]
-
General bone marrow suppression[4]
-
Gastrointestinal toxicities[4]
Q3: How can the therapeutic window of a pan-Aurora kinase inhibitor be improved?
A3: Improving the therapeutic window involves enhancing tumor-specific delivery while minimizing exposure to healthy tissues. Key strategies include:
-
Nanoparticle Formulation : Encapsulating inhibitors in nanoparticles, such as Accurins, can increase biodistribution to tumor sites and provide extended-release of the drug.[5][6] This approach has been shown to reduce toxicity and improve efficacy in preclinical models.[5][6]
-
Combination Therapies : Combining Aurora kinase inhibitors with other chemotherapeutic agents (like taxanes or doxorubicin) may allow for lower, less toxic doses of each drug while achieving a synergistic anti-tumor effect.[2][7] However, care must be taken to select agents with non-overlapping toxicity profiles.[2]
-
Targeted Delivery : Developing drug conjugates or delivery systems that specifically target cancer cells, for example, by targeting receptors overexpressed on the tumor surface.
Q4: Which biomarkers are recommended to confirm target engagement of Aurora kinases in cells or tissues?
A4: To confirm that your inhibitor is engaging its target, you should measure the phosphorylation status of key substrates:
-
For Aurora A : A reduction in the autophosphorylation of Aurora A at Threonine 288 (p-AURKA Thr288) is a direct marker of target engagement.[1][3]
-
For Aurora B : A decrease in the phosphorylation of Histone H3 at Serine 10 (p-H3S10) is a widely accepted biomarker for Aurora B activity.[2][8] This can be readily assessed by Western blot, immunohistochemistry, or high-content imaging.
Troubleshooting Guide
Problem: High variability in IC50 values between experiments.
-
Question: Why are my cell viability assay results inconsistent?
-
Answer:
-
Compound Stability: Ensure your inhibitor is fully dissolved and stable in your culture medium. Some compounds may degrade or precipitate over time. Prepare fresh dilutions for each experiment from a frozen stock.
-
Cell Health and Density: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase. Seed cells at the same density for every experiment, as this can significantly impact results.
-
Assay Timing: The duration of inhibitor exposure is critical. Inhibition of Aurora B, for example, can take over 48 hours to induce cell death.[1] Ensure your assay endpoint is timed appropriately to capture the full effect.
-
DMSO Concentration: Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells, including controls, and ensure it is at a non-toxic level (typically <0.5%).
-
Problem: The observed phenotype does not match expectations (e.g., no polyploidy).
-
Question: My pan-Aurora kinase inhibitor is causing mitotic arrest but not the expected increase in >4N DNA content. What could be wrong?
-
Answer:
-
Inhibitor Selectivity and Concentration: Your inhibitor might be more potent against Aurora A than Aurora B. At lower concentrations, you may only see the effects of Aurora A inhibition (mitotic arrest with monopolar spindles).[1] Try increasing the concentration to ensure sufficient inhibition of Aurora B. Refer to the IC50 values for your specific inhibitor against each kinase.
-
Cell Line Dependencies: The cellular response can be context-dependent. Some cell lines may be more prone to apoptosis following mitotic arrest rather than endoreduplication.
-
Timing of Analysis: Polyploidy develops over time as cells fail cytokinesis and re-enter the S phase. Ensure you are analyzing cells at a late enough time point (e.g., 48-72 hours) to observe this phenotype.
-
Problem: High levels of toxicity in animal models, even at low doses.
-
Question: How can I mitigate the severe side effects, like weight loss and neutropenia, in my in vivo studies?
-
Answer:
-
Dosing Schedule: Continuous, daily dosing often leads to significant on-target toxicity in healthy proliferating tissues like bone marrow.[4] Consider an intermittent dosing schedule (e.g., twice weekly) to allow for recovery of normal tissues between doses.[2][3]
-
Route of Administration: The route of administration can impact the pharmacokinetic and toxicity profiles. If using oral administration, ensure consistent formulation and bioavailability.
-
Formulation: As mentioned in the FAQs, using advanced formulations like nanoparticles can significantly improve the therapeutic index by altering the drug's biodistribution and release profile.[5][6]
-
Quantitative Data: Pan-Aurora Kinase Inhibitor Selectivity
The following table summarizes the biochemical IC50 values for several common pan-Aurora kinase inhibitors, providing a snapshot of their potency and selectivity. Lower values indicate higher potency.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Other Notable Kinase Targets (IC50, nM) |
| AMG 900 | 5 | 4 | 1 | p38α (53), TYK2 (53), JNK2 (110)[1][3] |
| AT9283 | <10 | <10 | - | JAK, ABL (<10)[2] |
| SNS-314 | 9 | 31 | 3 | -[3] |
| CYC116 | 44 | 19 | 65 | VEGFR2 (69)[2][3] |
| PF-03814735 | 5 | 0.8 | - | FLT3, JAK2, TrkB, RET[1] |
Note: IC50 values can vary depending on the specific assay conditions.
Visualizations: Pathways and Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-Based)
This protocol is suitable for determining the IC50 value of an inhibitor by measuring ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well, opaque-walled plates suitable for luminescence
-
Pan-Aurora kinase inhibitor stock solution (in DMSO)
-
Cell culture medium
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the pan-Aurora kinase inhibitor in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.
-
Incubation: Incubate the plate for a duration appropriate to induce the desired phenotype (e.g., 72 hours for effects related to polyploidy and cell death).
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the results as percent viability versus log[inhibitor concentration]. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
This protocol is used to confirm the inhibition of Aurora B kinase activity within cells.
Materials:
-
Cells grown in 6-well plates
-
Pan-Aurora kinase inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking solution (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3 or anti-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose range of the inhibitor for a specified time (e.g., 1-24 hours).[8] Include a vehicle control.
-
Protein Lysate Preparation:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and prepare samples with SDS-PAGE loading buffer.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking solution.
-
Incubate the membrane with the primary antibody (e.g., anti-p-H3S10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL reagent.
-
-
Imaging: Detect the chemiluminescent signal using a digital imager. Re-probe the blot for a loading control (e.g., total Histone H3 or Actin) to ensure equal protein loading.
Protocol 3: Cell Cycle Analysis by High-Content Imaging
This protocol allows for the simultaneous quantification of DNA content and biomarker expression (like p-H3S10) to assess cell cycle arrest and endoreduplication.
Materials:
-
Black-walled, clear-bottom 96-well imaging plates
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
Nuclear stain: DAPI or Hoechst 33342
-
High-Content Imaging System and analysis software
Procedure:
-
Cell Plating and Treatment: Seed cells into a 96-well imaging plate. Treat with a serial dilution of the inhibitor for 24-48 hours.[8]
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS, then permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Block for 1 hour with 5% BSA in PBS.
-
Incubate with the primary antibody (anti-p-H3S10) for 1-2 hours.
-
Wash, then incubate with the fluorophore-conjugated secondary antibody and the nuclear stain (DAPI/Hoechst) for 1 hour.
-
Wash and leave cells in PBS for imaging.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the nuclear stain and the antibody fluorescence channels.
-
Data Analysis:
-
Use the analysis software to identify individual nuclei based on the DAPI/Hoechst signal.
-
Measure the integrated intensity of the nuclear stain for each cell to determine DNA content (for G1, G2/M, and >G2/M populations).
-
Measure the intensity of the p-H3S10 signal within each nucleus.
-
Quantify the percentage of cells in each phase of the cell cycle and the percentage of p-H3S10-positive cells. Plot the results to visualize the inhibitor's effect on cell cycle progression.[8]
-
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pan Aurora Kinase Inhibitor: A Promising Targeted-Therapy in Dedifferentiated Liposarcomas With Differential Efficiency Depending on Sarcoma Molecular Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Selective Versus Pan-Aurora Kinase Inhibitors in Oncology Research
Published: December 18, 2025
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of selective and pan-Aurora kinase inhibitors, intended for researchers, scientists, and professionals in drug development. The information is supported by preclinical and clinical data to aid in the strategic development of novel cancer therapeutics.
Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of mitosis.[1] Their overexpression is frequently observed in various cancers, correlating with poor clinical outcomes and making them attractive targets for therapeutic intervention.[2][3] Inhibitors targeting these kinases are broadly categorized as either pan-inhibitors, which target multiple Aurora isoforms, or selective inhibitors, which are designed to target a specific isoform, most commonly Aurora A or Aurora B.
The fundamental difference in their therapeutic strategy lies in the distinct roles of the Aurora kinase isoforms. Aurora A is crucial for centrosome maturation, mitotic spindle formation, and G2/M transition.[1][3] Conversely, Aurora B, as a component of the chromosomal passenger complex, governs chromosome segregation, the spindle assembly checkpoint, and cytokinesis.[4][5] Inhibition of Aurora A typically leads to the formation of monopolar spindles and G2/M arrest, whereas selective inhibition of Aurora B results in cytokinesis failure, leading to polyploidy and subsequent apoptosis.[5]
Pan-Aurora kinase inhibitors were developed with the rationale of achieving a broader and more potent antimitotic effect by inhibiting multiple key processes in cell division simultaneously. However, this broad inhibition often leads to significant toxicity.[6] Clinical trials involving pan-Aurora inhibitors have frequently been discontinued (B1498344) due to dose-limiting hematologic side effects, such as neutropenia.[6] This has shifted focus towards developing more selective inhibitors with the aim of improving the therapeutic window by minimizing off-target effects.[6]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC₅₀) of several notable selective and pan-Aurora kinase inhibitors against their target kinases. This data, compiled from various preclinical studies, highlights the selectivity profiles of these compounds.
Table 1: Potency of Selective Aurora Kinase Inhibitors
| Compound (Alternative Name) | Target | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Aurora C IC₅₀ (nM) | Selectivity (Aurora A vs. B) | Reference(s) |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | - | ~330-fold | [7] |
| LY3295668 (AK-01) | Aurora A | 0.59 | 1420 | - | >2000-fold | [2][8] |
| MK-5108 (VX-689) | Aurora A | 0.064 | 14.08 | 12.16 | ~220-fold | [9] |
| ENMD-2076 | Aurora A | 14 | - | - | Selective for A | [9] |
| Barasertib (AZD1152-hQPA) | Aurora B | 1400 | <0.1 (Ki) | - | >1000-fold | [7] |
| GSK1070916 | Aurora B | >250x vs B | 0.38 | 1.5 | >250-fold | [10] |
Table 2: Potency of Pan-Aurora Kinase Inhibitors
| Compound (Alternative Name) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Aurora C IC₅₀ (nM) | Other Key Targets (IC₅₀ nM) | Reference(s) |
| AMG 900 | 5 | 4 | 1 | - | [7] |
| AT9283 | 3 (52% inh.) | 3 (58% inh.) | - | JAK2, FLT3, ABL(T315I) | [7] |
| PF-03814735 | 5 | 0.8 | - | FLT3, JAK2, TrkB, RET | [7] |
| SNS-314 | 9 | 31 | 3 | - | [9][10] |
| CYC116 | 44 | 19 | 65 | VEGFR2 (69) | [9] |
Signaling Pathways and Inhibitor Mechanisms
The diagram below illustrates the central roles of Aurora A and Aurora B in mitotic progression and the distinct consequences of their inhibition. Selective Aurora A inhibitors primarily disrupt spindle formation, leading to mitotic arrest. In contrast, selective Aurora B inhibitors allow mitosis to proceed but block the final cell division (cytokinesis), resulting in polyploid cells that may undergo apoptosis. Pan-inhibitors affect both processes.
Caption: Aurora kinase roles in mitosis and inhibitor outcomes.
Key Experimental Protocols
The evaluation of Aurora kinase inhibitors involves a series of standardized biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC₅₀ value of an inhibitor against purified Aurora A, B, and C kinases.
-
Principle: A radiometric or fluorescence-based assay measures the transfer of phosphate (B84403) from ATP to a specific substrate by the kinase.[11] The signal is proportional to kinase activity.
-
General Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Dilute the purified recombinant Aurora kinase and a suitable substrate (e.g., a synthetic peptide) in the buffer.[11]
-
Inhibitor Preparation: Create a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiation: Start the reaction by adding radiolabeled [γ-³³P]-ATP or unlabeled ATP for fluorescence/luminescence-based detection formats (e.g., ADP-Glo).[11][12]
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction using a solution containing EDTA.
-
Detection: For radiometric assays, capture the phosphorylated substrate on a filter and measure radioactivity using a scintillation counter. For other formats, follow the manufacturer's protocol to measure fluorescence or luminescence.[11]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in various cancer cell lines.
-
Principle: A viability reagent is used to measure the number of viable cells after a period of inhibitor treatment. The signal (e.g., luminescence from ATP content) is proportional to the number of living cells.
-
General Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add a serial dilution of the test inhibitor to the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) and measure the resulting luminescence with a plate reader.[11]
-
Data Analysis: Normalize the signal to DMSO-treated control cells and calculate the percentage of growth inhibition. Determine the GI₅₀ value from the dose-response curve.
-
Pharmacodynamic (PD) Biomarker Analysis
PD assays are crucial for confirming target engagement in a cellular context.
-
Objective: To measure the inhibition of Aurora kinase activity within cells by assessing the phosphorylation of downstream substrates.
-
Principle: Western blotting is used to detect changes in the phosphorylation status of key Aurora kinase substrates. For Aurora B, this is typically phosphorylation of Histone H3 at Serine 10 (pHH3).[7] For Aurora A, it is often its autophosphorylation at Threonine 288 (pAurA-T288).[8][9]
-
General Protocol:
-
Cell Treatment: Treat cultured cancer cells with the inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pAurA-T288, pHH3 (Ser10), total Aurora A/B, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the dose-dependent decrease in substrate phosphorylation.
-
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a novel Aurora kinase inhibitor, from initial screening to preclinical validation, is outlined below.
Caption: Workflow for Aurora kinase inhibitor development.
Conclusion
The development of Aurora kinase inhibitors has evolved from broad-spectrum pan-inhibitors to highly selective agents. While pan-inhibitors demonstrated potent antimitotic activity, their clinical utility has been hampered by significant toxicity, likely due to the simultaneous disruption of multiple essential mitotic functions.[6][13]
Selective Aurora A inhibitors, such as Alisertib and the highly selective LY3295668, offer a potentially improved therapeutic index.[2][8] By focusing on the G2/M transition and spindle assembly, they induce mitotic arrest with a more manageable safety profile, although complete tumor responses remain a challenge.[6][13] Selective Aurora B inhibitors have also shown preclinical promise, inducing a distinct phenotype of polyploidy, but their clinical development has been less advanced.[7]
The choice between a selective and a pan-Aurora kinase inhibitor depends on the therapeutic context. For hematologic malignancies, which have shown greater sensitivity, either approach may have merit.[7] For solid tumors, the lower proliferation rate and the need for prolonged treatment favor the better tolerability of selective inhibitors.[7] Future strategies may involve combination therapies, pairing Aurora kinase inhibitors with other targeted agents or chemotherapy to overcome resistance and enhance efficacy.[6][14] The continued development of highly selective inhibitors and the identification of predictive biomarkers will be critical for realizing the full therapeutic potential of targeting Aurora kinases in cancer.
References
- 1. apexbt.com [apexbt.com]
- 2. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Aurora Kinase B: A Validated Therapeutic Target in Colon Cancer on the Brink of Clinical Translation
For Immediate Release
[City, State] – [Date] – Recent advancements in oncology research have solidified Aurora kinase B (AURKB) as a promising therapeutic target for colorectal cancer (CRC). Overexpression of AURKB, a key regulator of mitosis, is frequently observed in CRC and correlates with poor prognosis.[1][2] This has spurred the development of potent and selective AURKB inhibitors, which have demonstrated significant anti-tumor activity in preclinical models, positioning them as a viable alternative or adjunct to current standard-of-care therapies. This guide provides a comprehensive comparison of AURKB inhibitors against established treatments, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Performance Comparison of AURKB Inhibitors and Standard-of-Care Therapies
The efficacy of AURKB inhibitors has been extensively evaluated in various colon cancer cell lines and in vivo models. The following tables summarize the key performance indicators of prominent AURKB inhibitors compared to standard-of-care chemotherapies and targeted agents.
Table 1: In Vitro Efficacy of AURKB Inhibitors in Colon Cancer Cell Lines
| Compound | Target(s) | Colon Cancer Cell Line | IC50 (nM) | Citation(s) |
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | HCT116, SW620, Colo205 | 0.37 (cell-free) | [3][4] |
| CCT137690 | Aurora A/B | SW-48, SW-620 | 157, 430 | |
| GSK1070916 | Aurora B/C > Aurora A | Various | <10 | [5] |
| Danusertib (PHA-739358) | Pan-Aurora | Various | 79 (Aurora B, cell-free) | [5] |
| BI 811283 | Aurora B | Various | <14 | |
| VX-680 (Tozasertib) | Pan-Aurora | Various | 18 (Aurora B, cell-free) | [5] |
| 5-Fluorouracil | Thymidylate Synthase | HT-29 | Varies (µM range) | [6] |
| Oxaliplatin | DNA Synthesis | Various | Varies (µM range) | |
| Irinotecan | Topoisomerase I | Various | Varies (µM range) |
Table 2: In Vivo Efficacy of Barasertib (AZD1152) in Colon Cancer Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Citation(s) |
| SW620 | Barasertib | 150 mg/kg/day (48h s.c. infusion) | 79 | [1][7][8] |
| HCT116 | Barasertib | 150 mg/kg/day (48h s.c. infusion) | 60 | [1][7][8] |
| Colo205 | Barasertib | 150 mg/kg/day (48h s.c. infusion) | 81 | [1][7][8] |
| SW620 | Barasertib | 25 mg/kg/day (i.p. Q1Dx4) | Significant | [7] |
Table 3: Comparison with Standard-of-Care Targeted Therapies
| Therapy | Target | Efficacy in KRAS Wild-Type mCRC | Efficacy in KRAS-Mutant mCRC | Citation(s) |
| Cetuximab | EGFR | Increased OS, PFS, and response rate | No significant benefit | [9][10] |
| Bevacizumab | VEGF | Similar efficacy to Cetuximab in some studies | Used in combination with chemotherapy | [11][12] |
| AURKB Inhibitors | Aurora B | Preclinical efficacy demonstrated | Potential efficacy, requires further investigation | [7][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the AURKB signaling pathway and a typical workflow for evaluating AURKB inhibitors.
Caption: AURKB signaling pathway in colon cancer.
Caption: Workflow for preclinical validation of AURKB inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of AURKB inhibitors on colon cancer cells.
-
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW620)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
AURKB inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the AURKB inhibitor and a vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][14][15]
-
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for quantifying apoptosis in colon cancer cells following treatment with AURKB inhibitors.
-
Materials:
-
Treated and control colon cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[16][17][18][19]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of colon cancer cells after AURKB inhibitor treatment.
-
Materials:
-
Treated and control colon cancer cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.[17][20][21][22][23]
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AURKB inhibitors in a mouse xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Colon cancer cells (e.g., HCT116, SW620)
-
Matrigel (optional)
-
AURKB inhibitor formulation
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 colon cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.[24]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]
-
Administer the AURKB inhibitor or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection, subcutaneous infusion).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for biomarkers).[7][26]
-
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation of proteins in the AURKB signaling pathway.
-
Materials:
-
Treated and control cells or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-AURKB, anti-phospho-Histone H3 (Ser10), anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Lyse cells or homogenize tumor tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. bmbreports.org [bmbreports.org]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Efficacy of cetuximab on wild-type and mutant KRAS in colorectal cancer: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Early Prediction of Tumor Response to Bevacizumab Treatment in Murine Colon Cancer Models using Three-Dimensional Dynamic Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. jcdr.net [jcdr.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical In Vitro and In Vivo Evaluation of [18F]FE@SUPPY for Cancer PET Imaging: Limitations of a Xenograft Model for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. AURKB promotes colorectal cancer progression by triggering the phosphorylation of histone H3 at serine 10 to activate CCNE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Aurora A/B Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Preclinical Comparison of Alisertib and Danusertib for Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the preclinical performance of two prominent Aurora kinase inhibitors.
In the landscape of cancer therapeutics, Aurora kinases have emerged as a critical target due to their pivotal role in cell cycle regulation. Their overexpression in various malignancies has spurred the development of small molecule inhibitors. Among these, Alisertib (MLN8237) and Danusertib (PHA-739358) have been extensively investigated in preclinical models. This guide provides a comprehensive head-to-head comparison of their preclinical profiles, supported by available experimental data, to aid researchers in selecting the appropriate tool for their cancer research.
At a Glance: Key Differences
| Feature | Alisertib (MLN8237) | Danusertib (PHA-739358) |
| Primary Target | Selective Aurora A Kinase Inhibitor | Pan-Aurora Kinase Inhibitor (A, B, and C) |
| Selectivity | >200-fold higher selectivity for Aurora A over Aurora B[1][2] | Broad-spectrum inhibitor of Aurora kinases A, B, and C[3][4] |
| Additional Targets | Minimal activity against other kinases[1] | Also inhibits Abl, Ret, FGFR-1, and TrkA receptor tyrosine kinases[3][4] |
| Reported In Vitro Potency (IC50) | 1.2 nM (cell-free Aurora A)[1] | 13 nM (Aurora A), 79 nM (Aurora B), 61 nM (Aurora C) (cell-free)[4][5] |
| Key Phenotypic Effects | Induces G2/M arrest, apoptosis, and senescence[1][6] | Induces G2/M arrest, apoptosis, and autophagy[5][7] |
Mechanism of Action: A Tale of Two Inhibition Profiles
Alisertib is a highly selective inhibitor of Aurora A kinase.[8][9] By binding to the ATP-binding pocket of Aurora A, it prevents autophosphorylation and activation, leading to defects in mitotic spindle assembly and chromosome segregation.[10] This selective inhibition results in mitotic arrest and subsequent apoptosis or senescence in cancer cells.[1][6]
Danusertib, in contrast, is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C kinases.[3] Its broader activity profile means it disrupts multiple stages of mitosis, from centrosome separation (Aurora A) to chromosome segregation and cytokinesis (Aurora B). Furthermore, Danusertib exhibits inhibitory activity against several other tyrosine kinases, including Abl, Ret, FGFR-1, and TrkA, which may contribute to its antitumor effects.[3][4]
In Vitro Efficacy: Potency Across Cancer Cell Lines
Both Alisertib and Danusertib have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The tables below summarize their reported IC50 values. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Alisertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MM1.S | Multiple Myeloma | 0.003 - 1.71 (range across MM lines) | [1] |
| OPM1 | Multiple Myeloma | 0.003 - 1.71 (range across MM lines) | [1] |
| HCT-116 | Colorectal Cancer | Not specified, but sensitive | |
| GBM10 | Glioblastoma | 0.03 - 0.15 | |
| GBM6 | Glioblastoma | 0.03 - 0.15 | |
| GBM39 | Glioblastoma | 0.03 - 0.15 |
Table 2: Danusertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C13 | Ovarian Cancer | 10.40 (24h), 1.83 (48h) | [5] |
| A2780cp | Ovarian Cancer | 19.89 (24h), 3.88 (48h) | [5] |
| Various Leukemic Lines | Leukemia | 0.05 - 3.06 | [5] |
| AGS | Gastric Cancer | 1.45 | [7] |
| NCI-N78 | Gastric Cancer | 2.77 | [7] |
| BON1 | Neuroendocrine Tumor | Antiproliferative at 0.05 | |
| QGP | Neuroendocrine Tumor | Antiproliferative at 0.05 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of both Alisertib and Danusertib. The data below highlights their efficacy in various cancer models. As with the in vitro data, these results are from separate studies and direct comparisons are not absolute.
Table 3: Alisertib In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | Colorectal Cancer | 30 mg/kg, p.o., once daily | 94.7% | |
| OCI-LY19 | Lymphoma | 20 mg/kg, p.o., twice daily | 106% (regression) | |
| Human-MM | Multiple Myeloma | 30 mg/kg, p.o. | Significantly reduces tumor burden | [1] |
| GBM6, GBM10, GBM39 | Glioblastoma | 30 mg/kg/day, p.o. | Significant prolongation of survival | |
| Patient-Derived CRC | Colorectal Cancer | 30 mg/kg | Varied, with some models showing regression |
Table 4: Danusertib In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HL-60 | Leukemia | 25 mg/kg, i.v., twice daily | 75% TGI, complete regression in one animal | [4] |
| K562 | Leukemia | 15 mg/kg, i.p., twice daily | Suppressed tumor growth | [5] |
| BON1 & QGP | Neuroendocrine Tumor | 15 mg/kg, i.p., twice daily | Significantly reduced tumor growth |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Alisertib or Danusertib for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1x10^6 to 1x10^7 cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer Alisertib or Danusertib via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
Both Alisertib and Danusertib are potent inhibitors of the Aurora kinase pathway with significant preclinical anti-tumor activity. The primary distinction lies in their selectivity: Alisertib is a highly selective Aurora A inhibitor, while Danusertib is a pan-Aurora kinase inhibitor with additional targets.
The choice between these two inhibitors for preclinical research will depend on the specific scientific question. Alisertib is an excellent tool for dissecting the specific role of Aurora A in cancer biology. Danusertib, with its broader target profile, may be more suitable for studies aiming for a more comprehensive disruption of mitotic processes or where the inhibition of its other targets could be of interest.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The absence of direct head-to-head comparative studies necessitates careful interpretation when comparing the efficacy of Alisertib and Danusertib. The experimental conditions across different studies can vary significantly, impacting the outcomes. Researchers should consult the primary literature for detailed experimental protocols and data.
References
- 1. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1/2 Study of the Aurora Kinase A Inhibitor Alisertib and Pembrolizumab in Refractory, Rb-Deficient Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to Off-Target Profiling of Novel Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective Aurora kinase inhibitors marks a significant advancement in targeted cancer therapy. However, ensuring their specificity is paramount to minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comprehensive comparison of the off-target profiles of several novel and established Aurora kinase inhibitors, supported by experimental data and detailed methodologies for key profiling assays.
Quantitative Off-Target Profile Comparison
The following table summarizes the inhibitory activity (IC50/Kᵢ in nM) of selected Aurora kinase inhibitors against their intended targets (Aurora A and B) and a panel of common off-target kinases. This data, compiled from various kinome-wide screening efforts, highlights the diverse selectivity profiles of these compounds.[1][2][3][4][5][6][7][8][9][10][11]
| Kinase | Alisertib (MLN8237) | Barasertib (AZD1152-HQPA) | Danusertib (PHA-739358) | Tozasertib (VX-680) |
| Aurora A | 1.2 | 1369 | 13 | 0.6 (Kᵢ) |
| Aurora B | 396.5 | 0.37 | 79 | 18 (Kᵢ) |
| Aurora C | - | - | 61 | 4.6 (Kᵢ) |
| ABL1 | >1000 | >1000 | 25 | 30 (Kᵢ) |
| ABL1 (T315I) | - | - | - | 30 (Kᵢ) |
| FLT3 | >1000 | >1000 | - | 30 (Kᵢ) |
| FGFR1 | - | - | 47 | - |
| RET | - | - | 31 | - |
| TrkA | - | - | 31 | - |
| Lck | >1000 | - | >1000 | - |
| VEGFR2 | >1000 | - | >1000 | - |
| c-Kit | >1000 | - | >1000 | - |
| CDK2 | >1000 | - | >1000 | - |
| p38α | >1000 | - | - | - |
| RIPK1 | - | - | - | Potent Inhibitor |
Values are IC50 in nM unless otherwise noted. A lower value indicates higher potency. Data is aggregated from multiple sources and assay conditions may vary.
Experimental Protocols
Accurate off-target profiling relies on robust and reproducible experimental methods. Below are detailed protocols for two widely used assays in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing the kinase and its specific substrate.
-
Add 2.5 µL of the kinase/substrate mixture to each well of the plate.
-
Add 0.5 µL of the test compound at various concentrations (typically in DMSO) or DMSO as a vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[12][13][14][15][16]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Objective: To confirm target engagement of a compound in intact cells and identify potential off-target binding.
Materials:
-
Cultured cells
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control for a specified period.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Determine the total protein concentration in each sample.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement and stabilization.[17][18][19][20]
Visualizing Key Pathways and Processes
Aurora Kinase Signaling Pathway
The Aurora kinases (A, B, and C) are crucial regulators of mitosis. Their activity is tightly controlled by a network of upstream activators and downstream substrates. Understanding this pathway is essential for elucidating the on-target effects of Aurora kinase inhibitors.[21][22][23][24][25][26][27][28]
Caption: A simplified diagram of the Aurora kinase signaling pathway.
Off-Target Profiling Workflow
A systematic workflow is crucial for the comprehensive evaluation of a novel kinase inhibitor's selectivity. This process typically involves a tiered approach, starting with broad screening and moving towards more focused validation in cellular contexts.
Caption: A typical workflow for off-target profiling of a novel kinase inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 27. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 28. Aurora kinase B - Wikipedia [en.wikipedia.org]
Validating the Anti-proliferative Effects of Hesperadin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-proliferative effects of Hesperadin, a known Aurora kinase inhibitor. It is designed to offer an objective analysis of its performance against other alternative compounds, supported by experimental data and detailed methodologies.
A Note on Chemical Nomenclature: It is crucial to distinguish Hesperadin, a synthetic Aurora kinase inhibitor, from Hesperidin, a flavonoid glycoside found in citrus fruits. While both have been investigated for their anti-cancer properties, they are distinct molecules with different mechanisms of action. This guide will focus exclusively on Hesperadin .
Comparative Analysis of Anti-proliferative Activity
Hesperadin exerts its anti-proliferative effects by inhibiting Aurora B kinase, a key regulator of mitosis. This inhibition disrupts chromosome alignment and segregation, ultimately leading to cell cycle arrest and, in some cases, polyploidy.[1] The following table summarizes the available quantitative data on the inhibitory activity of Hesperadin and compares it with other prominent Aurora kinase inhibitors.
| Compound | Target Kinase(s) | Cell Line | IC50 (Anti-proliferative) | IC50 (Kinase Activity) | Reference(s) |
| Hesperadin | Aurora A, Aurora B | HeLa | ~50 nM (induces polyploidy) | 250 nM (Aurora B) | [2] |
| PtK1 | 100-500 nM | Not Reported | |||
| AZD1152 (Barasertib) | Aurora B | Various | Not specified | 0.37 nM (Aurora B) | |
| GSK1070916 | Aurora B, Aurora C | Various | Not specified | 3.5 nM (Aurora B), 6.5 nM (Aurora C) | |
| ZM447439 | Aurora A, Aurora B | Various | Not specified | 110 nM (Aurora A), 130 nM (Aurora B) | |
| Tozasertib (VX-680) | pan-Aurora | Various | Not specified | 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C) |
Note: The IC50 values for anti-proliferative activity can vary significantly between different cell lines and experimental conditions. The data for Hesperadin across a wide range of cancer cell lines is not extensively available in the public domain.
Mechanism of Action: The Aurora B Signaling Pathway
Hesperadin functions as an ATP-competitive inhibitor of Aurora B kinase. Aurora B is a crucial component of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis during mitosis. By inhibiting Aurora B, Hesperadin prevents the phosphorylation of key substrates, most notably Histone H3 at Serine 10 (H3S10ph). This inhibition leads to defects in the spindle assembly checkpoint, improper kinetochore-microtubule attachments, and ultimately, a failure of cells to complete mitosis correctly.
Hesperadin inhibits Aurora B kinase, preventing Histone H3 phosphorylation and disrupting mitosis.
Experimental Protocols
Accurate and reproducible data are paramount in validating the anti-proliferative effects of any compound. The following is a detailed protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Proliferation
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hesperadin (and other compounds for comparison)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Hesperadin and other test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the crystals completely.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-proliferative effects of a compound like Hesperadin in vitro.
A typical workflow for in vitro validation of anti-proliferative compounds.
References
A Comparative Analysis of Aurora Kinase Inhibitor Binding Modes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse binding mechanisms of Aurora kinase inhibitors is crucial for the development of next-generation cancer therapeutics. This guide provides a comparative analysis of different classes of Aurora kinase inhibitors, supported by quantitative experimental data and detailed methodologies.
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[1][2] Their overexpression in various cancers has made them attractive targets for anticancer drug development.[1][2] Small molecule inhibitors targeting Aurora kinases have been developed, with several currently in clinical trials.[3] These inhibitors can be broadly classified based on their mode of binding to the kinase domain, which in turn influences their selectivity and therapeutic potential. This guide will focus on the two major classes of ATP-competitive inhibitors: Type I and Type II, which are distinguished by the conformation of the DFG (Asp-Phe-Gly) motif they bind to.[3][4]
Comparative Analysis of Inhibitor Binding and Potency
The following table summarizes the biochemical potency and cellular activity of representative Aurora kinase inhibitors, categorized by their binding mode.
| Inhibitor | Binding Mode | Target(s) | IC50 (nM, Aurora A) | IC50 (nM, Aurora B) | IC50 (nM, Aurora C) | Cellular Activity | PDB Code(s) |
| MK-5108 (Alisertib) | Type I (DFG-in) | Aurora A selective | 1.2 | 34.6 | - | G2/M arrest, apoptosis | 2WTV |
| MK-8745 | Type I (DFG-in) | Aurora A selective | 0.8 | 190 | - | Potent inhibition of Aurora A in cells | - |
| VX-680 (Tozasertib) | Type I/II (Pan-Aurora) | Aurora A, B, C | 6 | 18 | 4.5 | Inhibition of histone H3 phosphorylation | 2F2H, 2F2M |
| Danusertib (PHA-739358) | Type I/II (Pan-Aurora) | Aurora A, B, C | 13 | 79 | 61 | Inhibition of cell proliferation | - |
| MLN8054 | Type II (DFG-out) | Aurora A selective | 25 | 2500 | - | Induces G2/M arrest | 2WTV |
| Alisertib (MLN8237) | Type II (DFG-out) | Aurora A selective | 1.2 | 34.6 | - | Clinically active in various cancers | 3O5A |
| AZD1152-HQPA (Barasertib) | Type I (DFG-in) | Aurora B selective | 1368 | 0.37 | - | Induces polyploidy and apoptosis | 2VRX |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[2][5][6]
Understanding the Different Binding Modes
The conformation of the DFG motif within the kinase activation loop is a critical determinant of inhibitor binding.
Type I Inhibitors: Targeting the Active Conformation (DFG-in)
Type I inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" position, allowing for ATP binding. These inhibitors are ATP-competitive and typically occupy the adenine-binding pocket.
Type II Inhibitors: Targeting the Inactive Conformation (DFG-out)
Type II inhibitors bind to the inactive conformation of the kinase, where the DFG motif is flipped "out". This binding mode extends into an adjacent allosteric pocket, often leading to higher selectivity.[3] MLN8054 and Alisertib are examples of inhibitors that favor the DFG-out conformation of Aurora A.[3]
Experimental Protocols
The characterization of Aurora kinase inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay (General Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by an Aurora kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified Aurora kinase (e.g., Aurora A or B) and a suitable substrate (e.g., myelin basic protein or a synthetic peptide) to their final concentrations in the kinase buffer.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Procedure :
-
Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-to-light conversion).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cellular Assays for Aurora Kinase Inhibition
Cell-based assays are crucial for confirming the on-target activity of inhibitors in a more physiologically relevant context.
-
Cell Culture and Treatment :
-
Culture a suitable cancer cell line (e.g., HeLa, HCT116) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 24-48 hours).
-
-
Endpoint Analysis :
-
Western Blotting : Lyse the cells and perform western blotting to detect the phosphorylation status of specific Aurora kinase substrates. For Aurora A, this is often autophosphorylation at Thr288. For Aurora B, a common substrate is histone H3 at Ser10.[5]
-
Immunofluorescence : Fix and permeabilize the cells, then stain with antibodies against phosphorylated substrates and markers of mitotic progression (e.g., α-tubulin for spindle morphology). This can reveal cellular phenotypes associated with Aurora kinase inhibition, such as monopolar spindles for Aurora A inhibition or polyploidy for Aurora B inhibition.[2][6]
-
Cell Viability/Proliferation Assays : Use assays like MTT or CellTiter-Glo to measure the effect of the inhibitor on cell proliferation and determine the GI50 (concentration for 50% growth inhibition).[7]
-
Conclusion
The classification of Aurora kinase inhibitors based on their binding modes provides a valuable framework for understanding their selectivity and mechanism of action. While Type I inhibitors target the active "DFG-in" conformation, Type II inhibitors stabilize the inactive "DFG-out" state, often leading to improved selectivity. A comprehensive characterization of these inhibitors requires a combination of biochemical and cellular assays to determine their potency, binding kinetics, and effects on cellular processes. This guide provides a foundational understanding for researchers aiming to develop novel and more effective Aurora kinase inhibitors for cancer therapy.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Aurora Kinase B Inhibitors: A Comparative Guide to Efficacy in Solid vs. Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Aurora kinase B (AURKB) inhibitors in the treatment of solid tumors versus hematological malignancies. By presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for the scientific community focused on oncology drug development.
Executive Summary
Aurora kinase B is a critical regulator of mitosis, making it an attractive target for cancer therapy.[1] While numerous AURKB inhibitors have been developed and tested, their clinical efficacy has shown a notable divergence between solid tumors and hematological cancers. Generally, these inhibitors have demonstrated greater promise in hematological malignancies.[2] This is often attributed to the higher proliferation rates of blood cancers and potential secondary pharmacology of the inhibitors.[2] In contrast, the therapeutic window in solid tumors appears narrower, with dose-limiting toxicities such as neutropenia often hindering the administration of doses required for significant anti-tumor activity.[3][4] This guide synthesizes the available data to illuminate these differences.
Preclinical Efficacy: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro activity of several prominent AURKB inhibitors against a panel of solid tumor and hematological malignancy cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| Barasertib (B1683942) (AZD1152-HQPA) | Hematological | MOLM13 (AML) | 3 - 40 |
| Hematological | MV4-11 (AML) | 3 - 40 | |
| Hematological | HL-60 (AML) | 3 - 40 | |
| Hematological | PALL-2 (ALL) | 3 - 40 | |
| Solid Tumor | U87-MG (Glioblastoma) | 25 | |
| Solid Tumor | U87-MGshp53 (Glioblastoma) | 50 | |
| Danusertib (B1684427) (PHA-739358) | Hematological | BAF3 (BCR-ABL+) | Sub-micromolar |
| Solid Tumor | BON1 (GEP-NET) | Proliferation completely inhibited | |
| Solid Tumor | QGP (GEP-NET) | Proliferation completely inhibited | |
| AT9283 | Hematological | B-cell NHL lines | Effective |
| GSK1070916 | Solid Tumor | A549 (Lung) | 7 |
| Solid Tumor | Various | <10 | |
| SNS-314 | Solid Tumor | HCT116 (Colon) | Effective in xenograft |
| VX-680 (Tozasertib) | Solid Tumor | Osteosarcoma cell lines | 700 ± 300 |
Clinical Efficacy and Safety
Clinical trials have provided crucial insights into the real-world efficacy and tolerability of AURKB inhibitors. The data consistently points towards a more favorable risk-benefit profile in hematological malignancies.
Solid Tumors
Clinical responses in patients with advanced solid tumors have been modest. While some patients experience disease stabilization, objective responses are rare.[3][5] A significant challenge is the frequent occurrence of dose-limiting toxicities, primarily hematological, which prevent dose escalation to potentially more efficacious levels.[3]
| Inhibitor | Phase | Cancer Type | Key Outcomes |
| Barasertib (AZD1152) | I | Advanced Solid Tumors | No objective responses observed; stable disease in 23% of patients. Dose-limiting toxicity was neutropenia.[3] |
| Danusertib (PHA-739358) | I | Advanced Solid Tumors | One objective response in a small cell lung cancer patient. Dose-limiting toxicity was febrile neutropenia.[5][6] |
| AT9283 | I | Advanced/Metastatic Solid Tumors & NHL | One partial response in a CNS-PNET patient; 3 cases of stable disease. Dose-limiting toxicities included febrile neutropenia and myelotoxicity.[7][8] |
Hematological Malignancies
In contrast, AURKB inhibitors have shown more encouraging results in patients with hematological cancers, particularly acute myeloid leukemia (AML).
| Inhibitor | Phase | Cancer Type | Key Outcomes |
| Barasertib (AZD1152) | I/II | Advanced AML | Overall hematologic response rate of 25%. Dose-limiting toxicities included stomatitis and mucosal inflammation.[2] |
| Danusertib (PHA-739358) | I | CML and Ph+ ALL | 4 responses in patients with the T315I ABL kinase mutation. Dose-limiting toxicities were febrile neutropenia and mucositis.[9] |
| AT9283 | I | Relapsed/Refractory Leukemia | ≥38% reduction in bone marrow blasts in approximately one-third of AML patients (though transient). Two patients with accelerated phase CML showed benefit. Dose-limiting toxicities included myocardial infarction, hypertension, and tumor lysis syndrome.[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Aurora B signaling pathway and a typical experimental workflow.
Caption: Aurora B Kinase signaling pathway and point of inhibition.
Caption: A typical preclinical experimental workflow for evaluating AURKB inhibitors.
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol outlines a general method for determining the effect of an AURKB inhibitor on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the AURKB inhibitor in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent, Promega) to each well according to the manufacturer's instructions.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Phospho-Histone H3 (Ser10) Flow Cytometry Assay
This assay is a key pharmacodynamic biomarker for AURKB inhibition, as Histone H3 is a direct substrate of AURKB.[11][12]
-
Cell Treatment and Harvest: Treat cells with the AURKB inhibitor for a desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours to fix the cells.[13]
-
Permeabilization: Wash the fixed cells with PBS. Resuspend the cells in a permeabilization buffer (e.g., PBS with 0.25% Triton X-100) and incubate on ice for 15 minutes.[13]
-
Antibody Staining: Wash the cells and resuspend in a blocking buffer (e.g., PBS with 1% BSA). Add a primary antibody specific for phospho-Histone H3 (Ser10) (e.g., conjugated to Alexa Fluor 488). Incubate for 90 minutes at room temperature.[13]
-
DNA Staining: Wash the cells and resuspend in a solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A. Incubate in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The intensity of the phospho-Histone H3 signal will indicate the level of AURKB activity, and the DNA content will reveal the cell cycle distribution.
Murine Xenograft Model
This in vivo model assesses the anti-tumor efficacy of an AURKB inhibitor.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 3 x 10^6 A549 lung cancer cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the AURKB inhibitor via a clinically relevant route (e.g., intravenous infusion, oral gavage) according to a predetermined schedule. The control group receives a vehicle control.[11]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.[11]
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including changes in body weight, behavior, and overall health.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like Ki-67 and phospho-Histone H3).[15] Compare the tumor growth rates and final tumor weights between the treated and control groups to determine efficacy.
Conclusion
The available preclinical and clinical data strongly suggest that Aurora kinase B inhibitors have a more pronounced therapeutic effect in hematological malignancies compared to solid tumors. While challenges related to the therapeutic index remain, particularly in the context of solid tumors, the promising activity in leukemia warrants further investigation. Future strategies may involve the development of more selective inhibitors to minimize off-target toxicities, the identification of predictive biomarkers to select patient populations most likely to respond, and the exploration of combination therapies to enhance efficacy. This comparative guide provides a foundational understanding for researchers aiming to advance the clinical application of this important class of anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. Mitotic Index Flow Cytometry Assay: Histone H3 pSer10 + Propidium Iodide (ab151282) is not available | Abcam [abcam.com]
- 15. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis. Their overexpression in various cancers has established them as critical targets for anti-cancer drug development. However, the high degree of structural conservation within the ATP-binding pocket of the human kinome presents a significant challenge: the potential for off-target activity of Aurora kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of prominent Aurora kinase inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in the selection of appropriate chemical probes and to anticipate potential off-target effects in drug development.
I. Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of an inhibitor is a crucial factor in its development as a therapeutic agent and its utility as a research tool. Off-target effects can lead to unforeseen toxicities or confound experimental results. This section presents a quantitative comparison of the inhibitory activity of several well-characterized Aurora kinase inhibitors against their intended targets and a panel of off-target kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.
| Inhibitor | Primary Target(s) | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Key Off-Target Kinases (IC50, nM) |
| Alisertib (MLN8237) | Aurora A | 1.2[1] | 396.5[1][2] | - | >200-fold selectivity against a panel of over 200 other kinases[3][4] |
| Danusertib (PHA-739358) | Pan-Aurora | 13[1][5][6] | 79[1][5][6] | 61[1][5][6] | ABL (T315I) (4), RET, TRK-A, FGFR1[1][5][7] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora | 0.6[8][9] | 18[8][9] | 5[8] | ABL (10), FLT3[8], RIPK1 (1060)[10] |
| AT9283 | Pan-Aurora, JAK | 3 (52% inhibition)[1] | 3 (58% inhibition)[1] | - | JAK2 (1.2), JAK3 (1.1), ABL (T315I) (4), FLT3 (3)[7] |
| AZD1152 (Barasertib) | Aurora B | - | - | - | - |
| CYC116 | Pan-Aurora, VEGFR2 | 44[7] | 19[7] | 65[7] | VEGFR2 (69)[7] |
| SNS-314 | Pan-Aurora | 9[7] | 31[7] | 3[7] | Inhibited 24 other kinases with higher IC50 values[7] |
II. Experimental Protocols for Kinase Inhibition Assays
The following are detailed methodologies for key experiments cited in the evaluation of Aurora kinase inhibitor cross-reactivity.
A. Radiometric Kinase Assay (Filter Binding Assay)
This assay is considered a gold standard for its direct measurement of substrate phosphorylation.
Principle: This method quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then separated from the unincorporated [γ-³³P]ATP by binding to a phosphocellulose filter, and the radioactivity is measured.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, ABL, etc.)
-
Specific peptide substrate
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor (dissolved in DMSO)
-
Phosphocellulose filter plates (e.g., P81)
-
Phosphoric acid (0.75%) for washing
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous assay format that is well-suited for high-throughput screening.
Principle: TR-FRET assays measure the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
Kinase reaction buffer
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Stop solution (e.g., EDTA)
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction: In a suitable microplate, incubate the kinase, biotinylated substrate, ATP, and test inhibitor in the kinase reaction buffer.
-
Stopping the Reaction: After a defined incubation period, add a stop solution containing EDTA to chelate Mg²⁺ and halt the kinase activity.
-
Detection: Add a mixture of the europium-labeled antibody and the streptavidin-conjugated acceptor to the wells.
-
Incubation: Incubate for a specified time to allow for antibody-antigen binding.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).
-
Data Analysis: The TR-FRET signal is calculated as a ratio of the acceptor and donor fluorescence intensities. The IC50 value is determined from the dose-response curve of the inhibitor.
C. Cell-Based Kinase Activity Assay (Cellular ELISA)
This assay measures the inhibitory effect of a compound on a specific kinase within a cellular context.
Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific intracellular substrate of the target kinase is quantified using an ELISA-based method.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate of interest
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: After treatment, lyse the cells to release the intracellular proteins.
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate to allow the substrate to be captured by the antibody. c. Wash the plate and add the phospho-specific primary antibody. d. After incubation and washing, add the HRP-conjugated secondary antibody. e. Following another incubation and wash, add the TMB substrate and allow the color to develop. f. Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by off-target kinase activity and a general workflow for assessing inhibitor cross-reactivity.
IV. Conclusion
The development of selective Aurora kinase inhibitors remains a critical goal for cancer therapy. While highly selective inhibitors like Alisertib have been developed, many others exhibit cross-reactivity with other kinase families, which can contribute to both their therapeutic efficacy and their toxicity profiles. A thorough understanding of an inhibitor's selectivity, gained through comprehensive profiling and cellular validation, is essential for its successful clinical translation and its reliable use in basic research. This guide provides a framework for comparing the cross-reactivity of Aurora kinase inhibitors and highlights the importance of a multi-faceted approach to characterizing their activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Aurora Kinase A's Role in Centrosome Amplification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurora kinase A's (AURKA) role in centrosome amplification against other key regulators, supported by experimental data. It details the methodologies for pivotal experiments and visualizes complex biological processes to facilitate a deeper understanding of the mechanisms driving centrosome number abnormalities, a hallmark of many cancers.
I. AURKA's Central Role in Centrosome Regulation
Aurora kinase A is a serine/threonine kinase that plays a crucial part in mitotic progression.[1][2] Its functions include regulating centrosome maturation, separation, and the assembly of a bipolar spindle.[1][2][3] The localization of AURKA to the centrosome begins in the S phase, coinciding with centriole duplication, and its levels peak during mitosis.[1][2] Overexpression of AURKA is a common feature in various cancers and has been directly linked to centrosome amplification, genetic instability, and tumorigenesis.[4][5] Ectopic overexpression of AURKA in cell lines can lead to the formation of more than two centrosomes, resulting in polyploidy.[2][5] This suggests that tight regulation of AURKA expression and activity is critical for maintaining the correct centrosome number and ensuring genomic stability.
II. Comparative Analysis: AURKA vs. Plk4 in Centrosome Duplication
While AURKA is a key player in centrosome maturation and separation, Polo-like kinase 4 (Plk4) is considered the master regulator of centriole duplication.[6][7][8] Both kinases are critical for maintaining proper centrosome number, and their dysregulation can lead to centrosome amplification. However, they function at different stages of the centrosome cycle.
Plk4 initiates centriole duplication during the G1/S transition by recruiting downstream components necessary for the formation of a new procentriole.[7][9] Its levels are tightly controlled, and both overexpression and inhibition can lead to abnormal centrosome numbers.[6][9] Overexpression of Plk4 leads to the formation of multiple daughter centrioles around the mother centriole, a direct mechanism of centrosome amplification.[6]
AURKA , on the other hand, primarily functions later in the cell cycle, during G2 and M phases, to ensure the proper maturation and separation of the duplicated centrosomes.[1] While AURKA overexpression is strongly correlated with centrosome amplification, studies suggest this often occurs as an indirect consequence of mitotic errors, such as cytokinesis failure, leading to tetraploid cells with double the number of centrosomes.[5]
Here is a comparative summary of experimental data on the effects of AURKA and Plk4 dysregulation on centrosome amplification:
| Condition | Protein | Cell Line | Effect on Centrosome Number | Reference |
| Overexpression | Aurora Kinase A | Rat Mammary Tumor Cells | 46% of cells with >2 centrosomes | [4] |
| Overexpression | Aurora Kinase A | hTERT RPE-1 | 10-20% of cells with >2 γ-tubulin foci | [10] |
| Inhibition (MLN8237) | Aurora Kinase A | HCT-116 | 14% of mitotic cells with ≥3 centrosomes after 48h | [7] |
| Overexpression | Plk4 | - | Induces centrosome amplification | [6] |
| Inhibition (Centrinone B) | Plk4 | RPE-1 | Induces centrosome loss | [9] |
III. Signaling Pathways and Experimental Workflows
To understand the functional roles of AURKA and Plk4 in centrosome biology, it is essential to visualize their signaling pathways and the experimental workflows used to study them.
Signaling Pathways
The following diagrams illustrate the core signaling pathways for AURKA and Plk4 in the context of centrosome regulation.
Caption: AURKA signaling pathway in mitosis.
Caption: Plk4 signaling in centriole duplication.
Experimental Workflows
The following diagram outlines a typical experimental workflow for investigating the role of a kinase like AURKA in centrosome amplification.
Caption: Workflow for studying centrosome amplification.
IV. Detailed Experimental Protocols
Accurate validation of AURKA's role in centrosome amplification relies on precise experimental techniques. Below are detailed protocols for key assays.
A. Immunofluorescence Staining for Centrosome Quantification
This protocol is for visualizing and quantifying centrosomes in cultured cells.
1. Cell Culture and Preparation:
-
Culture cells (e.g., HeLa or RPE1) on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Apply experimental treatments (e.g., AURKA inhibitor MLN8237 or plasmid for AURKA overexpression).
2. Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[11] Alternatively, for some centrosomal proteins, fixation with ice-cold methanol (B129727) for 5-10 minutes at -20°C is effective.[12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-1% Triton X-100 in PBS for 10-20 minutes at room temperature to allow antibodies to access intracellular structures.[13]
-
Wash three times with PBS.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 2% Bovine Serum Albumin and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.[14]
-
Incubate the cells with primary antibodies diluted in the blocking buffer. For centrosome visualization, use antibodies against γ-tubulin (a marker for the pericentriolar material) and Centrin (a marker for centrioles). Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[12][13]
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
4. Mounting and Imaging:
-
Wash the cells three times with PBS-T and once with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a confocal or high-resolution fluorescence microscope. Z-stacks should be captured to ensure all centrosomes within a cell are visualized.
-
Analyze the images to count the number of distinct γ-tubulin/Centrin spots per cell. Cells with more than two centrosomes are classified as having centrosome amplification.
B. Western Blotting for AURKA Expression and Activity
This protocol is to assess the levels of total and phosphorylated (active) AURKA.
1. Lysate Preparation:
-
Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[15]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Antibody Staining:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against total AURKA or phospho-AURKA (Thr288) diluted in blocking buffer, typically overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in the previous step.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading across lanes.
C. Cell Cycle Synchronization
To study events specific to certain phases of the cell cycle, such as centrosome duplication in S phase, cell synchronization is necessary.
Double Thymidine Block (for S phase arrest):
-
Culture cells to about 30-40% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours. This will arrest cells at the G1/S boundary.[17]
-
Release the cells from the block by washing them twice with PBS and adding fresh medium. Incubate for 9 hours.[17]
-
Add thymidine again (2 mM) and incubate for another 16-17 hours for the second block.[17]
-
To study progression through the cell cycle, release the cells from the second block and harvest them at different time points.
-
The efficiency of synchronization can be confirmed by flow cytometry analysis of DNA content.[18]
Nocodazole Block (for G2/M phase arrest):
-
Treat cells with nocodazole, a microtubule-depolymerizing agent, to arrest them in the G2/M phase.
-
The optimal concentration and duration of treatment should be determined for each cell line.
-
After treatment, mitotic cells can be collected by mitotic shake-off.
V. Conclusion
The validation of Aurora kinase A's role in centrosome amplification is a multifaceted process that requires a combination of molecular and cellular biology techniques. While AURKA's overexpression is a clear driver of centrosome abnormalities, the underlying mechanisms can be complex, often involving failures in mitosis and cytokinesis. In contrast, Plk4 acts as a more direct regulator of centriole duplication. Understanding the distinct and overlapping functions of these and other regulatory proteins is crucial for developing targeted therapies against cancers characterized by centrosome amplification. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate these critical cellular processes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 4. Centrosome amplification and overexpression of aurora A are early events in rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora-A overexpression reveals tetraploidization as a major route to centrosome amplification in p53–/– cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of AMPKalpha1 Triggers Centrosome Amplification via PLK4 Upregulation in Mouse Embryonic Fibroblasts [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. ptglab.com [ptglab.com]
- 14. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. flowcytometry-embl.de [flowcytometry-embl.de]
- 18. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of Apoptotic Mechanisms Following Aurora A and Aurora B Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of mitosis, ensuring the faithful segregation of chromosomes and genomic integrity.[1] The two most studied isoforms, Aurora A and Aurora B, perform distinct but complementary roles. Aurora A is crucial for centrosome maturation, mitotic entry, and the formation of a bipolar spindle.[2][3] In contrast, Aurora B, as a component of the chromosomal passenger complex (CPC), is essential for correcting kinetochore-microtubule attachments, chromosome alignment, and cytokinesis.[4][5] Due to their frequent overexpression in various cancers and their critical roles in cell division, both kinases have emerged as attractive targets for anticancer therapies.[4][6]
Inhibitors targeting Aurora A and Aurora B have demonstrated potent antitumor effects, primarily by disrupting mitosis, which can lead to cell cycle arrest, senescence, or apoptotic cell death.[6][7] However, the specific molecular pathways that trigger apoptosis differ significantly depending on whether Aurora A or Aurora B is inhibited. This guide provides a comparative study of these apoptotic mechanisms, supported by experimental data, to elucidate the distinct consequences of targeting each kinase.
Contrasting Pathways to Apoptosis: Aurora A vs. Aurora B Inhibition
The inhibition of Aurora A and Aurora B both culminate in apoptosis but are initiated by different mitotic failures.
Aurora A Inhibition: The primary mechanism triggered by the inhibition of Aurora A is a failure in the formation of a proper bipolar spindle, leading to defects in chromosome alignment.[5] This disruption activates the spindle assembly checkpoint (SAC), causing cells to arrest in prometaphase.[5] Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway. This pathway is often mediated by the tumor suppressor p53, which becomes activated and transcriptionally upregulates pro-apoptotic proteins.[8] A key consequence is the alteration of the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1] In some cellular contexts, Aurora A inhibition can also induce senescence, a state of irreversible cell cycle arrest, which can be a barrier to apoptosis but may be overcome with combination therapies.[6]
Aurora B Inhibition: In contrast, the inhibition of Aurora B primarily leads to a failure in cytokinesis, the final step of cell division.[9] This results in the formation of polyploid cells (cells with more than two sets of chromosomes), a state that often leads to a form of cell death known as mitotic catastrophe.[4][5] A critical initiator of apoptosis following Aurora B inhibition is the activation of caspase-2.[10][11] Activated caspase-2 can promote apoptosis through several downstream pathways, including the cleavage of Bid into its truncated form (tBid).[10] tBid then translocates to the mitochondria to activate the pro-apoptotic proteins Bax and Bak.[10] Additionally, caspase-2 activation can lead to the cleavage of MDM2, a negative regulator of p53, resulting in p53 stabilization and accumulation, further promoting apoptosis.[11] The ultimate execution of apoptosis involves the activation of effector caspases like caspase-3 and the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[4][12]
Data Presentation: Quantitative Comparison of Apoptotic Markers
The following table summarizes quantitative data from various studies, illustrating the differential effects of Aurora A and Aurora B inhibitors on key apoptotic and cell cycle markers.
| Parameter | Aurora A Inhibition | Aurora B Inhibition | Key Findings & References |
| Primary Mitotic Defect | Spindle Formation Failure, Prometaphase Arrest | Cytokinesis Failure, Endoreduplication | Aurora A inhibition leads to a dominant mitotic arrest phenotype, while Aurora B inhibition results in polyploidy.[5] |
| PARP Cleavage (Apoptosis Marker) | Dose-dependent increase | Dose-dependent increase | Both classes of inhibitors induce PARP cleavage, a hallmark of apoptosis. For example, the Aurora A inhibitor LY3295668 and the Aurora B inhibitor AZD1152 both show increased cleaved PARP upon treatment.[5][12] In HeLa cells, the IC50 for PARP cleavage with the Aurora A/B inhibitor Alisertib was 110 nmol/L.[13] |
| Caspase Activation | Caspase-9, Caspase-3 | Caspase-2, Caspase-8, Caspase-3 | Aurora B inhibition uniquely activates caspase-2, which is required for the subsequent mitochondrial dysfunction and PARP activation.[11][14] Aurora A inhibition relies more on the classical intrinsic pathway involving caspase-9. |
| Bcl-2 Family Modulation | Increased Bax/Bcl-2 ratio | Induction of active BAX; Cleavage of Bid by Caspase-2 | Aurora A inhibition with VX-680 was shown to increase the Bax/Bcl-2 ratio in AML cells.[1] Aurora B inhibition sensitizes cells to Bcl-xL inhibition by inducing active BAX and promotes apoptosis via BH3-only proteins like Bid.[10][15] |
| p53 Involvement | p53 stabilization and activation | p53 stabilization via MDM2 cleavage by Caspase-2 | Aurora A can directly phosphorylate and promote the degradation of p53; its inhibition can therefore lead to p53 stabilization.[8] Aurora B inhibition leads to p53 accumulation via a Caspase-2-MDM2 axis.[11] |
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct apoptotic signaling pathways and a general experimental workflow.
Caption: Apoptotic pathway initiated by Aurora A inhibition.
Caption: Apoptotic pathway initiated by Aurora B inhibition.
Caption: General experimental workflow for studying inhibitor-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the analysis.
Western Blotting for Apoptotic Markers
This protocol is used to detect the cleavage of PARP and caspases, which are hallmark indicators of apoptosis.
-
Cell Lysis: After treating cells with the desired inhibitor for a specified time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against targets such as cleaved PARP, cleaved caspase-3, Bax, and Bcl-2.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[16]
-
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after inhibitor treatment, including both adherent and floating populations.
-
Staining:
-
Wash cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Proliferation Assay (MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the inhibitor's effect on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the Aurora kinase inhibitor for a desired period (e.g., 72 hours).[1]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
CellTiter-Glo Assay:
-
Add CellTiter-Glo® Reagent directly to the cell culture wells.
-
Mix and incubate for 10-15 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.[16]
-
Conclusion
The inhibition of Aurora A and Aurora B kinases represents two distinct, yet effective, strategies for inducing apoptosis in cancer cells. The primary divergence lies in the initial mitotic insult: Aurora A inhibition triggers a classic mitotic arrest through spindle disruption, often engaging the p53-dependent intrinsic apoptotic pathway. In contrast, Aurora B inhibition causes a catastrophic failure in cytokinesis, leading to polyploidy and apoptosis initiated by a unique caspase-2-dependent mechanism.
Understanding these differential mechanisms is paramount for drug development professionals. It informs the rational design of clinical trials, the selection of predictive biomarkers (e.g., p53 status, caspase-2 expression), and the development of novel combination therapies. For instance, the reliance of Aurora B inhibitor-induced apoptosis on BH3-only proteins suggests a strong rationale for combining these agents with BH3-mimetics that inhibit anti-apoptotic proteins like Bcl-xL.[7][10][15] A thorough comprehension of these pathways will ultimately enable a more targeted and effective use of Aurora kinase inhibitors in cancer therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 10. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation by Aurora B kinase regulates caspase-2 activity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Involvement of caspase-2 activation in aurora kinase inhibitor-induced cell death in axin-expressing L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aurora B Inhibitor TAK-901 Synergizes with BCL-xL Inhibition by Inducing Active BAX in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Assessing the Synergistic Effects of Aurora Kinase Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comparative analysis of the synergistic effects observed when combining Aurora kinase inhibitors with various chemotherapeutic agents. By leveraging experimental data from preclinical and clinical studies, we aim to offer an objective overview to inform future research and drug development in this promising area.
Introduction to Aurora Kinases and Chemotherapy Synergy
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is a common feature in many cancers, contributing to genomic instability and tumor progression.[2] Aurora kinase inhibitors (AKIs) disrupt this process, leading to mitotic arrest and apoptosis in cancer cells. When combined with traditional chemotherapeutic agents, which often target DNA replication or microtubule stability, AKIs can exhibit synergistic effects, enhancing anti-tumor activity and potentially overcoming chemoresistance.[3] This guide explores the quantitative evidence for this synergy, details the experimental protocols used to assess these effects, and illustrates the underlying molecular pathways.
Quantitative Analysis of Synergistic Effects
The synergy between Aurora kinase inhibitors and chemotherapy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism. The following tables summarize key findings from various studies.
Table 1: In Vitro Synergy of Alisertib (B1683940) (MLN8237) with Chemotherapy
| Cancer Type | Cell Line | Chemotherapeutic Agent | Combination Index (CI) | Key Outcomes | Reference |
| Mantle Cell Lymphoma | Granta-519, SUDHL-4 | Docetaxel (B913) | CI < 1 (Synergistic) | 3-4 fold enhancement in apoptosis compared to single agents. | [3] |
| Gastric Cancer | MKN45 (Cisplatin-resistant) | Cisplatin (B142131) | CI < 1 (Synergistic) | Significantly reduced cell viability compared to cisplatin alone. | [4] |
| Ovarian Cancer | SKOV3, OVCAR4 | Not Specified | Not Specified | Potent growth-inhibitory and pro-apoptotic effects. | [5] |
| Aggressive B-cell NHL | Various | Docetaxel | Not specified | Enhanced apoptosis in cell culture. | [6] |
Table 2: Clinical Trial Outcomes of Alisertib in Combination with Chemotherapy
| Cancer Type | Phase | Combination Therapy | Control Group | Key Outcome | Hazard Ratio (HR) (95% CI) | Reference |
| Metastatic Breast Cancer (ER+, HER2-) | II | Alisertib + Paclitaxel | Paclitaxel | Improved Progression-Free Survival (PFS) | 0.56 (0.37-0.84) | [7][8] |
| Recurrent Ovarian Cancer | II | Alisertib + Paclitaxel | Paclitaxel | Improved Progression-Free Survival (PFS) | 0.75 (0.58-0.96) | [9] |
| Advanced Solid Malignancies | I | Alisertib + nab-Paclitaxel | N/A | Established Maximum Tolerated Dose (MTD) | N/A | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of synergy and the methods used to evaluate them, the following diagrams illustrate the core signaling pathway involving Aurora kinase A and a typical experimental workflow for assessing drug synergy.
Caption: Aurora Kinase A signaling pathway and points of therapeutic intervention.
Caption: Experimental workflow for assessing synergistic effects of drug combinations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the assessment of synergy.
Cell Viability and Synergy Assessment (MTT Assay)
This protocol is used to determine the effect of single-agent and combination treatments on cell viability and to quantify the level of synergy.
-
Materials:
-
Cancer cell lines (e.g., SKOV3, MKN45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Aurora Kinase Inhibitor (e.g., Alisertib stock in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin stock in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Aurora kinase inhibitor and the chemotherapeutic agent. Treat cells with single agents or in combination at various concentrations and ratios. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response curves of single agents and their combination.
-
Apoptosis Detection (Annexin V Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis following drug treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Conclusion
The combination of Aurora kinase inhibitors with conventional chemotherapy demonstrates significant synergistic potential across a range of cancer types in both preclinical and clinical settings. The quantitative data, particularly from Combination Index analyses and clinical trial outcomes, strongly support the continued investigation of these combination therapies. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions. The underlying mechanism, which often involves the dual targeting of cell cycle progression and the DNA damage response, provides a rational basis for the observed synergy. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these combination strategies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Aurora Inhibitor MLN8237 in Combination with Docetaxel Enhances Apoptosis and Antitumor Activity in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora inhibitor MLN8237 in combination with docetaxel enhances apoptosis and anti-tumor activity in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metastatic breast cancer: Add-on alisertib shows survival benefit | MDedge [mdedge.com]
- 9. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study combining alisertib with nab-paclitaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphorylated Histone H3: A Validated Biomarker for Aurora B Inhibition Compared
A definitive guide for researchers on the validation and application of phosphorylated Histone H3 (pHH3) as a primary pharmacodynamic biomarker for assessing the activity of Aurora B kinase inhibitors. This guide provides a comparative overview of alternative biomarkers and detailed experimental protocols for key validation assays.
Introduction to Aurora B Kinase and the Need for Robust Biomarkers
Aurora B kinase is a critical serine/threonine kinase that functions as the catalytic core of the Chromosomal Passenger Complex (CPC). This complex, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in ensuring the fidelity of cell division. Its functions include orchestrating chromosome condensation, proper kinetochore-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis. Due to its frequent overexpression in various human cancers and its essential role in mitosis, Aurora B has emerged as a promising target for anti-cancer drug development.
The development of potent and selective Aurora B inhibitors necessitates reliable pharmacodynamic biomarkers to confirm target engagement and to guide dose-selection in preclinical and clinical studies. An ideal biomarker should be a direct substrate of the kinase, exhibit a robust and dose-dependent modulation upon inhibitor treatment, and be readily detectable in relevant biological matrices such as tumor tissue and surrogate tissues.
Phosphorylated Histone H3 (Ser10) as the Gold-Standard Biomarker
Histone H3 is a well-characterized substrate of Aurora B kinase. During mitosis, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph or pHH3), a modification essential for proper chromosome condensation and segregation.[1][2] Inhibition of Aurora B leads to a rapid and significant decrease in the levels of pHH3. This direct mechanistic link has established pHH3 as the most reliable and widely used pharmacodynamic biomarker for Aurora B inhibition.[1][3]
The validation of pHH3 as a biomarker has been demonstrated across a multitude of preclinical and clinical studies with various Aurora B inhibitors.[1][3] Its utility is underscored by its detectability in various sample types, including cell lines, xenograft tumors, and skin biopsies, using standard laboratory techniques.[1]
Below is a diagram illustrating the Aurora B signaling pathway and the central role of Histone H3 phosphorylation.
References
A Comparative Guide to the In Vivo Potency of Aurora Kinase Inhibitors Across Generations
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, have emerged as prominent targets in oncology. Over the years, successive generations of small molecule inhibitors have been developed, each aiming for improved potency, selectivity, and in vivo efficacy. This guide provides an objective comparison of the in vivo performance of different generations of Aurora kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development decisions.
Generations of Aurora Kinase Inhibitors: An Overview
The development of Aurora kinase inhibitors can be broadly categorized into three generations based on their selectivity and developmental timeline:
-
First-Generation Inhibitors: These are typically multi-targeted inhibitors, often displaying activity against a range of kinases beyond the Aurora family. While showing initial promise, their broader activity profile could lead to off-target effects.
-
Second-Generation Inhibitors: This generation saw the development of more selective inhibitors, with compounds specifically targeting either Aurora A or Aurora B, or exhibiting pan-Aurora activity with higher precision than their predecessors.
-
Third-Generation and Pan-Aurora Inhibitors: This group includes recently developed and highly potent pan-Aurora inhibitors, as well as next-generation selective inhibitors, often designed to overcome resistance mechanisms and improve therapeutic windows.
In Vivo Potency Comparison
The following tables summarize the in vivo efficacy of representative Aurora kinase inhibitors from each generation in various xenograft models. Tumor Growth Inhibition (TGI) is a key metric for assessing in vivo potency.
Table 1: First-Generation Aurora Kinase Inhibitors
| Inhibitor | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| VX-680 (Tozasertib) | Pan-Aurora | Human Leukemia (HL-60) Xenograft | 50 mg/kg, i.p., daily | 22-98% reduction in tumor size | [1][2][3] |
| ZM447439 | Aurora A/B | N/A (Primarily a tool compound) | N/A | N/A | [4] |
Table 2: Second-Generation Aurora Kinase Inhibitors
| Inhibitor | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MLN8054 | Aurora A | Human Lung Carcinoma (Calu-6) Xenograft | 30 mg/kg, p.o., single dose | Significant TGI | [5] |
| Alisertib (MLN8237) | Aurora A | Human Colorectal Carcinoma (HCT-116) Xenograft | 30 mg/kg, p.o., once daily for 3 weeks | 94.7% | [6] |
| Human Tongue Squamous Cell Carcinoma (HSC-3) Xenograft | N/A | Decreased tumor size and weight | [7] | ||
| Barasertib (AZD1152) | Aurora B | Human Colorectal Carcinoma (SW620) Xenograft | 25 mg/kg, i.v. | Potent growth inhibition | [8][9] |
| Human Small Cell Lung Cancer (SCLC) Xenograft | N/A | Significant growth inhibition | [10][11] | ||
| Human Leukemia (MOLM13) Xenograft | 5 mg/kg, i.p. (with vincristine/daunorubicin) | Enhanced anti-proliferative effect | [12] |
Table 3: Third-Generation and Pan-Aurora Kinase Inhibitors
| Inhibitor | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Danusertib (PHA-739358) | Pan-Aurora, Abl, Ret, FGFR-1, TrkA | Various solid tumors and leukemias | Phase I/II trials | Promising activity in leukemias | [13] |
| AT9283 | Pan-Aurora, JAK2/3, Abl | Human Leukemia (BaF3 with BCR-ABL T315I) Xenograft | N/A | Efficacious | [14] |
| AMG 900 | Pan-Aurora | Human Colorectal Carcinoma (HCT-116) Xenograft | N/A | Dose-dependent inhibition of histone H3 phosphorylation | [14] |
| Taxane-resistant Triple-Negative Breast Cancer (TNBC) Xenograft | N/A | Enhanced antiproliferative activity with paclitaxel/ixabepilone | [15] | ||
| GSK1070916 | Aurora B/C | Human Lung Carcinoma (A549), Colorectal (HCT116), Leukemia (HL60, K562) Xenografts | 25, 50, or 100 mg/kg, once daily (5 days on, 2 days off) | Complete or partial tumor regression | [14] |
| LY3295668 | Aurora A | Small Cell Lung Cancer (SCLC) Xenograft and PDX models | N/A | Significant efficacy as a single agent and in combination | [16] |
Experimental Protocols
A standardized subcutaneous xenograft model is a cornerstone for evaluating the in vivo potency of anti-cancer compounds. Below is a detailed methodology for a typical study.
Subcutaneous Xenograft Model Protocol
-
Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., HCT-116, SW620, A549) in their recommended complete medium.
-
Harvest cells during the logarithmic growth phase (80-90% confluency).
-
Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend the cells in a sterile solution, typically a 1:1 mixture of serum-free medium/HBSS and Matrigel, to a final concentration of 1-5 × 10⁷ cells/mL. Keep the cell suspension on ice.[17][18]
-
-
Animal Handling and Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Anesthetize the mice using an appropriate agent (e.g., ketamine/xylazine).
-
Shave the injection site, typically the flank.
-
Inject 100-200 µL of the cell suspension subcutaneously using a 23-25 gauge needle.[18]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor growth by measuring tumor volume with calipers (Volume = (Length × Width²)/2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the Aurora kinase inhibitor or vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly (e.g., twice or three times a week).
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) × 100.
-
Collect tumors for further pharmacodynamic analysis (e.g., Western blot for target engagement biomarkers like phospho-Histone H3).
-
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is critical for interpreting the effects of Aurora kinase inhibitors.
Aurora Kinase Signaling Pathway
The Aurora kinases play a central role in orchestrating various mitotic events. Aurora A is primarily involved in centrosome maturation and separation, and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome segregation and cytokinesis.
Caption: Aurora Kinase Signaling in Mitosis and Points of Inhibition.
Experimental Workflow for In Vivo Potency Assessment
The process of evaluating the in vivo efficacy of an Aurora kinase inhibitor follows a structured workflow from initial cell culture to final data analysis.
Caption: Workflow for In Vivo Xenograft Studies of Aurora Kinase Inhibitors.
Conclusion
The landscape of Aurora kinase inhibitors has evolved significantly, with newer generations demonstrating increased selectivity and potent in vivo anti-tumor activity. While first-generation inhibitors laid the groundwork, second and third-generation compounds like Alisertib, Barasertib, and other pan-Aurora inhibitors have shown considerable promise in preclinical xenograft models, leading to their investigation in clinical trials. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, the desired selectivity profile (Aurora A, B, or pan-Aurora), and the therapeutic window. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting in vivo studies aimed at further elucidating the potential of this important class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 16. scispace.com [scispace.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Comparative Guide to First and Second-Generation Aurora Kinase Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for first and second-generation Aurora kinase inhibitors. The information is intended to offer an objective overview of the performance of these compounds, supported by experimental data, to aid in ongoing research and drug development efforts.
Introduction to Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1] Their overexpression in various cancers has made them attractive targets for cancer therapy.[1][2] Aurora kinase inhibitors are broadly classified into two generations. First-generation inhibitors, such as Danusertib (B1684427) and Barasertib (B1683942), were among the initial compounds to enter clinical trials.[3] Subsequently, second-generation inhibitors, including Alisertib (B1683940) and SNS-314, were developed with the aim of improved potency and selectivity.[4]
Aurora Kinase Signaling Pathway
The Aurora kinase family consists of three main members: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and spindle assembly. Aurora B is a key component of the chromosomal passenger complex and is essential for chromosome segregation and cytokinesis. Aurora C's functions are less well-understood but are thought to overlap with Aurora B. The following diagram illustrates the central role of Aurora kinases in cell cycle progression.
Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Progression.
Comparative Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials of first and second-generation Aurora kinase inhibitors.
Table 1: Efficacy of First-Generation Aurora Kinase Inhibitors
| Inhibitor | Indication | Phase | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Clinical Trial Identifier |
| Danusertib (PHA-739358) | Advanced/Metastatic Solid Tumors | II | Not Met | PFR at 4 months: 0% - 18.4% | - | 2006-003772-35[5] |
| CML and Ph+ ALL | I | 4 responses in T315I mutation patients | - | - | EudraCT 2007-004070-18[6] | |
| Barasertib (AZD1152) | Elderly AML | II | 35.4% | - | 8.2 months | NCT00952588[7][8] |
PFR: Progression-Free Rate; CML: Chronic Myeloid Leukemia; Ph+ ALL: Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia.
Table 2: Efficacy of Second-Generation Aurora Kinase Inhibitors
| Inhibitor | Indication | Phase | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Clinical Trial Identifier |
| Alisertib (MLN8237) | Relapsed/Refractory PTCL | III | 33% | 115 days | 13.7 months | NCT01482962[9][10][11][12] |
| Endocrine-Resistant Breast Cancer | II | 19.6% (monotherapy) | 5.6 months (monotherapy) | - | NCT02860000[13][14][15][16] | |
| SNS-314 | Advanced Solid Tumors | I | - | - | - | NCT00632276 |
PTCL: Peripheral T-Cell Lymphoma.Note: Data for SNS-314 Phase I is focused on safety and tolerability, hence efficacy data is not the primary endpoint.
Table 3: Safety Profile of First-Generation Aurora Kinase Inhibitors (Common Adverse Events ≥ Grade 3)
| Inhibitor | Indication | Most Common Adverse Events (≥ Grade 3) |
| Danusertib (PHA-739358) | Advanced/Metastatic Solid Tumors | Hematological toxicity, hypalbuminaemia, increases in liver enzymes.[5] |
| CML and Ph+ ALL | Febrile neutropenia, mucositis.[6] | |
| Barasertib (AZD1152) | Elderly AML | Stomatitis (71%), febrile neutropenia (67%).[7][8] |
Table 4: Safety Profile of Second-Generation Aurora Kinase Inhibitors (Common Adverse Events ≥ Grade 3)
| Inhibitor | Indication | Most Common Adverse Events (≥ Grade 3) |
| Alisertib (MLN8237) | Relapsed/Refractory PTCL | Anemia (53%), neutropenia (47%).[10][12] |
| Endocrine-Resistant Breast Cancer | Neutropenia (41.8%), anemia (13.2%).[16] | |
| SNS-314 | Advanced Solid Tumors | Dose-limiting toxicities were evaluated in the Phase I trial.[17] |
Experimental Protocols of Key Clinical Trials
Danusertib (PHA-739358) in Advanced Solid Tumors (EudraCT: 2006-003772-35)
-
Study Design: A multi-center, open-label, non-randomized Phase II study.[5]
-
Patient Population: Patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell, and non-small-cell lung cancer who had failed standard therapies.[5]
-
Intervention: Danusertib administered at a dose of 500 mg/m² as a 24-hour intravenous infusion every 14 days.[5]
-
Primary Endpoint: Progression-free rate at 4 months.[5]
Barasertib (AZD1152) in Elderly AML (NCT00952588)
-
Study Design: A randomized, open-label, two-arm Phase II trial.[7][8]
-
Patient Population: Patients aged 60 years or older with newly diagnosed acute myeloid leukemia.[7][8]
-
Intervention: Patients were randomized 2:1 to receive either Barasertib (1200 mg as a 7-day continuous intravenous infusion) or low-dose cytosine arabinoside (LDAC) in 28-day cycles.[7][8]
-
Primary Endpoint: Objective complete response rate (OCRR).[7][8]
Alisertib (MLN8237) in Relapsed/Refractory PTCL (NCT01482962)
-
Study Design: A randomized, open-label, international Phase III trial.[9][10][11][12]
-
Patient Population: Adult patients with relapsed or refractory peripheral T-cell lymphoma who had received at least one prior systemic therapy.[18]
-
Intervention: Patients were randomized 1:1 to receive either Alisertib (50 mg orally twice daily on days 1-7 of a 21-day cycle) or investigator's choice of single-agent therapy (pralatrexate, romidepsin, or gemcitabine).[11][18]
-
Primary Endpoints: Overall response rate and progression-free survival.[18]
Alisertib (MLN8237) in Endocrine-Resistant Breast Cancer (NCT02860000)
-
Study Design: A randomized, open-label, Phase II trial.[13][14][15][16]
-
Patient Population: Patients with locally advanced or metastatic, estrogen receptor-positive, HER2-negative breast cancer resistant to endocrine therapy.[13]
-
Intervention: Patients were randomized to receive either Alisertib monotherapy (50 mg orally twice daily on days 1-3, 8-10, and 15-17 of a 28-day cycle) or Alisertib in combination with fulvestrant (B1683766).[13]
-
Primary Endpoint: To determine if the addition of fulvestrant to alisertib improves the objective response rate.[13]
Generalized Clinical Trial Workflow
The following diagram outlines the typical phases of a clinical trial for an investigational new drug.
Caption: A high-level overview of the phases of clinical drug development.
Conclusion
The clinical development of Aurora kinase inhibitors has seen a progression from first to second-generation compounds, with an ongoing effort to improve efficacy and manage toxicity. First-generation inhibitors like Danusertib and Barasertib have shown some activity, particularly in hematologic malignancies, but were often associated with significant side effects. Second-generation inhibitors such as Alisertib have demonstrated clinical activity in both hematologic and solid tumors with a generally manageable safety profile. The landscape of Aurora kinase inhibitors continues to evolve, with newer agents and combination strategies being explored in ongoing clinical trials. This guide provides a snapshot of the current publicly available data to inform the scientific community.
References
- 1. lktlabs.com [lktlabs.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized Phase III Study of Alisertib or Investigator's Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Alisertib Alone or Combined With Fulvestrant in Patients With Endocrine-Resistant Advanced Breast Cancer: The Phase 2 TBCRC041 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
Evaluating the Selectivity Profile of AMG 900: A Pan-Aurora Kinase Inhibitor Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Aurora kinase inhibitor AMG 900 with other well-characterized Aurora kinase inhibitors. The following sections detail the selectivity profiles, experimental methodologies, and the underlying signaling pathways to support informed decisions in research and drug development.
Kinase Inhibition Selectivity Profile
AMG 900 is a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor, demonstrating low nanomolar efficacy against all three Aurora kinase family members.[1][2] Its selectivity has been evaluated against a broad panel of kinases, revealing a favorable profile with limited off-target activity. This section compares the inhibitory activity (IC50/Ki) of AMG 900 with other notable Aurora kinase inhibitors: Tozasertib (VX-680), Alisertib (MLN8237), and Barasertib (AZD1152).
Table 1: Comparative Inhibitory Activity of Aurora Kinase Inhibitors
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity Profile | Key Off-Target Kinases (Inhibition >50% at <500 nM or Kd < 50 nM) |
| AMG 900 | Aurora A | 5 | Pan-Aurora | p38α, TYK2, DDR1, DDR2, LTK[1] |
| Aurora B | 4 | |||
| Aurora C | 1 | |||
| Tozasertib (VX-680) | Aurora A | 0.6 (Ki) | Pan-Aurora, potent on A | FLT-3, Abl[3] |
| Aurora B | 18 (Ki) | |||
| Aurora C | 5 (Ki) | |||
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora A selective | >200-fold selective for Aurora A over Aurora B[4][5] |
| Aurora B | 396.5 | |||
| Barasertib (AZD1152-HQPA) | Aurora A | 1369 (Ki) | Aurora B selective | ~3700-fold selective for Aurora B over Aurora A[4][6] |
| Aurora B | 0.37 (Ki) |
Note: AZD1152 is a prodrug that is rapidly converted to the active moiety AZD1152-HQPA (Barasertib).[6] Data presented is for the active form.
Experimental Protocols
The data presented in this guide are derived from established biochemical and cell-based assays designed to quantify kinase inhibition. The following are detailed methodologies representative of those used to evaluate the selectivity of Aurora kinase inhibitors.
1. Biochemical Kinase Assays (In Vitro)
-
Objective: To measure the direct inhibition of purified kinase enzymes by a test compound.
-
Principle: These assays quantify the enzymatic activity of Aurora kinases by measuring the consumption of ATP or the phosphorylation of a substrate.
-
Common Methodologies:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay measures the phosphorylation of a biotinylated substrate by the kinase. The signal is generated by the proximity of a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate. Inhibition of the kinase leads to a decrease in the HTRF signal.[7]
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[8]
-
-
General Procedure (adapted from ADP-Glo™ methodology): [8]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., AMG 900) in a suitable kinase assay buffer. The final DMSO concentration is typically kept below 1%. Prepare a solution containing the kinase substrate (e.g., Myelin Basic Protein for Aurora B) and ATP at a concentration near the Kₘ for the specific kinase.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, the substrate/ATP mixture, and the purified recombinant Aurora kinase enzyme. Incubate the reaction at 30°C for 60 minutes.
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Assays (In Situ)
-
Objective: To assess the inhibitory effect of a compound on Aurora kinase activity within a cellular context.
-
Principle: These assays measure the phosphorylation of downstream substrates of Aurora kinases or observe the cellular phenotypes associated with their inhibition.
-
Common Methodologies:
-
Western Blotting: This technique is used to detect the phosphorylation status of key Aurora kinase substrates. For example, inhibition of Aurora B is commonly assessed by measuring the level of phosphorylated Histone H3 at Serine 10 (p-Histone H3).[1][9]
-
Immunofluorescence Imaging: This method allows for the visualization of mitotic events and the localization of key proteins. Inhibition of Aurora A can lead to defects in spindle formation, while Aurora B inhibition results in chromosome misalignment.[1]
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution of a population of cells. Inhibition of Aurora kinases often leads to an accumulation of cells with ≥4N DNA content (polyploidy) due to failed cytokinesis.[1][10]
-
-
General Procedure (Western Blot for p-Histone H3):
-
Cell Culture and Treatment: Plate a human cancer cell line (e.g., HeLa or HCT116) and allow the cells to adhere. Treat the cells with various concentrations of the Aurora kinase inhibitor for a specified period (e.g., 3 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for p-Histone H3 (Ser10). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate. A loading control, such as β-actin or total Histone H3, should be used to normalize the results.[1]
-
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating cell division.[11][12] Their proper function is essential for the accurate segregation of chromosomes and the completion of mitosis. Dysregulation of Aurora kinases is frequently observed in cancer, making them attractive targets for therapeutic intervention.
The diagram below illustrates the key roles of Aurora A and Aurora B in the mitotic process.
Caption: Simplified Aurora A and B signaling pathways during mitosis.
Pathway Description:
-
Aurora A is primarily active from the G2 phase through to the end of mitosis. It localizes to the centrosomes and spindle microtubules, where it is crucial for centrosome maturation, entry into mitosis, and the assembly of a bipolar spindle.[13][14] Aurora A is involved in a cascade that activates other key mitotic kinases like Plk1 and CDK1/Cyclin B.[14]
-
Aurora B is a component of the chromosomal passenger complex (CPC). This complex localizes to the centromeres during prophase and metaphase, ensuring the correct attachment of microtubules to the kinetochores and the alignment of chromosomes at the metaphase plate.[13] It is a key component of the spindle assembly checkpoint (SAC), which prevents premature entry into anaphase. During anaphase and telophase, Aurora B relocates to the central spindle and midbody, where it plays an essential role in cytokinesis.[13]
-
Aurora C is highly expressed in the testes and is involved in meiosis, but it has also been found to be expressed in some cancer cell lines where its function may overlap with that of Aurora B.[15]
The distinct roles and localizations of Aurora A and B lead to different cellular outcomes upon their selective inhibition. Inhibition of Aurora A typically results in defects in centrosome separation and spindle formation, leading to mitotic arrest with monopolar spindles.[2] In contrast, inhibition of Aurora B disrupts chromosome alignment and overrides the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation, which results in polyploidy and often leads to apoptosis.[2][10] Pan-Aurora inhibitors like AMG 900 exhibit phenotypes consistent with the potent inhibition of Aurora B.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. apexbt.com [apexbt.com]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Aurora Kinase Inhibitor-11
Disclaimer: This document provides essential guidance on the proper disposal of Aurora Kinase Inhibitor-11 (CAS No. 923946-98-9). A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The following procedures are based on general best practices for the disposal of potent, research-grade kinase inhibitors and information synthesized from the SDS of similar compounds. It is imperative to obtain and consult the official SDS from your supplier for definitive handling and disposal instructions. This guide is intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Handling Precautions
Before handling this compound, researchers must be fully aware of the potential hazards associated with potent kinase inhibitors. These compounds are biologically active and may have toxicological properties that are not fully characterized.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in solid or solution form. This includes:
-
A properly fitted laboratory coat.
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).[1]
Engineering Controls:
-
Handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation and inhalation of dust or aerosols.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Step-by-Step Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[3]
Step 1: Waste Segregation and Collection
Proper segregation of waste is crucial for safe and compliant disposal.[3]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]
-
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "923946-98-9." List all components of a mixture, including solvents.[3]
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. Ensure containers are kept closed when not in use.[1]
Step 3: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[3]
-
Do Not Treat: Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following a specifically approved protocol.[3]
Quantitative Data Summary for Similar Aurora Kinase Inhibitors
The following table summarizes key data from the SDS of other Aurora Kinase inhibitors. This information is for reference only and may not reflect the specific properties of this compound.
| Property | Aurora Kinase Inhibitor-10 (T63853)[4] | Aurora Kinase Inhibitor-14 (DC79211)[5] | General Kinase Inhibitor Guidance[1][2] |
| Physical State | Solid | Solid | Solid |
| Boiling Point | No data available | No data available | No data available |
| Melting Point | 176-181 °C | No data available | Data varies by specific compound |
| Solubility | No data available | No data available | Often soluble in DMSO and other organic solvents |
| Stability | Stable under recommended storage | Stable under recommended storage | Generally stable under recommended conditions |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | No data available | Strong oxidizing agents |
Visualized Experimental Workflows and Signaling Pathways
To provide clear, at-a-glance guidance, the following diagrams illustrate the disposal workflow and a representative biological pathway.
References
Personal protective equipment for handling Aurora kinase inhibitor-11
Essential Safety and Handling Guide for Aurora Kinase Inhibitor-11
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. As a potent compound, strict adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. The primary routes of exposure include inhalation of powder, skin contact, and accidental ingestion. Therefore, a comprehensive Personal Protective Equipment (PPE) protocol is mandatory.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense against exposure to this compound.[1] All PPE should be disposable and never be reused.[1][2] For tasks involving this compound, the following PPE is required:
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve.[3] | Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated.[3] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).[3] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or contamination.[3] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over the goggles when handling the powder or solutions.[3] | Protects against splashes and aerosolized particles from entering the eyes or face.[3] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[3] | Required when handling the solid compound outside of a certified containment system like a fume hood or biosafety cabinet to prevent inhalation.[3] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[3][4] | Prevents the spread of contamination outside of the work area. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All handling of this compound, especially the solid form, should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Cover the work surface with a disposable absorbent liner to contain any spills.
2. Reconstitution of the Compound:
-
When preparing solutions, handle the powdered form with extreme care to avoid generating dust.[5]
-
Use non-sparking tools to prevent ignition sources.[5]
-
Slowly add the solvent to the solid compound to minimize aerosolization.
3. Experimental Use:
-
When working with solutions, avoid splashes and aerosol generation.
-
Do not eat, drink, or smoke in the designated handling area.[7]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[3] | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container.[3] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[3][5] |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste.[3] | To be handled by a certified hazardous waste management company according to institutional protocols.[3] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. pogo.ca [pogo.ca]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 5. targetmol.com [targetmol.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Aurora kinase inhibitor-14|958226-81-8|MSDS [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
